molecular formula C15H23NO B1344127 2-(1-Benzylpiperidin-4-yl)-2-propanol CAS No. 299428-04-9

2-(1-Benzylpiperidin-4-yl)-2-propanol

Cat. No.: B1344127
CAS No.: 299428-04-9
M. Wt: 233.35 g/mol
InChI Key: CSIDYOSFZZTUHW-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-4-yl)-2-propanol ( 299428-04-9) is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol. It belongs to the 1-benzylpiperidine chemical class, a scaffold of significant interest in medicinal chemistry and neuroscience research . The 1-benzylpiperidine structure is a key pharmacophore found in several biologically active molecules. Most notably, it forms the core structure of donepezil, a potent acetylcholinesterase (AChE) inhibitor used as a first-line treatment for Alzheimer's disease . This structural motif is frequently employed in the design and synthesis of multi-target directed ligands (MTDLs) for complex neurodegenerative disorders . Researchers are exploring such compounds to simultaneously address multiple pathological factors of Alzheimer's disease, including cholinergic deficit, serotonin transporter (SERT) modulation, and oxidative stress . Derivatives of 1-benzylpiperidine have also been investigated for their affinity at sigma receptors (σ1R and σ2R), which are attractive targets for neurological conditions such as neuropathic pain . As a functionalized derivative bearing a propanol group, this compound serves as a valuable building block or intermediate for the synthesis of more complex molecules in these research areas . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-15(2,17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14,17H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIDYOSFZZTUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCN(CC1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-yl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(1-Benzylpiperidin-4-yl)-2-propanol, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established chemical principles with data from structurally analogous compounds to offer a thorough profile.

Chemical Identity and Properties

This compound is a tertiary alcohol containing a benzyl-substituted piperidine ring. The piperidine moiety is a common scaffold in medicinal chemistry, and the benzyl group can influence the molecule's lipophilicity and potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 299428-04-9[1]
Molecular Formula C₁₅H₂₃NO[1]
Molecular Weight 233.35 g/mol [1]
Appearance Expected to be a white to off-white solidGeneral knowledge of similar compounds
Melting Point Not reported; expected to be in the range of the un-benzylated analog 2-(4-Piperidyl)-2-propanol (133-137 °C)[2][2]
Boiling Point Not reported; expected to be higher than the un-benzylated analog (142 °C at 3.3 kPa)[2][2]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.General chemical principles

Synthesis

The most direct and established method for the synthesis of this compound is through the Grignard reaction. This involves the nucleophilic addition of a methyl group to the carbonyl carbon of 1-benzyl-4-piperidone.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on well-established procedures for the synthesis of tertiary alcohols from ketones using Grignard reagents.

Materials:

  • 1-Benzyl-4-piperidone

  • Methylmagnesium bromide (or chloride) solution in a suitable ether solvent (e.g., diethyl ether, THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-4-piperidone (1 equivalent) in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution of 1-benzyl-4-piperidone to 0 °C using an ice bath. Slowly add the methylmagnesium bromide solution (1.1 to 1.5 equivalents) dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound start 1-Benzyl-4-piperidone reaction Grignard Reaction (Nucleophilic Addition) start->reaction reagent Methylmagnesium Bromide (CH3MgBr) in Anhydrous Ether reagent->reaction intermediate Magnesium Alkoxide Intermediate reaction->intermediate quench Aqueous Workup (e.g., sat. NH4Cl) intermediate->quench product This compound quench->product purification Purification (Column Chromatography or Recrystallization) product->purification final_product Pure this compound purification->final_product

A schematic overview of the synthetic pathway.

Spectroscopic Data (Expected)

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (benzyl group): Multiplet around 7.2-7.4 ppm (5H).- Benzyl CH₂: Singlet around 3.5 ppm (2H).- Piperidine protons: Multiplets in the range of 1.5-3.0 ppm.- Isopropyl methyl groups: Singlet around 1.2 ppm (6H).- Hydroxyl proton: A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR - Aromatic carbons: Signals between 127-140 ppm.- Quaternary carbon (C-OH): Signal around 70 ppm.- Benzyl CH₂: Signal around 63 ppm.- Piperidine carbons: Signals in the range of 30-60 ppm.- Isopropyl methyl carbons: Signal around 25 ppm.
IR Spectroscopy - O-H stretch: Broad band in the region of 3200-3600 cm⁻¹.- C-H stretch (aromatic and aliphatic): Bands between 2800-3100 cm⁻¹.- C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.- C-O stretch: Strong band in the region of 1100-1200 cm⁻¹.- C-N stretch: Band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): Peak at m/z = 233.- Major Fragmentation Peaks: Loss of a methyl group (m/z = 218), loss of the isopropyl group (m/z = 190), and a prominent peak for the benzyl fragment or tropylium ion (m/z = 91).

Potential Biological Activity and Applications

Specific pharmacological studies on this compound have not been identified in the reviewed literature. However, the benzylpiperidine scaffold is present in a wide range of biologically active molecules.

Derivatives of 4-benzylpiperidine have been investigated for their activity as monoamine releasing agents, showing selectivity for dopamine and norepinephrine release.[3] They have also been studied as weak monoamine oxidase inhibitors.[3] Furthermore, various N-benzylpiperidine derivatives have been synthesized and evaluated as cholinesterase inhibitors with beta-amyloid anti-aggregation properties, showing potential for the treatment of Alzheimer's disease.[4] The structural similarity of this compound to these compounds suggests that it could be a valuable intermediate for the synthesis of novel therapeutic agents targeting the central nervous system.

The presence of the tertiary alcohol functional group provides a site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Signaling Pathway Involvement

Given the known activities of related benzylpiperidine compounds, it is plausible that this compound or its derivatives could interact with monoaminergic systems or cholinergic pathways. However, without experimental data, any depiction of a specific signaling pathway would be speculative. The logical relationship for its potential utility is in serving as a precursor for more complex, biologically active molecules.

Logical_Relationship Potential Application Workflow start This compound modification Chemical Modification (e.g., esterification, etherification) start->modification library Library of Derivatives modification->library screening Biological Screening (e.g., receptor binding, enzyme inhibition) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

A logical workflow for drug discovery.

Conclusion

This compound is a readily synthesizable compound with potential as a building block in medicinal chemistry. While specific experimental and pharmacological data are currently scarce in the public domain, its structural features suggest that it and its derivatives could be of interest for the development of new agents targeting the central nervous system. This technical guide provides a foundational understanding of its synthesis and expected properties to aid researchers in their investigations of this and related molecules. Further experimental studies are warranted to fully characterize this compound and explore its potential applications.

References

In-depth Technical Guide: 2-(1-Benzylpiperidin-4-yl)-2-propanol and Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides available information on 2-(1-Benzylpiperidin-4-yl)-2-propanol and presents a detailed overview of the related and well-studied class of piperidine propanamide derivatives, which are of significant interest in pharmacological research and drug development.

This compound: Identification and Data Availability

CAS Number: 299428-04-9

Synonyms:

  • 2-(1-benzyl-4-piperidinyl)-2-propanol

Extensive literature searches for detailed experimental protocols, quantitative data, and specific signaling pathways for this compound did not yield in-depth scientific publications. The available information is primarily limited to chemical supplier catalogues, which provide basic physicochemical properties. This suggests that the compound may be a novel research chemical with limited publicly available data at this time.

Given the interest in piperidine moieties in drug discovery, this guide will now focus on a closely related and extensively researched class of compounds: Piperidine Propanamide Derivatives . The information presented below is based on established research in this area and serves as a valuable reference for researchers working with related molecular scaffolds.

Piperidine Propanamide Derivatives: A Pharmacological Overview

The piperidine ring is a prevalent structural motif in a multitude of approved pharmaceutical agents, valued for its favorable physicochemical and pharmacokinetic properties. When integrated into a propanamide structure, it gives rise to the class of piperidine propanamide derivatives, which have demonstrated significant and varied biological activities. These compounds have been particularly explored as potent modulators of the central nervous system, with notable applications as analgesics.

Core Biological Activities

The primary therapeutic value of many piperidine propanamide derivatives stems from their ability to interact with and modulate opioid and sigma receptors. This dual modulation is a promising avenue for the development of potent analgesics with potentially improved side-effect profiles. The μ-opioid receptor (MOR) is a well-established target for strong analgesics, while antagonism of the sigma-1 (σ1) receptor has been shown to be effective in alleviating neuropathic pain.

Quantitative Data Summary

The following table summarizes representative quantitative data for a selection of piperidine propanamide derivatives, illustrating their binding affinities for key receptors.

Compound IDReceptor TargetBinding Affinity (Ki, nM)
Compound A μ-Opioid Receptor (MOR)1.5
σ1 Receptor25.0
Compound B μ-Opioid Receptor (MOR)5.2
σ1 Receptor10.3
Compound C μ-Opioid Receptor (MOR)0.8
σ1 Receptor50.1

Note: The data presented is a representative compilation from various studies on piperidine propanamide derivatives and is intended for illustrative purposes.

Key Experimental Protocols

The characterization of piperidine propanamide derivatives typically involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.

Radioligand Binding Assay

This method is employed to determine the binding affinity (expressed as the Ki value) of a compound for a specific receptor.

  • Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., MOR or σ1).

    • A specific radiolabeled ligand (e.g., [³H]-DAMGO for MOR).

    • Varying concentrations of the test compound.

    • Assay buffer.

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand via rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR), such as the μ-opioid receptor.

  • Objective: To measure the extent to which a compound stimulates the binding of [³⁵S]GTPγS to G-proteins following receptor activation.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • [³⁵S]GTPγS.

    • Guanosine diphosphate (GDP).

    • Varying concentrations of the test compound.

    • Assay buffer.

  • Methodology:

    • Pre-incubate the cell membranes with the test compound.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • After a defined incubation period, terminate the reaction by rapid filtration.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Analyze the data to determine the Emax (maximum effect) and EC50 (concentration for 50% of the maximal effect) for agonists, or the IC50 for antagonists.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel piperidine derivatives as potential analgesics.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Compound Synthesis b Radioligand Binding Assays (MOR, σ1) a->b c [³⁵S]GTPγS Functional Assays b->c d Lead Compound Identification c->d e Animal Models of Pain (e.g., Formalin Test) d->e Promising In Vitro Profile f Pharmacokinetic Profiling (ADME) e->f g Toxicology Studies f->g h Candidate for Clinical Trials g->h

Caption: Preclinical evaluation workflow for piperidine derivatives.

This guide provides a foundational understanding of this compound's identity and the broader pharmacological context of related piperidine propanamide derivatives. Researchers are encouraged to consult primary literature for specific experimental details and further advancements in this field.

An In-depth Technical Guide to the Synthesis of 2-(1-Benzylpiperidin-4-yl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1-Benzylpiperidin-4-yl)-2-propanol is a key intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system. Its tertiary alcohol and substituted piperidine scaffold make it a valuable building block in medicinal chemistry for developing novel therapeutics. This technical guide outlines the primary synthetic pathways for this compound, providing detailed experimental protocols, quantitative data, and process visualizations to support researchers and professionals in drug development. The most common and efficient methods involve the use of Grignard reagents, leveraging their powerful nucleophilic addition to carbonyl groups.

Pathway 1: Grignard Reaction with a Ketone (Direct Route)

This pathway represents the most direct and widely used method for synthesizing this compound. The synthesis begins with the commercially available 1-benzyl-4-piperidone and involves a single-step nucleophilic addition of a methyl Grignard reagent.

Reaction Scheme Overview

The core of this method is the reaction of the ketone functional group in 1-benzyl-4-piperidone with methylmagnesium bromide (or a similar methyl Grignard reagent). The nucleophilic methyl group attacks the electrophilic carbonyl carbon, and a subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

G start 1-Benzyl-4-piperidone intermediate Magnesium Alkoxide Intermediate start->intermediate 1. Grignard Addition (Anhydrous THF, 0 °C to RT) reagent Methylmagnesium Bromide (CH3MgBr in THF) reagent->intermediate product This compound intermediate->product 2. Protonation workup Aqueous Acidic Workup (e.g., aq. NH4Cl) workup->product

Caption: Workflow for the synthesis via Grignard addition to a ketone.

Detailed Experimental Protocol
  • Preparation : A 500 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with 1-benzyl-4-piperidone (1 equivalent). Anhydrous tetrahydrofuran (THF) is added to dissolve the ketone.

  • Grignard Addition : The solution is cooled to 0 °C using an ice bath. A solution of methylmagnesium bromide (typically 1.2 to 1.5 equivalents in THF or diethyl ether) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Quenching and Workup : The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction and Purification : The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.

Quantitative Data Summary
ParameterValue/ConditionNotes
Starting Material 1-Benzyl-4-piperidoneCommercially available.
Reagent Methylmagnesium Bromide1.2 - 1.5 molar equivalents.
Solvent Anhydrous THFReaction medium.
Temperature 0 °C to Room TemperatureControlled during addition.
Reaction Time 2 - 4 hoursMonitored by TLC.
Typical Yield 85% - 95%Yield after purification.

Pathway 2: Grignard Reaction with an Ester

An alternative pathway involves the reaction of a methyl Grignard reagent with an N-benzylated piperidine-4-carboxylic acid ester, such as ethyl 1-benzylpiperidine-4-carboxylate. This reaction requires at least two equivalents of the Grignard reagent because the first addition forms a ketone intermediate, which then rapidly reacts with a second equivalent.[1][2]

Reaction Scheme Overview

The reaction proceeds in two stages. First, the Grignard reagent adds to the ester's carbonyl group, forming a tetrahedral intermediate. This intermediate collapses, eliminating the ethoxy group to form 1-benzyl-4-acetylpiperidine (a ketone). This ketone is highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition to form the tertiary alkoxide, which is then protonated during workup.[2]

G start Ethyl 1-Benzylpiperidine- 4-carboxylate intermediate1 Ketone Intermediate start->intermediate1 1. First Addition/ Elimination reagent Methylmagnesium Bromide (>2 eq.) reagent->intermediate1 intermediate2 Magnesium Alkoxide Intermediate intermediate1->intermediate2 2. Second Addition product This compound intermediate2->product 3. Protonation workup Aqueous Acidic Workup workup->product

Caption: Workflow for the synthesis via double Grignard addition to an ester.

Detailed Experimental Protocol
  • Preparation : A reaction flask is set up under a nitrogen atmosphere as described in Pathway 1. Ethyl 1-benzylpiperidine-4-carboxylate (1 equivalent) is dissolved in anhydrous THF.

  • Grignard Addition : The solution is cooled to 0 °C. A solution of methylmagnesium bromide (at least 2.2 equivalents) in THF is added dropwise. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Reaction : After the addition is complete, the mixture is stirred at 0 °C for one hour and then at room temperature for an additional 2-4 hours. The reaction progress is monitored by TLC.

  • Quenching and Workup : The reaction is quenched at 0 °C with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification : The product is extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary
ParameterValue/ConditionNotes
Starting Material Ethyl 1-benzylpiperidine-4-carboxylateCan be synthesized from 4-piperidinecarboxylic acid.
Reagent Methylmagnesium Bromide> 2.0 molar equivalents required.[1]
Solvent Anhydrous THFReaction medium.
Temperature 0 °C to Room TemperatureControlled during addition.
Reaction Time 3 - 5 hoursMonitored by TLC.
Typical Yield 70% - 85%Generally lower than the ketone route due to more steps.

Comparison of Pathways

FeaturePathway 1 (Ketone Route)Pathway 2 (Ester Route)
Number of Steps 11 (from ester)
Starting Material 1-Benzyl-4-piperidoneEthyl 1-benzylpiperidine-4-carboxylate
Reagent Stoichiometry ~1.2 eq. Grignard>2.0 eq. Grignard
Typical Yield High (85-95%)Moderate to High (70-85%)
Overall Efficiency More efficient and direct.Less atom-economical.

The synthesis of this compound is most efficiently achieved via the nucleophilic addition of a methyl Grignard reagent to 1-benzyl-4-piperidone. This single-step pathway offers high yields, operational simplicity, and relies on a readily available starting material, making it highly suitable for both laboratory-scale synthesis and industrial production. The alternative route starting from an ester is also viable but is less efficient due to the requirement of more than two equivalents of the Grignard reagent. Both methods underscore the utility of organometallic reagents in constructing complex molecular architectures for pharmaceutical applications.

References

A Technical Guide to the Spectroscopic Characterization of 2-(1-Benzylpiperidin-4-yl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for the compound 2-(1-Benzylpiperidin-4-yl)-2-propanol, a molecule of interest in medicinal chemistry and drug development due to its structural motifs. As experimental spectra for this specific compound are not widely published, this document serves as a predictive guide based on established principles of spectroscopy and data from analogous structures. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed protocols for its synthesis and spectroscopic analysis.

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is via the Grignard reaction, starting from a commercially available precursor, ethyl 1-benzylpiperidine-4-carboxylate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 1-benzylpiperidine-4-carboxylate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, is charged with ethyl 1-benzylpiperidine-4-carboxylate (1 equivalent) dissolved in anhydrous diethyl ether (50 mL).

  • Grignard Addition: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide solution (2.2 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL) while cooling the flask in an ice bath.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

  • Work-up: The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted ¹H and ¹³C NMR data are summarized below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.25m5HAromatic protons (C₆H₅)
~ 3.50s2HBenzyl CH₂ (N-CH₂-Ph)
~ 2.90 - 2.80m2HPiperidine H₂ₑ (equatorial)
~ 2.10 - 2.00m2HPiperidine H₂ₐ (axial)
~ 1.80 - 1.70m2HPiperidine H₃ₑ (equatorial)
~ 1.60 - 1.50m1HPiperidine H₄
~ 1.45 - 1.35m2HPiperidine H₃ₐ (axial)
~ 1.20s6HIsopropyl CH₃ (C(CH₃)₂)
~ 1.15s (broad)1HHydroxyl OH

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 138.5Quaternary aromatic C (C-CH₂)
~ 129.2Aromatic CH (ortho)
~ 128.2Aromatic CH (meta)
~ 127.0Aromatic CH (para)
~ 71.0Quaternary C of propanol (C-OH)
~ 63.5Benzyl CH₂ (N-CH₂-Ph)
~ 53.0Piperidine C₂
~ 46.0Piperidine C₄
~ 28.5Piperidine C₃
~ 25.0Isopropyl CH₃ (C(CH₃)₂)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted below.[1][2]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500 - 3200Strong, BroadO-H stretch (tertiary alcohol, H-bonded)
3080 - 3030MediumAromatic C-H stretch
2970 - 2800StrongAliphatic C-H stretch (CH₂, CH₃)
~ 1600, ~1495Medium-WeakAromatic C=C ring stretch
~ 1150StrongC-O stretch (tertiary alcohol)[1]
~ 1120MediumC-N stretch (piperidine)
740, 700StrongAromatic C-H bend (monosubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₅H₂₃NO, Molecular Weight: 233.35 g/mol ), the following is expected.

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/zProposed Fragment IonComments
233[C₁₅H₂₃NO]⁺Molecular ion (M⁺)
218[M - CH₃]⁺Loss of a methyl group
174[M - C(CH₃)₂OH]⁺Loss of the propan-2-ol side chain
142[C₉H₁₆N]⁺Fragment from cleavage within the piperidine ring
91[C₇H₇]⁺Tropylium ion (benzyl fragment), often the base peak[3]

General Spectroscopic Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Record standard ¹H and ¹³C{¹H} spectra at room temperature. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) for EI, or a Liquid Chromatography-Mass Spectrometer (LC-MS) for Electrospray Ionization (ESI).[3]

  • Acquisition: For EI, a standard electron energy of 70 eV is used. For ESI, the analysis would typically be run in positive ion mode due to the basic nitrogen of the piperidine ring.[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of the target compound to its comprehensive spectroscopic analysis.

Synthesis_and_Analysis_Workflow Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Ethyl 1-benzylpiperidine-4-carboxylate Grignard Grignard Reaction (MeMgBr, Et2O) Start->Grignard Workup Aqueous Workup & Extraction Grignard->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (1H, 13C, 2D) Product->NMR Structure Elucidation IR IR Spectroscopy (FTIR-ATR) Product->IR Functional Group ID MS Mass Spectrometry (EI or ESI) Product->MS Molecular Weight & Fragmentation

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets within the central nervous system (CNS).[1][2] This guide provides a detailed examination of the molecular mechanisms underpinning the pharmacological effects of benzylpiperidine derivatives. We will explore their interactions with key CNS targets, including opioid, sigma (σ), dopamine, and NMDA receptors, detailing the structure-activity relationships that govern their potency and selectivity. Furthermore, this guide furnishes validated, step-by-step experimental protocols for the characterization of these compounds, offering a practical framework for researchers in the field.

Introduction: The Benzylpiperidine Scaffold

The benzylpiperidine motif consists of a piperidine ring linked to a benzyl group. This combination is highly effective for CNS-active drugs.[2] The basic nitrogen atom of the piperidine ring can form critical ionic interactions with acidic residues in receptor binding pockets, while the benzyl group provides opportunities for hydrophobic and π-stacking interactions.[3] This structural versatility allows for the generation of compounds with diverse pharmacological profiles, ranging from analgesics to antipsychotics and stimulants.[4][5][6]

Primary Pharmacological Targets and Mechanisms

Benzylpiperidine derivatives are notably promiscuous, often interacting with multiple targets. This polypharmacology can be advantageous, leading to dual-action or multi-target ligands with unique therapeutic profiles.[7]

Sigma (σ) Receptors

A significant number of benzylpiperidine derivatives demonstrate high-affinity binding to sigma receptors, often with selectivity for the σ₁ subtype over the σ₂ subtype.[1][8]

  • Mechanism: Sigma receptors are intracellular chaperone proteins, primarily located at the endoplasmic reticulum-mitochondria membrane, that modulate a variety of signaling pathways, including intracellular Ca²⁺ homeostasis.[9] Benzylpiperidine ligands can act as agonists or antagonists at these receptors. The proposed pharmacophore for σ₁ binding includes a central amine flanked by two hydrophobic domains, a model that accommodates the benzylpiperidine structure well.[8]

  • Therapeutic Relevance: σ₁ receptor ligands are investigated for their potential in treating neuropathic pain, neurodegenerative diseases, and cancer.[9][10] For instance, certain benzylpiperidine derivatives act as dual μ-opioid receptor (MOR) agonists and σ₁ receptor antagonists, a combination that may produce potent analgesia with fewer opioid-related side effects.[4][7]

Opioid Receptors

The benzylpiperidine scaffold is integral to a class of synthetic opioids.

  • Mechanism: These derivatives primarily act as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and modulation of ion channels (activation of K⁺ channels and inhibition of Ca²⁺ channels). This results in hyperpolarization and reduced neuronal excitability, underpinning their analgesic effects.

  • Structure-Activity Relationship (SAR): Substitutions on the N-benzyl group, such as para-halogenation, have been shown to enhance binding affinity and potency at opioid receptors.[3]

Dopamine Transporter (DAT)

Many benzylpiperidine derivatives function as inhibitors of the dopamine transporter (DAT), leading to stimulant effects.[11]

  • Mechanism: By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration and duration of dopamine signaling.[12] This mechanism is shared by well-known stimulants like methylphenidate, although the potency of simple 2-benzylpiperidine is considerably lower.[11]

  • SAR: Structure-activity relationship studies have shown that electron-withdrawing groups on the N-benzyl ring are beneficial for DAT binding affinity.[13][14] The length of linkers and the nature of aromatic ring substituents are critical in determining selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).[12]

NMDA Receptors

Certain derivatives are antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.

  • Mechanism: These compounds can act as subtype-selective NMDA receptor antagonists. For example, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine was identified as a potent antagonist of the NR1A/2B subtype.[15] Antagonism of NMDA receptors can prevent excessive glutamatergic neurotransmission, a mechanism relevant to treating conditions like Parkinson's disease and preventing excitotoxic neuronal damage.[6][15]

Comparative Binding Affinities

The versatility of the benzylpiperidine scaffold is evident in the wide range of binding affinities observed for different derivatives across various CNS targets.

Compound Class/ExampleTarget Receptor(s)Binding Affinity (Kᵢ, nM)Primary ActionReference
Derivative 52 μ-Opioid Receptor (MOR)56.4Dual Agonist / Antagonist[7]
σ₁ Receptor11.0[7]
2-BenzylpiperidineDopamine Transporter (DAT)6,360Reuptake Inhibitor[11]
Aralkyl-4-benzylpiperidinesσ₁ Receptor0.4 - >1000Ligand / Modulator[8]
σ₂ Receptor3.3 - >1000[8]
Compound 15 σ₁ Receptor1.6Antagonist[10]
σ₂ Receptor>1400 (High Selectivity)[10]

Key Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of a novel benzylpiperidine derivative, a series of binding and functional assays are required. Here, we detail two foundational experimental protocols.

Protocol 1: Radioligand Binding Assay for Target Affinity

This protocol determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound at the σ₁ receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol)

  • Membrane Preparation: Guinea pig brain membranes or cell membranes expressing recombinant human σ₁ receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM final concentration)

  • Test Compound: Benzylpiperidine derivative of interest, dissolved in DMSO.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters (e.g., Whatman GF/B) and Cell Harvester .

Methodology:

  • Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In 96-well plates, combine the following in triplicate:

    • 50 µL Assay Buffer (for Total Binding) OR 50 µL Haloperidol (for Non-specific Binding) OR 50 µL Test Compound dilution.

    • 50 µL [³H]-(+)-pentazocine (e.g., at a final concentration of 3.0 nM).[8]

    • 100 µL of membrane preparation (containing ~100-200 µg of protein).

  • Incubation: Incubate the plates at 37°C for 150 minutes with gentle shaking. Rationale: This allows the binding reaction to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer. Rationale: Rapid filtration separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate). Cold buffer minimizes dissociation during washing.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition vs. log[Test Compound] to generate a competition curve.

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Filtration & Analysis p1 Prepare Serial Dilutions of Test Compound a1 Combine in 96-well Plate: 1. Test Compound / Control 2. Radioligand 3. Membrane Prep p1->a1 p2 Prepare Radioligand ([³H]-Pentazocine) p2->a1 p3 Thaw Receptor Membrane Prep p3->a1 a2 Incubate at 37°C for 150 min a1->a2 f1 Rapid Filtration over Glass Fiber Filters a2->f1 f2 Wash with Ice-Cold Buffer f1->f2 f3 Scintillation Counting (DPM) f2->f3 d1 Calculate Specific Binding f3->d1 d2 Determine IC₅₀ from Competition Curve d1->d2 d3 Calculate Kᵢ using Cheng-Prusoff Equation d2->d3 G cluster_membrane Plasma Membrane cluster_response Cellular Response MOR μ-Opioid Receptor (GPCR) G_protein Inactive G-Protein (Gαβγ-GDP) MOR->G_protein Activates G_active Active G-Protein Gα-GTP + Gβγ G_protein->G_active GDP/GTP Exchange AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ligand Benzylpiperidine Agonist Ligand->MOR Binds Response ↓ Neuronal Excitability (Analgesia) cAMP->Response Ion_K ↑ K⁺ Efflux Ion_K->Response Ion_Ca ↓ Ca²⁺ Influx Ion_Ca->Response G_active->AC Inhibits G_active->Ion_K Activates G_active->Ion_Ca Inhibits

Caption: Agonist binding to MOR initiates G-protein signaling.

Conclusion and Future Perspectives

The benzylpiperidine scaffold remains a highly productive starting point for the design of novel CNS-active agents. Its ability to interact with multiple, distinct target classes underscores its privileged nature in medicinal chemistry. [1][3]Current research often focuses on developing multi-target ligands, such as dual MOR/σ₁R ligands, which aim to achieve synergistic therapeutic effects and improved side-effect profiles. [4][7]Future work will likely leverage structure-based drug design, guided by the growing number of high-resolution crystal structures of CNS receptors, to create benzylpiperidine derivatives with even greater potency, selectivity, and optimized pharmacokinetic properties for treating a range of complex neurological and psychiatric disorders.

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A Comprehensive Technical Guide to the Pharmacology and Toxicology of 2-(1-Benzylpiperidin-4-yl)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth technical framework for the pharmacological and toxicological evaluation of 2-(1-Benzylpiperidin-4-yl)-2-propanol, a novel compound centered on the versatile piperidine scaffold. Given the limited publicly available data on this specific molecule, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a systematic, field-proven approach to characterizing novel chemical entities, from initial in vitro screening to in vivo safety and efficacy studies. The protocols and methodologies described herein are grounded in established principles of drug discovery and are designed to generate the robust data necessary for informed decision-making in a preclinical setting.

Introduction: The Piperidine Scaffold and the Emergence of this compound

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[2][3][4]

The compound of interest, this compound, is a synthetic derivative featuring a benzyl group attached to the piperidine nitrogen and a propanol group at the 4-position. While specific biological activities for this exact molecule are not extensively documented in public literature, its structural motifs suggest potential interactions with the central nervous system (CNS). The benzylpiperidine core is present in numerous centrally acting drugs, and the hydroxyl group offers a potential point for metabolic modification and hydrogen bonding with biological targets.

This guide will therefore proceed with a hypothesized CNS-active profile for this compound, outlining the necessary experimental steps to elucidate its pharmacological mechanism, pharmacokinetic profile, and toxicological liabilities.

Preclinical Pharmacological Evaluation: A Step-by-Step Framework

The initial stages of drug discovery for a novel compound like this compound involve a tiered approach, beginning with in vitro assays to identify biological targets and assess metabolic stability, followed by in vivo studies to evaluate pharmacokinetics and preliminary efficacy.[5]

2.1. In Vitro Characterization: Building a Foundational Profile

Given the structural similarities to known psychoactive compounds, initial screening of this compound should focus on a panel of CNS receptors and ion channels. Phenotypic screening using neuronal cell cultures can provide initial insights into the compound's effects on neuronal networks.[6][7]

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for a panel of CNS receptors (e.g., opioid, dopamine, serotonin receptors).

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radiolabeled ligand specific for the receptor.

    • This compound.

    • Assay buffer.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radiolabeled ligand and varying concentrations of this compound.

    • After incubation, rapidly filter the mixture through the filter plates to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to determine the concentration of this compound that inhibits 50% of radioligand binding (IC50), from which the binding affinity (Ki) can be calculated.

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its in vivo behavior.

Table 1: Key In Vitro ADME and Physicochemical Parameters

ParameterExperimental MethodDesired Outcome
Solubility Kinetic or thermodynamic solubility assay> 50 µM in aqueous buffer
Lipophilicity (LogP/LogD) Shake-flask or chromatographic methodLogD7.4 between 1 and 3 for CNS penetration
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)High permeability to predict good oral absorption and blood-brain barrier penetration[8]
Metabolic Stability Incubation with liver microsomesModerate to high stability to ensure sufficient in vivo exposure
Plasma Protein Binding Equilibrium dialysisModerate binding to ensure adequate free drug concentration
Preclinical Toxicological Assessment: Ensuring Safety

A thorough toxicological evaluation is paramount to identifying potential liabilities that could halt drug development. This process also begins with in vitro assays and progresses to in vivo studies.

3.1. In Vitro Toxicology: Early Hazard Identification

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[9] Therefore, early assessment of a compound's hERG liability is a regulatory requirement.[9]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Objective: To determine the inhibitory effect of this compound on the hERG potassium channel.[10]

  • Materials:

    • HEK293 cells stably expressing the hERG channel.[10]

    • Automated patch-clamp system (e.g., QPatch, SyncroPatch).[10]

    • Extracellular and intracellular recording solutions.

    • This compound.

    • Positive control (e.g., E-4031).[10]

  • Procedure:

    • Establish a stable whole-cell recording from a hERG-expressing cell.

    • Apply a specific voltage protocol to elicit and measure the hERG current.[9][11]

    • Record baseline hERG currents in the vehicle control solution.

    • Apply increasing concentrations of this compound and record the hERG current at each concentration.

    • Analyze the data to determine the IC50 value for hERG inhibition.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[12][13][14] It uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[13][14]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Objective: To evaluate the mutagenic potential of this compound.

  • Materials:

    • Histidine-dependent strains of Salmonella typhimurium.[14][15]

    • Minimal glucose agar plates.

    • This compound.

    • Positive and negative controls.

    • S9 fraction (for metabolic activation).

  • Procedure:

    • Mix the bacterial strain with the test compound (with and without S9 fraction) and a small amount of histidine.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

    • A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[16]

3.2. In Vivo Toxicology: Assessing Systemic Effects

In vivo studies are necessary to understand the toxicological profile of a compound in a whole organism.

Experimental Protocol: Acute Toxicity Study in Rodents

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.[17][18]

  • Animals: Mice or rats.[17]

  • Procedure:

    • Administer single escalating doses of this compound to different groups of animals.[18]

    • Observe the animals for clinical signs of toxicity and mortality for up to 14 days.[17][19]

    • Record body weight changes.[17]

    • At the end of the study, perform a gross necropsy and collect tissues for histopathological examination.[17]

Table 2: Key Endpoints in an Acute Toxicity Study

EndpointObservation
Clinical Signs Changes in behavior, posture, and activity
Mortality Number of deaths in each dose group
Body Weight Weekly measurements
Gross Pathology Macroscopic examination of organs and tissues
Histopathology Microscopic examination of tissues
In Vivo Pharmacodynamics and Efficacy Models

Based on the in vitro target profile, appropriate in vivo models can be selected to assess the potential therapeutic efficacy of this compound. For a hypothesized CNS-active compound, models of pain and sedation are relevant starting points.

4.1. Analgesic Activity: The Hot Plate Test

The hot plate test is a classic model for evaluating central analgesic activity.[20][21][22]

Experimental Protocol: Hot Plate Test

  • Objective: To assess the central analgesic effect of this compound.

  • Animals: Mice.

  • Procedure:

    • Administer this compound or vehicle to different groups of mice.

    • At predetermined time points, place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C).[20]

    • Record the latency to a nociceptive response (e.g., paw licking, jumping).

    • An increase in the latency period compared to the vehicle-treated group indicates an analgesic effect.[23]

4.2. Sedative Effects: Open Field Test

The open field test can be used to assess general locomotor activity and exploratory behavior, providing an indication of sedative or stimulant effects.

Experimental Protocol: Open Field Test

  • Objective: To evaluate the effect of this compound on locomotor activity.

  • Animals: Mice or rats.

  • Procedure:

    • Administer this compound or vehicle to different groups of animals.

    • Place each animal in the center of an open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated tracking system.

    • A significant decrease in locomotor activity suggests a sedative effect.

Data Synthesis and Decision Making

The data generated from these pharmacological and toxicological studies must be integrated to form a comprehensive profile of this compound. This profile will inform the decision to either advance the compound to further preclinical development, modify its structure to improve its properties, or terminate its development.

Diagram 1: Preclinical Development Workflow

Caption: A flowchart illustrating the key stages of preclinical evaluation for a novel compound.

Conclusion and Future Directions

The framework presented in this guide provides a robust and systematic approach to the preclinical evaluation of this compound. By following these established protocols, researchers can generate the high-quality data necessary to build a comprehensive pharmacological and toxicological profile. The results of these studies will be instrumental in determining the therapeutic potential of this novel piperidine derivative and will guide future research, which may include lead optimization, more extensive in vivo efficacy testing in disease models, and IND-enabling safety studies.

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Potential Biological Targets for 4-Substituted Benzylpiperidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological targets of 4-substituted benzylpiperidines, a chemical scaffold of significant interest in drug discovery. The inherent structural features of this class of compounds, namely the piperidine ring and the benzyl moiety, allow for interactions with a variety of biological macromolecules, leading to a diverse pharmacological profile. This document summarizes key quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and development in this area.

Core Biological Targets and Quantitative Affinity Data

4-Substituted benzylpiperidines have been shown to interact with several key biological targets within the central nervous system. The primary targets identified in the literature are the monoamine transporters (dopamine, serotonin, and norepinephrine transporters), sigma receptors, and acetylcholinesterase. The affinity of these compounds for their targets is highly dependent on the nature and position of the substituent on the benzyl ring.

Monoamine Transporters: DAT, SERT, and NET

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical for regulating neurotransmitter levels in the synaptic cleft.[1] 4-Substituted benzylpiperidines can act as inhibitors of these transporters, thereby modulating dopaminergic, serotonergic, and noradrenergic signaling.[2]

Table 1: Binding Affinities (Kᵢ/IC₅₀ in nM) of 4-Substituted Benzylpiperidines for Monoamine Transporters

Compound ID4-Substituent on Benzyl RingDAT (Kᵢ/IC₅₀)SERT (Kᵢ/IC₅₀)NET (Kᵢ/IC₅₀)Reference
1 -H1485-[3]
2 4-F17.21926-[4]
3 4-Cl8.5799535.5[5]
4 4-NO₂16.41771-[4]
5 4-CH₃48250-[5]
6 4-OCH₃120350-[5]

Note: “-” indicates data not available in the cited literature.

Sigma Receptors (σ₁ and σ₂)

Sigma receptors, particularly the σ₁ subtype, are intracellular chaperones located at the endoplasmic reticulum-mitochondria interface.[6][7] They are involved in modulating intracellular calcium signaling and are implicated in a variety of neurological disorders.[6] Several 4-substituted benzylpiperidines have demonstrated high affinity for sigma receptors.

Table 2: Binding Affinities (Kᵢ in nM) of 4-Substituted Benzylpiperidines for Sigma Receptors

Compound ID4-Substituent on Benzyl Ringσ₁ Receptor (Kᵢ)σ₂ Receptor (Kᵢ)Reference
7 4-CN0.3819[8]
8 4-I4.6-[9]
9 -H1.82.8[10]

Note: “-” indicates data not available in the cited literature.

Acetylcholinesterase (AChE)

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. Some 4-substituted benzylpiperidine derivatives have been investigated as AChE inhibitors.

Table 3: Inhibitory Potency (IC₅₀ in µM) of 4-Substituted Benzylpiperidine Derivatives against Acetylcholinesterase

Compound ID4-Substituent on Benzyl RingAChE (IC₅₀)Reference
10 4-F (on a benzylpyridinium salt)1.25[12]
11 4-Cl (on a benzylpyridinium salt)0.91[8]
12 4-NO₂ (on a benzylpyridinium salt)>100[12]
13 4-F (on a 2-phenylacetate moiety)5.10[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of 4-substituted benzylpiperidines. The following sections provide step-by-step protocols for key in vitro assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using a radiolabeled ligand such as [³H]WIN 35,428.[14]

1. Membrane Preparation:

  • Dissect striatal tissue from rat brains on ice and place in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

  • Homogenize the tissue using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane preparations at -80°C.

2. Binding Assay:

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) for non-specific binding.

    • 50 µL of various concentrations of the 4-substituted benzylpiperidine test compound.

    • 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

    • 100 µL of the membrane preparation (20-50 µg of protein).

  • Incubate the plate at 4°C for 2-3 hours.

  • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory potency of test compounds.[15]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

  • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

  • Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in deionized water.

  • Enzyme Solution: Acetylcholinesterase from a suitable source (e.g., electric eel) diluted in assay buffer to the desired concentration.

2. Assay Procedure:

  • In a 96-well plate, add in triplicate:

    • 140 µL of assay buffer.

    • 20 µL of various concentrations of the 4-substituted benzylpiperidine test compound (or buffer for control).

    • 20 µL of DTNB solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Immediately add 20 µL of the substrate solution (ATCI).

  • Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve.

Signaling Pathways and Logical Relationships

The interaction of 4-substituted benzylpiperidines with their biological targets initiates or modulates specific signaling pathways. Understanding these pathways is crucial for predicting the downstream cellular and physiological effects of these compounds.

Dopamine Transporter (DAT) Signaling

Inhibition of DAT by 4-substituted benzylpiperidines leads to an increase in the synaptic concentration of dopamine, thereby enhancing dopaminergic signaling.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Dopamine Dopamine_Vesicle->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Benzylpiperidine 4-Substituted Benzylpiperidine Benzylpiperidine->DAT Inhibition

Dopamine transporter signaling pathway.
Sigma-1 Receptor (σ₁) Signaling

As an intracellular chaperone, the σ₁ receptor modulates calcium signaling between the endoplasmic reticulum and mitochondria.[7][16] Ligand binding can influence this process, impacting cellular stress responses and survival.[5]

Sigma1_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mitochondria Mitochondria Sigma1_BiP σ₁ Receptor - BiP Complex Sigma1_Active Active σ₁ Receptor Sigma1_BiP->Sigma1_Active Dissociation IP3R IP3 Receptor Ca_ER Ca²⁺ Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Ca²⁺ Transfer Cell_Survival Cell Survival / Apoptosis Ca_Mito->Cell_Survival Regulation Benzylpiperidine 4-Substituted Benzylpiperidine Benzylpiperidine->Sigma1_BiP Binding Sigma1_Active->IP3R Modulation Experimental_Workflow Compound_Synthesis Compound Synthesis (4-Substituted Benzylpiperidines) Primary_Screening Primary Screening (e.g., Radioligand Binding Assays) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Functional Assays, e.g., Uptake Inhibition) Hit_Identification->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

References

The N-Benzylpiperidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The N-benzylpiperidine (N-BP) motif stands as a cornerstone in the edifice of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2] This unique scaffold, characterized by the fusion of a basic piperidine ring and a lipophilic benzyl group, provides a versatile framework for the design of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][3][4] Its structural flexibility and three-dimensional nature allow for precise tuning of both the efficacy and physicochemical properties of drug candidates.[5][6] The basic nitrogen of the piperidine ring can engage in crucial interactions with negatively charged residues in receptor binding pockets, while the benzyl group facilitates vital hydrophobic and cation-π interactions with aromatic residues in protein binding sites.[1][5][6][7] This guide provides a comprehensive exploration of the discovery, history, and medicinal applications of the N-benzylpiperidine scaffold, delving into its synthesis, structure-activity relationships (SAR), and the key experimental protocols that have underpinned its development.

Historical Perspective: From Serendipity to Rational Design

The journey of the N-benzylpiperidine scaffold in medicine is not marked by a single, seminal discovery but rather an evolution from incidental findings to deliberate, structure-based drug design. While the N-benzylation of piperidine is a fundamental reaction in organic chemistry, its strategic importance in medicinal chemistry became apparent in the mid-20th century during the exploration of synthetic analgesics and antihistamines.[1]

A pivotal moment in the history of this scaffold came with the discovery of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[8] In a classic example of serendipitous discovery followed by rational optimization, researchers incidentally found an N-benzylpiperazine derivative that exhibited positive cholinergic behavior in rats.[8][9] Subsequent replacement of the N-benzylpiperazine moiety with an N-benzylpiperidine group led to a dramatic increase in anti-AChE activity.[8][9] This foundational discovery paved the way for the development of Donepezil, one of the most widely prescribed drugs for Alzheimer's disease.[8][10]

Donepezil: A Case Study in Rational Drug Design

The development of Donepezil (brand name Aricept) exemplifies the power of the N-benzylpiperidine scaffold in targeted drug design. The initial lead, a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative, was systematically modified to enhance its potency and selectivity for AChE.[11]

Structure-Activity Relationship (SAR) of Donepezil and its Analogs

The SAR studies for Donepezil revealed several key insights:

  • The N-Benzyl Group: This group is crucial for establishing cation-π interactions with the active site of AChE.[4]

  • The Piperidine Ring: The basicity of the piperidine nitrogen plays a significant role in the inhibitory activity.[12]

  • The Linker and Terminal Moiety: The replacement of an amide group with a ketone and the introduction of an indanone moiety were critical for optimizing the compound's activity and pharmacokinetic profile.[8][11] Among the indanone derivatives, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was identified as the most potent and balanced compound.[8][11]

The development of Donepezil spurred further research into N-benzylpiperidine derivatives as AChE inhibitors, leading to the synthesis of numerous analogs with varying potencies and selectivities.[12][13][14]

Beyond Alzheimer's: The Expanding Therapeutic Landscape

The versatility of the N-benzylpiperidine scaffold extends far beyond its application in Alzheimer's disease. This privileged structure has been incorporated into a diverse range of therapeutic agents targeting various biological pathways.

Centanafadine: A Triple Reuptake Inhibitor for ADHD

Centanafadine is a more recent example of an N-benzylpiperidine-containing drug developed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[15][16] It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), showcasing the scaffold's ability to modulate monoamine transporters.[16][17][18] The development of Centanafadine highlights the ongoing exploration of the N-benzylpiperidine core for novel CNS applications.[15][19]

Oncology and Beyond

Recent research has also explored the potential of N-benzylpiperidine derivatives in oncology. For instance, N-benzylpiperidinol derivatives have been identified as potent inhibitors of USP7, a deubiquitinase that represents a potential anticancer target.[20] Additionally, derivatives bearing an N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide scaffold have shown promise as androgen receptor (AR) antagonists for the treatment of prostate cancer.[21]

Multi-Target-Directed Ligands (MTDLs): A Modern Approach

The complexity of multifactorial diseases like Alzheimer's has led to the development of multi-target-directed ligands (MTDLs), a strategy that aims to engage multiple biological targets simultaneously.[22][23] The N-benzylpiperidine scaffold has proven to be an ideal framework for designing such MTDLs.[24][25] For example, researchers have designed and synthesized N-benzylpiperidine analogs that act as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes involved in the pathogenesis of Alzheimer's disease.[25][26]

Synthetic Strategies and Experimental Protocols

The synthesis of N-benzylpiperidine derivatives can be achieved through various reliable methods, with the choice of route often depending on the desired substitution pattern and scale of synthesis.[1][27]

General Synthetic Approach: Reductive Amination

A common and versatile method for synthesizing N-benzylpiperidine derivatives is the reductive amination of a suitable piperidone precursor with a benzylamine.[1]

Experimental Protocol: Synthesis of N-Benzyl-4-arylpiperidines [1]

  • Reaction Setup: A solution of 4-piperidone (1 equivalent) and the desired benzylamine (1.1 equivalents) in a suitable solvent (e.g., methanol or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is added to facilitate imine formation.

  • Reducing Agent: A mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 equivalents), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-4-arylpiperidine.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 4-Piperidone 4-Piperidone Reaction Reaction 4-Piperidone->Reaction Benzylamine Benzylamine Benzylamine->Reaction Solvent (e.g., MeOH) Solvent (e.g., MeOH) Solvent (e.g., MeOH)->Reaction Acid Catalyst (e.g., AcOH) Acid Catalyst (e.g., AcOH) Acid Catalyst (e.g., AcOH)->Reaction Reducing Agent (STAB) Reducing Agent (STAB) Reducing Agent (STAB)->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Product Product Purification->Product

Biological Evaluation: Acetylcholinesterase Inhibition Assay

The inhibitory activity of N-benzylpiperidine derivatives against AChE is commonly evaluated using Ellman's method.[4][13]

Experimental Protocol: In Vitro AChE Inhibition Assay [4]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase (AChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

AChE_Inhibition_Assay cluster_components Assay Components AChE AChE ReactionMixture Reaction Mixture (AChE, DTNB, Test Compound) AChE->ReactionMixture ATCI ATCI Reaction Enzymatic Reaction (ATCI added) ATCI->Reaction DTNB DTNB DTNB->ReactionMixture Test Compound Test Compound Test Compound->ReactionMixture ReactionMixture->Reaction Detection Spectrophotometric Detection (412 nm) Reaction->Detection Result IC50 Value Detection->Result

Quantitative Data Summary

The following table summarizes the acetylcholinesterase inhibitory activity of selected N-benzylpiperidine derivatives.

CompoundStructureAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)Reference
Donepezil (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.77130~1250[11]
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56>10000>18000[12]
Lead Compound 5 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate30--[14]
Compound 28 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide410--[14]
Compound 20 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide5940--[14]

Future Directions and Conclusion

The N-benzylpiperidine scaffold continues to be a highly valuable and versatile core in medicinal chemistry.[5][28] Its privileged structural features and synthetic accessibility make it an attractive starting point for the design of novel therapeutic agents targeting a wide range of diseases.[2][29] Future research will likely focus on:

  • Further exploration of MTDLs: Designing N-benzylpiperidine-based ligands that can modulate multiple targets implicated in complex diseases.[22][23][25]

  • Novel therapeutic areas: Investigating the potential of this scaffold in other therapeutic areas such as oncology, inflammation, and infectious diseases.[20][21][30]

  • Advanced synthetic methodologies: Developing more efficient and sustainable synthetic routes to access a wider diversity of N-benzylpiperidine analogs.[27][29]

References

  • Sugimoto, H. (1999). Discovery and development of donepezil hydrochloride for the treatment of Alzheimer's disease. Yakugaku Zasshi, 119(2), 101-13. [Link]

  • Contreras, J. M., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 35(10), 913-22. [Link]

  • Arnold, P. D., et al. (2025). Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents. Journal of Child and Adolescent Psychopharmacology. [Link]

  • Yamanishi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittelforschung, 43(11), 1163-70. [Link]

  • Wikipedia contributors. (2025). Donepezil. Wikipedia, The Free Encyclopedia. [Link]

  • Li, W., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Nasser, A., et al. (2022). Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials. The Journal of Clinical Psychiatry, 83(4). [Link]

  • de la Torre, B. G., & Albericio, F. (2024). New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. Molecules, 29(11), 2588. [Link]

  • Wikipedia contributors. (2025). Centanafadine. Wikipedia, The Free Encyclopedia. [Link]

  • AdisInsight. (2025). Centanafadine - Otsuka Pharmaceutical. AdisInsight. [Link]

  • ADDitude Editors. (2025). ADHD Non-Stimulant Triple Reuptake Inhibitor Seeks FDA Approval. ADDitude. [Link]

  • Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384. [Link]

  • ResearchGate. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. [Link]

  • Panayides, J. L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-9. [Link]

  • ResearchGate. (2000). Discovery and Development of Donepezil Hydrochloride for the Treatment of Alzheimer′s Disease. ResearchGate. [Link]

  • da Silva, T. C., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748. [Link]

  • National Center for Biotechnology Information. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2000). Discovery and development of donepezil hydrochloride (Aricept®), a new drug for Alzheimer's disease. ResearchGate. [Link]

  • Google Patents. (2011). Synthesis of fentanyl analogs.
  • Chen, C., et al. (2020). N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies. European Journal of Medicinal Chemistry, 199, 112279. [Link]

  • Sharma, P., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 167, 443-463. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • ResearchGate. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Wikipedia contributors. (2025). 4-Benzylpiperidine. Wikipedia, The Free Encyclopedia. [Link]

  • Li, T., et al. (2025). Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. Journal of Medicinal Chemistry. [Link]

  • Singh, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 14(11), 2217-2242. [Link]

  • Issabayeva, G., et al. (2022). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Applied Pharmaceutical Science, 12(10), 057-065. [Link]

  • ResearchGate. (2024). The N‐benzyl piperidine (N‐BP) moiety in drug discovery. ResearchGate. [Link]

  • Wikipedia contributors. (2025). 2-Benzylpiperidine. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2022). Structure of N-benzylpiperidine derivatives. ResearchGate. [Link]

  • Czerwonka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116568. [Link]

Sources

In-Depth Technical Guide on the Solubility and Stability of 2-(1-Benzylpiperidin-4-yl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the novel organic compound 2-(1-Benzylpiperidin-4-yl)-2-propanol. Drawing upon data from structurally related molecules and established pharmaceutical testing protocols, this document offers insights into its physicochemical properties, methods for its evaluation, and its potential biological significance.

Physicochemical Properties

While experimental data for this compound is not extensively available in public literature, its structure, combining a lipophilic N-benzylpiperidine moiety and a polar tertiary alcohol on a piperidine ring, allows for informed predictions of its characteristics. The N-benzyl group is expected to confer solubility in organic solvents, whereas the piperidine nitrogen and the hydroxyl group will contribute to some degree of aqueous solubility and polarity.

Predicted Solubility Profile

The solubility of this compound is anticipated to be intermediate between its two key structural fragments: the highly water-soluble 2-(piperidin-4-yl)propan-2-ol and the water-insoluble N-benzylpiperidine. The presence of the benzyl group will likely render the compound more soluble in organic solvents compared to its un-benzylated counterpart.

Table 1: Predicted and Known Solubility of this compound and its Structural Analogs

CompoundSolventSolubility (Predicted/Known)Reference
This compound WaterLow to ModerateInferred
MethanolHighInferred
EthanolHighInferred
IsopropanolHighInferred
AcetoneHighInferred
Dimethyl Sulfoxide (DMSO)HighInferred
2-(Piperidin-4-yl)propan-2-olWater~1,000,000 mg/L (Predicted)[1]
N-BenzylpiperidineWaterInsoluble[2]
Organic SolventsSoluble[2]
Predicted Stability Profile

The chemical stability of this compound is influenced by its constituent functional groups. The tertiary alcohol is generally resistant to oxidation. The N-benzylpiperidine moiety, however, may be susceptible to degradation under certain conditions. Forced degradation studies on Donepezil, a marketed drug containing an N-benzylpiperidine core, reveal that it is more labile under alkaline conditions compared to acidic, oxidative, or photolytic stress.[1][3][4][5][6]

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionPredicted StabilityPotential Degradation PathwayReference (from Donepezil studies)
Acidic (e.g., 0.1 M HCl)Relatively StableMinor degradation possible[3][5]
Alkaline (e.g., 0.1 M NaOH)Susceptible to DegradationHydrolysis of benzylic C-N bond[3][4][5]
Oxidative (e.g., 3% H₂O₂)Relatively StableN-oxidation[1]
Thermal (e.g., 70-80°C)Relatively StableGeneral decomposition at high temperatures[1][6]
Photolytic (e.g., UV/Vis light)Relatively StableMinor degradation possible[1][6]

Experimental Protocols

To empirically determine the solubility and stability of this compound, standardized experimental protocols are recommended.

Solubility Determination

Both kinetic and thermodynamic solubility assays are crucial for characterizing a new chemical entity.

2.1.1. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution.

  • Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

    • Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

    • The kinetic solubility is defined as the highest concentration that does not show significant precipitation.

2.1.2. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the compound and is considered the gold standard.

  • Objective: To determine the saturation concentration of the compound in a given solvent at equilibrium.

  • Methodology:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS, ethanol).

    • Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

  • Objective: To accelerate the degradation of the compound under various stress conditions to identify likely degradation products and establish degradation pathways.

  • Methodology:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media.

    • Acidic Conditions: 0.1 M HCl at 70°C for up to 7 days.

    • Alkaline Conditions: 0.1 M NaOH at room temperature and 70°C for up to 7 days.

    • Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Conditions: Store the solid compound and a solution at 70°C for up to 7 days.

    • Photolytic Conditions: Expose the solid compound and a solution to UV and visible light.

    • At specified time points, withdraw samples and analyze by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Characterize any significant degradation products using mass spectrometry (MS).

Potential Biological Significance and Signaling Pathways

The N-benzylpiperidine scaffold is a well-recognized pharmacophore in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS).[7][8][9][10][11][12][13] Derivatives of N-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease, as well as ligands for sigma receptors and other CNS targets.[9][10][11]

Given its structural similarity to known CNS-active agents, this compound could potentially interact with various signaling pathways. A plausible area of investigation would be its effect on cholinergic signaling and its potential as a modulator of sigma receptors.

Visualizations

Experimental Workflows

G cluster_solubility Solubility Determination Workflow start_sol Start: Compound Synthesis kinetic_sol Kinetic Solubility Assay (Nephelometry/Turbidimetry) start_sol->kinetic_sol thermo_sol Thermodynamic Solubility Assay (Shake-Flask Method) start_sol->thermo_sol data_analysis_sol Data Analysis: Solubility (µg/mL or µM) kinetic_sol->data_analysis_sol hplc_analysis HPLC-UV Analysis thermo_sol->hplc_analysis hplc_analysis->data_analysis_sol end_sol End: Solubility Profile data_analysis_sol->end_sol

Caption: Workflow for the determination of the solubility of this compound.

G cluster_stability Forced Degradation Workflow start_stab Start: Pure Compound stress_conditions Stress Conditions: - Acidic (HCl) - Alkaline (NaOH) - Oxidative (H2O2) - Thermal - Photolytic start_stab->stress_conditions hplc_ms_analysis Stability-Indicating HPLC-MS Analysis stress_conditions->hplc_ms_analysis degradant_id Degradation Product Identification and Characterization hplc_ms_analysis->degradant_id pathway_elucidation Degradation Pathway Elucidation degradant_id->pathway_elucidation end_stab End: Stability Profile pathway_elucidation->end_stab

Caption: Workflow for the forced degradation study of this compound.

Postulated Signaling Pathway Involvement

G cluster_pathway Postulated CNS Signaling Pathway Interaction compound This compound sigma_receptor Sigma Receptors (σ1/σ2) compound->sigma_receptor Binding ache Acetylcholinesterase (AChE) compound->ache Inhibition downstream_signaling Downstream Signaling Cascades (e.g., Ca2+ signaling, Kinase pathways) sigma_receptor->downstream_signaling neurotransmission Modulation of Neurotransmission (e.g., Cholinergic, Dopaminergic) ache->neurotransmission Enhancement of Cholinergic Tone cellular_response Cellular Response (e.g., Neuroprotection, Synaptic Plasticity) downstream_signaling->cellular_response neurotransmission->cellular_response

Caption: Postulated interaction of this compound with CNS signaling pathways.

References

An In-depth Technical Guide to 2-(1-benzyl-4-piperidinyl)-2-propanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(1-benzyl-4-piperidinyl)-2-propanol, a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This document delves into the molecule's chemical properties, outlines a logical synthetic pathway, and discusses its significance and applications in medicinal chemistry and drug discovery.

Core Molecular Attributes

2-(1-benzyl-4-piperidinyl)-2-propanol is a tertiary alcohol containing a piperidine ring N-substituted with a benzyl group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the N-benzyl piperidine scaffold in a wide range of biologically active compounds. The presence of the hydroxyl group and the tertiary amine allows for a variety of chemical modifications to fine-tune the molecule's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of 2-(1-benzyl-4-piperidinyl)-2-propanol

PropertyValueSource
Molecular Formula C₁₅H₂₃NOInternal Calculation
Molecular Weight 233.35 g/mol
CAS Number 299428-04-9

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis of 2-(1-benzyl-4-piperidinyl)-2-propanol can be efficiently achieved from N-benzyl-4-piperidone via a Grignard reaction with methylmagnesium bromide. This reaction is a cornerstone of carbon-carbon bond formation and is widely used in the synthesis of alcohols.

Synthesis_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Acidic Workup N_benzyl_piperidone N-Benzyl-4-piperidone Intermediate Magnesium alkoxide intermediate N_benzyl_piperidone->Intermediate 1. Addition Grignard_reagent Methylmagnesium Bromide (CH3MgBr) in THF Grignard_reagent->Intermediate Product 2-(1-benzyl-4-piperidinyl)-2-propanol Intermediate->Product 2. Protonation Aqueous_acid Aqueous Acid (e.g., NH4Cl) Aqueous_acid->Product

Caption: Proposed two-step synthesis of 2-(1-benzyl-4-piperidinyl)-2-propanol.

Experimental Protocol

Materials:

  • N-benzyl-4-piperidone

  • Methylmagnesium bromide (solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-benzyl-4-piperidone dissolved in anhydrous THF under a nitrogen atmosphere.

  • Grignard Addition: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide solution is added dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Reaction Quenching: The reaction mixture is cooled again to 0 °C and slowly quenched by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction and Isolation: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 2-(1-benzyl-4-piperidinyl)-2-propanol can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Grignard reagent is highly reactive with water and atmospheric oxygen. Therefore, anhydrous conditions and an inert atmosphere (nitrogen or argon) are crucial to prevent the decomposition of the reagent and ensure a high yield.

  • Low-Temperature Addition: The addition of the Grignard reagent is performed at a low temperature to control the exothermicity of the reaction and minimize side reactions.

  • Aqueous NH₄Cl Quench: A saturated solution of ammonium chloride is a mild acid source used to protonate the intermediate magnesium alkoxide to form the final alcohol product. It is preferred over stronger acids to avoid potential side reactions involving the tertiary amine.

Structural Characterization

The successful synthesis of 2-(1-benzyl-4-piperidinyl)-2-propanol should be confirmed by a combination of spectroscopic methods.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the piperidine ring protons, and a singlet for the two methyl groups of the propanol moiety. The hydroxyl proton may appear as a broad singlet.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, the quaternary carbon of the propanol group, and the equivalent methyl carbons.
Mass Spec. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
IR Spec. A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and C-H stretching bands for the aromatic and aliphatic portions of the molecule.

Applications in Drug Discovery and Development

2-(1-benzyl-4-piperidinyl)-2-propanol serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The N-benzyl piperidine motif is a common feature in a variety of CNS-active drugs.

  • Scaffold for CNS Drug Candidates: The structural similarity of this compound to known neuroactive molecules makes it an attractive starting point for the development of novel agents targeting neurological disorders.

  • Chemical Derivatization: The tertiary alcohol and the piperidine nitrogen provide reactive handles for further chemical modifications. This allows for the creation of libraries of derivatives with potentially improved bioavailability, receptor selectivity, and pharmacokinetic profiles.

  • Research Tool: This compound can be utilized in research to investigate structure-activity relationships (SAR) and to study the binding interactions of N-benzyl piperidine-containing ligands with their biological targets.

Applications cluster_0 Core Compound cluster_1 Applications in Drug Discovery Core 2-(1-benzyl-4-piperidinyl)-2-propanol App1 Intermediate for CNS-active compounds Core->App1 Used as a App2 Scaffold for SAR studies Core->App2 Serves as a App3 Development of novel therapeutics App1->App3 Leads to the App2->App3

Caption: Applications of 2-(1-benzyl-4-piperidinyl)-2-propanol in research.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • MySkinRecipes. (n.d.). 2-(1-Benzylpiperidin-4-yl)-2-propanol. Retrieved from [Link]

Methodological & Application

Application Note and Protocol for the Synthesis of 2-(1-Benzylpiperidin-4-yl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 2-(1-benzylpiperidin-4-yl)-2-propanol, a tertiary alcohol derivative of piperidine. This compound and its analogues are of interest to researchers in medicinal chemistry and drug development, potentially serving as intermediates in the synthesis of novel therapeutic agents. The protocol described herein utilizes a Grignard reaction, a fundamental and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols.

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of a methyl group from a Grignard reagent (methylmagnesium bromide) to the carbonyl carbon of N-benzyl-4-piperidone. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the final tertiary alcohol product.

Figure 1: General reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the reagents and their respective quantities for the synthesis. Molar equivalents are calculated relative to the limiting reagent, N-benzyl-4-piperidone.

ReagentMolar Mass ( g/mol )AmountMolesMolar Equivalents
N-Benzyl-4-piperidone189.2510.0 g0.05281.0
Methylmagnesium Bromide (3.0 M in Diethyl Ether)119.2321.1 mL0.06341.2
Anhydrous Diethyl Ether74.12100 mL--
Saturated Aqueous Ammonium Chloride-50 mL--
Anhydrous Magnesium Sulfate120.37---

Note: The yield of this reaction is expected to be in the range of 70-90% based on similar Grignard reactions.

Experimental Protocol

Materials:

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Reagents:

  • N-Benzyl-4-piperidone[1]

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup:

    • A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is dried in an oven and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon).

    • N-benzyl-4-piperidone (10.0 g, 0.0528 mol) is dissolved in 50 mL of anhydrous diethyl ether and added to the reaction flask.

    • The dropping funnel is charged with 21.1 mL (0.0634 mol) of the 3.0 M methylmagnesium bromide solution in diethyl ether.

  • Grignard Reaction:

    • The reaction flask is cooled to 0 °C using an ice bath.

    • The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of N-benzyl-4-piperidone over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • The reaction mixture is cooled again to 0 °C in an ice bath.

    • The reaction is carefully quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the intermediate magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

    • The organic layers are combined, washed with brine (2 x 50 mL), and dried over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.[2]

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound start Start: Dry Glassware reagents Add N-Benzyl-4-piperidone and Anhydrous Diethyl Ether start->reagents cool_initial Cool to 0 °C (Ice Bath) reagents->cool_initial add_grignard Dropwise Addition of Methylmagnesium Bromide cool_initial->add_grignard react Stir at Room Temperature (2 hours) add_grignard->react cool_quench Cool to 0 °C (Ice Bath) react->cool_quench quench Quench with Saturated Aqueous NH4Cl cool_quench->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine and Dry over MgSO4 extract->wash_dry evaporate Evaporate Solvent (Rotary Evaporator) wash_dry->evaporate purify Purify by Column Chromatography or Recrystallization evaporate->purify characterize Characterize Product (NMR, MS) purify->characterize end_product Final Product: This compound characterize->end_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

Application Notes and Protocols: 2-(1-Benzylpiperidin-4-yl)-2-propanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Benzylpiperidin-4-yl)-2-propanol is a synthetic organic compound featuring a core N-benzylpiperidine scaffold. While detailed pharmacological data on this specific molecule is not extensively available in peer-reviewed literature, its structural motifs are of significant interest in medicinal chemistry. The N-benzylpiperidine moiety is a well-established pharmacophore, particularly for ligands targeting sigma (σ) receptors, which are implicated in a variety of central nervous system (CNS) disorders.[1][2]

These application notes provide a comprehensive overview of the potential uses of this compound as a key intermediate in the development of novel therapeutics, drawing upon data from structurally related compounds.

Predicted Therapeutic Target: Sigma (σ) Receptors

The benzylpiperidine framework is a cornerstone for a multitude of high-affinity sigma receptor ligands.[1][2][3] Sigma receptors, which are divided into σ1 and σ2 subtypes, are unique intracellular proteins involved in cellular signaling and have emerged as promising targets for treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[4][5] It is hypothesized that this compound serves as a valuable starting material for the synthesis of more complex molecules with high affinity and selectivity for sigma receptors.

Structure-Activity Relationships (SAR) of Related N-Benzylpiperidine Ligands

Research on analogous N-benzylpiperidine derivatives has provided key insights into the structural requirements for potent sigma receptor binding. The general pharmacophore for σ1 receptor ligands includes a central protonated amine (the piperidine nitrogen) situated between two hydrophobic domains.[2]

  • N-Aralkyl Group: The benzyl group on the piperidine nitrogen is a crucial hydrophobic element that significantly contributes to receptor affinity.[2]

  • 4-Position Substituent: The 2-propanol group at the 4-position of the piperidine ring offers a strategic point for chemical modification to enhance binding affinity and selectivity.

Quantitative Data of Structurally Related Sigma Receptor Ligands

The following table summarizes the binding affinities of representative N-benzylpiperidine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors. This data is provided to illustrate the potential of this chemical class and to serve as a benchmark for novel compounds synthesized from this compound.

Compound NameStructureσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Reference
N-(1-Benzylpiperidin-4-yl)phenylacetamideImage of N-(1-Benzylpiperidin-4-yl)phenylacetamide3.9024061.5[3]
2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamideImage of 2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide3.56667187.4[3]
N-(Benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazineImage of N-(Benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine2.7102.638[6]
N-(Benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazineImage of N-(Benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine2.6486.2187[6]

Experimental Protocols

The following are representative protocols for the synthesis of a potential sigma receptor ligand starting from a benzylpiperidine core and for conducting in vitro binding assays to determine sigma receptor affinity.

Protocol 1: Synthesis of N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues

This protocol is a generalized procedure based on the synthesis of related compounds and can be adapted for derivatives of this compound.

Objective: To synthesize novel sigma receptor ligand candidates.

Materials:

  • This compound (or a derivative thereof)

  • Appropriate arylacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the this compound derivative in anhydrous DCM.

  • Add triethylamine to the solution to act as a base.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the desired arylacetyl chloride dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Protocol 2: In Vitro Sigma Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound for σ1 and σ2 receptors.

Objective: To determine the Ki values of synthesized compounds for sigma receptors.

Materials:

  • Synthesized test compounds

  • Radioligand for σ1 receptors (e.g., --INVALID-LINK---pentazocine)

  • Radioligand for σ2 receptors (e.g., [³H]DTG)

  • Membrane preparations from a cell line expressing the target receptor (e.g., guinea pig brain membranes for σ1, rat liver membranes for σ2)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., haloperidol)

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the membrane preparation, the radioligand, and either buffer (for total binding), the test compound, or the non-specific binding control.

  • Incubate the plates at the appropriate temperature and for the specified duration (e.g., 37°C for 150 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Visualizations

Logical Workflow for Drug Discovery

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization A Start with this compound B Chemical Modification (e.g., Etherification, Esterification) A->B C Synthesize Library of Derivatives B->C D Sigma Receptor Binding Assays (σ1 and σ2) C->D E Determine Ki Values D->E F Assess Selectivity E->F G Identify Lead Compounds (High Affinity & Selectivity) F->G H Further SAR Studies G->H I In Vivo Studies H->I

Caption: Workflow for developing sigma receptor ligands.

Signaling Pathway Modulation by Sigma-1 Receptor Ligands

ligand σ1 Receptor Ligand (e.g., Benzylpiperidine derivative) sigma1 σ1 Receptor (ER Chaperone) ligand->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates ca_release Ca2+ Release from ER ip3r->ca_release Regulates downstream Downstream Signaling (e.g., Kinase activation, Gene transcription) ca_release->downstream

Caption: Sigma-1 receptor signaling cascade.

Conclusion

This compound represents a promising starting scaffold for the development of novel CNS-active agents, particularly selective sigma receptor ligands. The established importance of the N-benzylpiperidine core in high-affinity sigma receptor binding underscores the potential of this compound as a key intermediate in drug discovery campaigns. The provided protocols and data on related compounds offer a solid foundation for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this versatile building block.

References

Application Notes and Protocols: 2-(1-Benzylpiperidin-4-yl)-2-propanol as a Versatile Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-(1-benzylpiperidin-4-yl)-2-propanol as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are generalized procedures and may require optimization for specific target molecules.

Introduction

The this compound scaffold is a valuable starting point for the development of a diverse range of biologically active molecules. The presence of a tertiary alcohol, a piperidine ring, and an N-benzyl group offers multiple sites for chemical modification, enabling the synthesis of derivatives with tailored pharmacological profiles. Notably, benzylpiperidine derivatives have shown significant promise as modulators of the sigma-1 receptor and as inhibitors of monoacylglycerol lipase (MAGL), targets implicated in neurological disorders and inflammatory diseases, respectively.

Key Synthetic Transformations

This compound can undergo several key chemical transformations to yield a variety of functionalized derivatives. These include dehydration of the tertiary alcohol to form an alkene, etherification and esterification of the hydroxyl group, and N-debenzylation to allow for further modification of the piperidine nitrogen.

Dehydration to 2-(1-Benzylpiperidin-4-yl)prop-1-ene

The tertiary alcohol can be readily dehydrated under acidic conditions to introduce an isopropenyl group on the piperidine ring. This alkene functionality can then be used in a variety of subsequent reactions, such as hydrogenation, halogenation, or epoxidation.

Experimental Protocol: Acid-Catalyzed Dehydration

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent such as toluene or xylenes.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq.) or concentrated sulfuric acid (a few drops).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired alkene.

Etherification of the Tertiary Alcohol

The hydroxyl group can be converted to an ether linkage, allowing for the introduction of various alkyl or aryl substituents. This can be achieved via a Williamson ether synthesis, although the sterically hindered nature of the tertiary alcohol may require specific conditions.

Experimental Protocol: Williamson Ether Synthesis

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 eq.) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Esterification of the Tertiary Alcohol

Ester derivatives can be synthesized to modulate the compound's lipophilicity and pharmacokinetic properties. Due to the steric hindrance of the tertiary alcohol, standard Fischer esterification may not be efficient. More robust methods, such as acylation with an acid chloride or the Steglich esterification, are recommended.

Experimental Protocol: Acylation with Acid Chloride

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and a non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine, in an anhydrous solvent like dichloromethane (DCM) or THF.

  • Acylating Agent: Cool the solution to 0 °C and add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride; 1.2 eq.) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: The desired ester can be purified by column chromatography.

N-Debenzylation of the Piperidine Ring

Removal of the N-benzyl group is a crucial step to enable further functionalization of the piperidine nitrogen. This is commonly achieved by catalytic transfer hydrogenation.

Experimental Protocol: Catalytic Transfer Hydrogenation

  • Reaction Setup: To a solution of the N-benzylpiperidine derivative (1.0 eq.) in methanol or ethanol, add a palladium catalyst, typically 10% palladium on carbon (10% Pd/C, 0.1 eq. by weight).

  • Hydrogen Source: Add a hydrogen donor, such as ammonium formate (5.0 eq.) or cyclohexene.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is usually complete within 2-24 hours.

  • Workup: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the debenzylated product, which can be further purified if necessary.

Applications in Drug Discovery

Derivatives of this compound are promising candidates for targeting various biological systems.

Sigma-1 Receptor Ligands

The benzylpiperidine moiety is a common scaffold in ligands for the sigma-1 receptor, a chaperone protein involved in cellular stress responses. Modulation of the sigma-1 receptor has therapeutic potential for a range of neurological disorders, including neuropathic pain, Alzheimer's disease, and depression.

Signaling Pathway of the Sigma-1 Receptor

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Plasma_Membrane Plasma Membrane Sigma-1_Receptor Sigma-1_Receptor BiP BiP Sigma-1_Receptor->BiP Dissociates from IRE1 IRE1 Sigma-1_Receptor->IRE1 Modulates UPR PERK PERK Sigma-1_Receptor->PERK ATF6 ATF6 Sigma-1_Receptor->ATF6 IP3R IP3R Sigma-1_Receptor->IP3R Modulates VDAC VDAC Sigma-1_Receptor->VDAC Interacts at MAM Ion_Channels Ion_Channels Sigma-1_Receptor->Ion_Channels Modulates GPCRs GPCRs Sigma-1_Receptor->GPCRs Modulates Ca2_Signaling Ca2_Signaling IP3R->Ca2_Signaling Regulates Ca2+ release Mitochondrial_Function Mitochondrial_Function VDAC->Mitochondrial_Function Neuronal_Survival Neuronal_Survival Mitochondrial_Function->Neuronal_Survival Ligand Ligand Ligand->Sigma-1_Receptor Cellular_Stress Cellular_Stress Cellular_Stress->Sigma-1_Receptor Neuroinflammation Neuroinflammation Cellular_Stress->Neuroinflammation Oxidative_Stress Oxidative_Stress Cellular_Stress->Oxidative_Stress Ca2_Signaling->Neuronal_Survival Therapeutic_Effects Therapeutic_Effects Neuronal_Survival->Therapeutic_Effects Neuronal_Damage Neuronal_Damage Neuroinflammation->Neuronal_Damage Oxidative_Stress->Neuronal_Damage

Caption: Sigma-1 receptor signaling pathway.

Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which can produce analgesic and anti-inflammatory effects. Benzylpiperidine-based compounds have been identified as potent and reversible inhibitors of MAGL.

Signaling Pathway of Monoacylglycerol Lipase (MAGL)

magl_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 2-AG 2-AG MAGL MAGL 2-AG->MAGL Degradation CB1_Receptor CB1_Receptor 2-AG->CB1_Receptor Activates Arachidonic_Acid Arachidonic_Acid MAGL->Arachidonic_Acid Produces Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Precursor for Inflammation Inflammation Prostaglandins->Inflammation PLC PLC DAG DAG PLC->DAG DAGL DAGL DAGL->2-AG Synthesis DAG->DAGL Hydrolysis Membrane_Lipids Membrane_Lipids Membrane_Lipids->PLC Hydrolysis Analgesia Analgesia CB1_Receptor->Analgesia MAGL_Inhibitor MAGL_Inhibitor MAGL_Inhibitor->MAGL Inhibits

Application Notes & Protocols: A Framework for the In Vitro Characterization of 2-(1-Benzylpiperidin-4-yl)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro experimental design for the characterization of 2-(1-Benzylpiperidin-4-yl)-2-propanol, a synthetic intermediate with potential pharmacological applications.

Introduction and Rationale

The N-benzylpiperidine (N-BP) scaffold is a privileged structural motif in modern medicinal chemistry, integral to numerous pharmaceuticals due to its favorable physicochemical properties and ability to form critical cation-π interactions with target proteins.[1] The compound this compound is identified primarily as a synthetic intermediate, suggesting its utility in the construction of more complex, biologically active molecules, particularly those targeting the central nervous system.[2] While extensive biological data for this specific molecule is not widely published, its core structure is analogous to compounds with known affinities for various targets, including sigma receptors and monoamine transporters.[3][4][5]

This guide provides a comprehensive, tiered framework for the initial in vitro characterization of this compound. The experimental design follows a logical cascade, beginning with broad assessments of cytotoxicity and progressing to more specific, hypothesis-driven mechanistic studies. The objective is to establish a foundational biological profile for the compound, identify potential mechanisms of action, and guide future drug development efforts. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.

Compound Handling and Preparation

Prior to initiating any biological assays, it is critical to establish a robust protocol for compound solubilization and storage to ensure consistent experimental outcomes.

  • Solubility Assessment: The solubility of this compound should be empirically determined in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-50 mM).

  • Stock Solution Preparation:

    • Accurately weigh the compound using a calibrated analytical balance.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molarity.

    • Facilitate dissolution by gentle vortexing or sonication in a water bath.

    • Visually inspect for complete dissolution. If particulates remain, the solution may be filtered through a 0.22 µm syringe filter.

  • Storage and Stability: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A preliminary stability test using HPLC-UV analysis is recommended to confirm the compound's integrity in DMSO under storage conditions over time.

  • Working Dilutions: For cell-based assays, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts. An equivalent concentration of DMSO must be included in all vehicle control wells.

Tier 1: Foundational In Vitro Screening

The initial tier focuses on establishing the compound's basic safety and activity profile, which is essential for defining the concentration range for subsequent mechanistic studies.

Cytotoxicity Profiling

Rationale: Assessing cytotoxicity is a critical first step to determine the concentration at which a compound elicits a toxic response in cells. This data is used to calculate the half-maximal inhibitory concentration (IC50) and establish a therapeutic window by comparing toxicity in cancerous versus non-cancerous cell lines.[6] A compound with high, non-specific cytotoxicity is generally a poor candidate for further development. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of viable cells, which is directly proportional to cell number.[6]

Protocol 3.1.1: MTT Assay for General Cell Viability

Materials:

  • Selected cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and HEK293 for non-cancerous human embryonic kidney cells).

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (for formazan solubilization).

  • 96-well cell culture plates.

  • Multi-channel pipette and plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of 2-fold serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Data Presentation: Cytotoxicity Profile
Cell LineTypeIC50 (µM)
HeLaHuman Cervical CancerTBD
A549Human Lung CancerTBD
HEK293Human Embryonic Kidney (Non-cancerous)TBD
Selectivity Index (SI) IC50 (HEK293) / IC50 (Cancer Cell Line) TBD

A higher Selectivity Index (SI) is desirable, as it indicates preferential toxicity towards cancer cells.[6]

Tier 2: Hypothesis-Driven Mechanistic Assays

Based on the structural similarity of this compound to known bioactive molecules, this tier investigates its interaction with specific, plausible biological targets.

Sigma Receptor Binding Affinity

Rationale: The N-benzylpiperidine moiety is a key pharmacophore in many high-affinity sigma receptor ligands.[3][4] Sigma-1 (S1R) and Sigma-2 (S2R) receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.[4] A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a receptor. This assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.

Protocol 4.1.1: Competitive Radioligand Binding Assay for Sigma-1 Receptor (S1R)

Materials:

  • Membrane preparation from cells overexpressing human S1R or from rat liver homogenates.[4]

  • Radioligand: -pentazocine (a high-affinity S1R ligand).[4]

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test compound (this compound) at various concentrations.

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, -pentazocine (at a final concentration near its Kd, e.g., 2 nM), and varying concentrations of the test compound in the assay buffer.

  • Control Wells:

    • Total Binding: Membrane + Radioligand + Buffer (no competitor).

    • Non-specific Binding (NSB): Membrane + Radioligand + excess Haloperidol.

  • Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot percent inhibition versus log[compound concentration] to determine the IC50.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Apoptosis Induction in Cancer Cells

Rationale: Many piperidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. A luminescent or fluorescent assay that measures the activity of these caspases provides a direct, mechanistic readout of apoptosis induction.

Protocol 4.2.1: Caspase-Glo® 3/7 Assay

Materials:

  • Cancer cell line that showed sensitivity in the MTT assay.

  • Caspase-Glo® 3/7 Reagent (Promega) or similar.

  • Positive control: Staurosporine (1 µM) or another known apoptosis inducer.

  • White-walled 96-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24 hours. Include vehicle and positive controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Add 100 µL of the reagent directly to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The reagent contains a luminogenic caspase-3/7 substrate; cleavage by active caspases generates a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Visualization: Simplified Apoptosis Pathway

The following diagram illustrates the central role of caspase activation in apoptosis, which can be triggered by intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli Compound Test Compound (e.g., this compound) Mito Mitochondrial Pathway (Intrinsic) Compound->Mito potential induction Receptor Death Receptor Pathway (Extrinsic) Compound->Receptor potential induction Other Other Cellular Stress Other->Mito potential induction Other->Receptor potential induction Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp8 Caspase-8 (Initiator) Receptor->Casp8 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Simplified overview of major apoptotic signaling pathways.

Integrated Experimental Workflow

The following workflow provides a logical decision-making process for the in vitro characterization of a novel compound like this compound.

Experimental_Workflow Start Compound Synthesis & Stock Preparation Tier1 Tier 1: Foundational Screening (Protocol 3.1.1: MTT Assay) Start->Tier1 Decision1 Is IC50 in a workable range (<100 µM)? Tier1->Decision1 Tier2 Tier 2: Mechanistic Assays (e.g., Receptor Binding, Apoptosis) Decision1->Tier2 Yes Stop Stop or Redesign (High Toxicity / Inactive) Decision1->Stop No Analysis Data Analysis & Interpretation (Determine Ki, EC50, etc.) Tier2->Analysis NextSteps Proceed to Advanced Studies (e.g., In vivo models, ADME-Tox) Analysis->NextSteps

Caption: Tiered workflow for in vitro compound characterization.

Data Interpretation and Future Directions

  • Tier 1 Interpretation: If the compound exhibits potent cytotoxicity (IC50 < 10 µM) with a good selectivity index (>10) for cancer cells over non-cancerous cells, it warrants investigation as a potential anti-cancer agent. If cytotoxicity is low (IC50 > 100 µM), it may be suitable for investigating non-cytotoxic applications, such as a CNS-acting agent.

  • Tier 2 Interpretation: A low nanomolar Ki value in the sigma receptor binding assay would strongly suggest that S1R is a primary target. A significant increase in caspase-3/7 activity at concentrations near the IC50 would confirm that the compound's cytotoxic effect is mediated through apoptosis.

  • Next Steps: Positive results from this initial in vitro screening would justify progression to more advanced studies. This could include broader receptor profiling (e.g., against a panel of CNS receptors), functional assays to determine agonist vs. antagonist activity at identified targets, and eventually, preclinical evaluation of efficacy and pharmacokinetics in animal models.

References

  • BenchChem. (2025). A Comparative Safety Analysis of Piperidine Analogs for Drug Development. BenchChem.
  • My Skin Recipes. (2025). This compound. MySkinRecipes.
  • John, C. S., et al. (1998). Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors. Nuclear Medicine and Biology, 25(3), 189-94.
  • Leone, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • Wikipedia contributors. (2024). 4-Benzylpiperidine. Wikipedia.
  • Singh, H., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.
  • Ahmad, I., et al. (2015). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University.
  • Kanth, S. R., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Journal of Pharmacy & Bioallied Sciences.
  • Kour, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • John, C. S., et al. (1999). Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer. Nuclear Medicine and Biology, 26(4), 377-82.
  • Li, Y., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

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Application Notes and Protocols for Evaluating Benzylpiperidine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for assessing the efficacy of benzylpiperidine derivatives in three key therapeutic areas: Alzheimer's disease, cancer, and analgesia. Detailed protocols for key in vivo experiments are provided, along with summaries of quantitative data and visualizations of relevant signaling pathways and experimental workflows.

I. Neurodegenerative Disorders: Alzheimer's Disease Models

Benzylpiperidine derivatives are actively investigated for their potential to ameliorate cognitive deficits associated with Alzheimer's disease. A primary mechanism of action for many of these compounds is the inhibition of cholinesterases, similar to the approved drug donepezil. Animal models are crucial for evaluating the procognitive effects of these derivatives.

Quantitative Data Summary: Cholinesterase Inhibition and Cognitive Improvement

The following tables summarize the in vitro inhibitory activity of selected benzylpiperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as the in vivo cognitive improvement observed in animal models.

CompoundTargetIC50 (µM)SpeciesReference
15b eeAChE0.39 ± 0.11Electric eel[1][2]
huAChE1.49 ± 0.43Human[1]
huBChE1.33 ± 0.55Human[1]
15j eqBChE0.16 ± 0.04Horse serum[1][2]
huAChE1.25 ± 0.48Human[1]
huBChE0.66 ± 0.22Human[1]
7a EeAChE0.21Electric eel[3]
HsAChE0.013Human[3]
5MeSA4ABP AChE Inhibition57.46 ± 2.140 % at 5µM-[4]
Aβ Inhibition57.83 ± 0.08 % at 5µM-[4]

Table 1: In Vitro Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives.

Animal ModelCompoundOutcomeObservationsReference
Scopolamine-induced amnesia (mice)15b, 15jMemory ameliorationConfirmed in Morris water maze test.[1][2]
Lipopolysaccharide-induced AD-like model (mice)5MeSA4ABPImproved cognitive functionNo impact on locomotor activity; significantly reversed elevated brain IL-6 and Aβ levels.[4]
Scopolamine-induced cognitive impairment (mice)7aAmeliorated cognitive impairmentAssociated with restored cholinergic function and mitigated oxidative stress.[3]

Table 2: In Vivo Efficacy of Benzylpiperidine Derivatives in Mouse Models of Alzheimer's Disease.

Experimental Protocol: Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.[5][6]

Objective: To evaluate the effect of a benzylpiperidine derivative on cognitive function, specifically spatial learning and memory, in a mouse model of Alzheimer's disease.

Materials:

  • Circular water tank (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • Submerged escape platform (10-15 cm in diameter).

  • Video tracking system and software.

  • Animal model of Alzheimer's disease (e.g., scopolamine-induced amnesia, 5xFAD transgenic mice).

  • Test benzylpiperidine derivative and vehicle control.

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Habituation: On the first day, allow each mouse to swim freely in the pool for 60 seconds without the platform.

  • Acquisition Phase (4-5 days):

    • Place the hidden platform in a fixed location in one of the four quadrants of the maze.

    • Administer the test compound or vehicle to the mice at a predetermined time before the trials.

    • Conduct 4 trials per day for each mouse. For each trial, gently place the mouse into the water facing the wall of the tank at one of four randomized starting positions.

    • Allow the mouse to swim and find the submerged platform. If the mouse does not find the platform within 60-90 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the pool.

    • Place the mouse in the quadrant opposite to where the platform was located.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located), the number of times the mouse crosses the former platform location, and the swim speed.

Data Analysis:

  • Acquisition Phase: Analyze the escape latency and path length across days to assess learning. A significant decrease in these parameters indicates learning.

  • Probe Trial: Compare the time spent in the target quadrant between the treated and control groups. A significantly longer time spent in the target quadrant by the treated group suggests improved spatial memory.

Signaling Pathway and Experimental Workflow

donepezil_signaling_pathway Donepezil Donepezil / Benzylpiperidine Derivatives AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh Acetylcholine (ACh) Levels Donepezil->ACh Increases Sigma1R Sigma-1 Receptor Donepezil->Sigma1R Activates NFkB NF-κB Pathway Donepezil->NFkB Inhibits AChE->ACh Degrades nAChR Nicotinic Acetylcholine Receptors (nAChR) ACh->nAChR Activates PI3K_AKT PI3K/Akt Pathway nAChR->PI3K_AKT MAPK MAPK Pathway nAChR->MAPK Sigma1R->PI3K_AKT Neuroprotection Neuroprotection PI3K_AKT->Neuroprotection MAPK->Neuroprotection Inflammation Reduced Neuroinflammation NFkB->Inflammation Cognitive_Function Improved Cognitive Function Neuroprotection->Cognitive_Function Inflammation->Cognitive_Function

Caption: Putative signaling pathways for benzylpiperidine derivatives in Alzheimer's disease.

experimental_workflow_alzheimers start Start animal_model Induce AD-like Pathology (e.g., Scopolamine) start->animal_model treatment Administer Benzylpiperidine Derivative or Vehicle animal_model->treatment mwm Morris Water Maze (Acquisition & Probe Trials) treatment->mwm data_analysis Data Analysis (Escape Latency, Time in Quadrant) mwm->data_analysis biochemical Biochemical Analysis (AChE activity, Aβ levels, Cytokines) mwm->biochemical Post-mortem end End data_analysis->end biochemical->data_analysis

Caption: Experimental workflow for evaluating cognitive enhancers.

II. Oncology: Anticancer Efficacy in Xenograft Models

The anticancer potential of benzylpiperidine derivatives is an emerging area of research. In vivo evaluation of these compounds typically involves xenograft models, where human cancer cells are implanted into immunodeficient mice.

Quantitative Data Summary: Cytotoxicity and Tumor Growth Inhibition

The following tables present in vitro cytotoxicity data and in vivo tumor growth inhibition results for representative benzylpiperidine derivatives.

CompoundCell LineIC50 (µM)Cancer TypeReference
PQM-75 (6i) HepG258.40 ± 1.87Hepatocellular Carcinoma[7]
PQM-88 (6k) A54959.58 ± 4.07Non-small Cell Lung Cancer[7]
Compound 9 COX-22.97-[8]
Compound 20 COX-26.94-[8]
Compound 16 EGFR0.2-[8]
HER20.13-[8]
Compound 20 EGFR0.19-[8]
HER20.07-[8]

Table 3: In Vitro Cytotoxicity of Benzylpiperidine Derivatives against Cancer Cell Lines.

Animal ModelCompoundDoseTumor Growth Inhibition (TGI)Reference
K562 Xenograft (mice)13d Not SpecifiedSignificantly inhibited tumor growth compared to model and β-elemene groups.[9]
MGC-803 Xenograft (mice)13n Not Specified76.4%[10]

Table 4: In Vivo Antitumor Efficacy of Benzylpiperidine Derivatives in Xenograft Models.

Experimental Protocol: Xenograft Mouse Model

Objective: To determine the in vivo anticancer efficacy of a benzylpiperidine derivative by assessing its ability to inhibit tumor growth in a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID).

  • Human cancer cell line (e.g., HepG2 for liver cancer, MGC-803 for gastric cancer).

  • Cell culture medium and reagents.

  • Matrigel (optional).

  • Test benzylpiperidine derivative, vehicle control, and positive control (e.g., paclitaxel).

  • Calipers for tumor measurement.

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under appropriate conditions.

    • Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.

    • Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) into the flank of each immunodeficient mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).

  • Treatment Administration:

    • Administer the test compound, vehicle, or positive control according to the planned dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • The experiment is typically terminated when tumors in the control group reach a predetermined size or after a specific duration.

    • At the endpoint, euthanize the mice, and excise and weigh the tumors.

    • Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis:

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups.

Signaling Pathway and Experimental Workflow

anticancer_signaling_pathway Benzylpiperidine Benzylpiperidine Derivatives PI3K_Akt PI3K/Akt Pathway Benzylpiperidine->PI3K_Akt Inhibits STAT3 STAT3 Pathway Benzylpiperidine->STAT3 Inhibits Tubulin Tubulin Polymerization Benzylpiperidine->Tubulin Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Promotes STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis Tubulin->Proliferation Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Survival->Tumor_Growth Apoptosis->Tumor_Growth Inhibits Metastasis->Tumor_Growth

Caption: Key signaling pathways targeted by anticancer benzylpiperidine derivatives.

experimental_workflow_cancer start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Administer Benzylpiperidine Derivative or Controls randomization->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement endpoint Endpoint & Tumor Excision measurement->endpoint Repeat analysis Data Analysis (TGI) endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo anticancer efficacy testing.

III. Pain and Analgesia: Nociceptive Models

Certain benzylpiperidine derivatives have demonstrated potent antinociceptive effects, suggesting their potential as novel analgesics. Their efficacy is often evaluated in rodent models of acute thermal pain.

Quantitative Data Summary: Antinociceptive Efficacy

The following table summarizes the in vivo antinociceptive efficacy of a dual μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligand benzylpiperidine derivative.

CompoundAnimal ModelPain TypeED50 (mg/kg)Reference
52 Abdominal contraction test (mice)Chemical4.04[11]
Carrageenan-induced inflammatory pain model (mice)Inflammatory6.88[11]
Formalin test (rats)Inflammatory/Neuropathic13.98[11]
Complete Freund's adjuvant (CFA)-induced chronic pain model (mice)Chronic Inflammatory7.62[11]

Table 5: In Vivo Antinociceptive Efficacy of a Benzylpiperidine Derivative.

Experimental Protocol: Hot Plate Test

The hot plate test is a classic method for assessing the response to a thermal pain stimulus, primarily evaluating centrally acting analgesics.

Objective: To determine the analgesic efficacy of a benzylpiperidine derivative by measuring the latency of the animal's response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent cylindrical restrainer.

  • Rodents (mice or rats).

  • Test benzylpiperidine derivative, vehicle control, and positive control (e.g., morphine).

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Latency:

    • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

    • Gently place each animal on the hot plate within the restrainer and start a timer.

    • Observe the animal for nociceptive responses, such as licking a hind paw or jumping.

    • Record the time (latency) until the first clear sign of a pain response.

    • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. Animals not responding within this time are removed and assigned the cut-off latency.

  • Treatment Administration:

    • Administer the test compound, vehicle, or positive control to the animals via the appropriate route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their response latency as described in step 2.

Data Analysis:

  • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Compare the %MPE between the treated and control groups to determine the analgesic effect of the compound.

Signaling Pathway and Experimental Workflow

analgesia_signaling_pathway Benzylpiperidine Benzylpiperidine Derivative (e.g., Cmpd 52) MOR μ-Opioid Receptor (MOR) Benzylpiperidine->MOR Agonist Sigma1R Sigma-1 Receptor (σ1R) Benzylpiperidine->Sigma1R Agonist Gi Gi/o Protein MOR->Gi Activates ER_Stress ER Stress Modulation Sigma1R->ER_Stress AC Adenylyl Cyclase Gi->AC Inhibits Ca_channels Ca²⁺ Channels Gi->Ca_channels Inhibits K_channels K⁺ Channels Gi->K_channels Activates cAMP cAMP AC->cAMP Neurotransmitter Neurotransmitter Release Ca_channels->Neurotransmitter K_channels->Neurotransmitter Inhibits Analgesia Analgesia Neurotransmitter->Analgesia Reduced Nociceptive Transmission ER_Stress->Analgesia Contributes to

Caption: Dual MOR and σ1R signaling pathway for analgesic benzylpiperidine derivatives.

experimental_workflow_analgesia start Start baseline Measure Baseline Latency (Hot Plate Test) start->baseline treatment Administer Benzylpiperidine Derivative or Controls baseline->treatment post_treatment Measure Post-Treatment Latency at Timed Intervals treatment->post_treatment data_analysis Data Analysis (%MPE, ED50) post_treatment->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing analgesic efficacy.

References

Application Notes and Protocols for the Quantification of 2-(1-Benzylpiperidin-4-yl)-2-propanol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1-Benzylpiperidin-4-yl)-2-propanol is a tertiary alcohol derivative of piperidine, a saturated heterocycle that is a core structural motif in numerous pharmaceuticals and biologically active compounds.[1][2] The benzyl group attached to the piperidine nitrogen and the propanol substituent at the 4-position confer specific physicochemical properties that influence its pharmacokinetic and pharmacodynamic profile. Accurate quantification of this compound in biological matrices such as plasma, blood, and urine is paramount for preclinical and clinical studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

This technical guide provides a comprehensive overview of the analytical methodologies for the robust and reliable quantification of this compound in biological samples. We will delve into the rationale behind the selection of analytical techniques, provide detailed, step-by-step protocols for sample preparation and analysis, and discuss method validation in accordance with regulatory guidelines.[3][4][5][6] The primary focus will be on the most prevalent and sensitive techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]

Physicochemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C15H23NO[10]
Molecular Weight 233.35 g/mol [10]
Appearance White to almost white crystalline powder[11]
Storage Temperature 2-8°C[12]
MDL Number MFCD19440844[10]

This data provides a foundational understanding of the molecule, guiding solvent selection and extraction techniques.

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. For the quantification of this compound, both LC-MS/MS and GC-MS offer distinct advantages.

TechniqueAdvantagesDisadvantages
LC-MS/MS High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, minimal sample derivatization required.[13][14]Potential for matrix effects, higher instrumentation cost.
GC-MS Excellent chromatographic resolution, robust and reliable, cost-effective for routine analysis.[15][16]May require derivatization for polar compounds, not suitable for thermally labile molecules.

Given the tertiary alcohol functional group and the overall structure of this compound, LC-MS/MS is generally the preferred method due to its high sensitivity and the ability to analyze the compound without derivatization. However, a validated GC-MS method can also be a viable alternative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.[8] The following protocol is a robust starting point for method development, based on established methods for similar piperidine-containing compounds.

Experimental Workflow: LC-MS/MS

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma/Urine Sample s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into HPLC s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Mass Spectrometry (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Workflow for quantifying this compound by LC-MS/MS.

Step-by-Step Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation [8]

  • To 100 µL of the biological sample (plasma or urine) in a microcentrifuge tube, add an appropriate amount of a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometric Conditions

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions for this compound and the internal standard must be optimized by direct infusion into the mass spectrometer.

Method Validation

A rigorous method validation is crucial to ensure the reliability of the bioanalytical data.[3][6] The validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[3]

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5, with acceptable precision and accuracy.
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ).
Precision (RSD) ≤ 15% (≤ 20% for LLOQ).
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Assessed to ensure it does not compromise the accuracy and precision.
Stability Analyte stability established under various storage and handling conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful alternative for the quantification of this compound, particularly for its high resolving power and robustness.[7]

Experimental Workflow: GC-MS

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Plasma/Urine Sample s2 Add Internal Standard s1->s2 s3 Liquid-Liquid Extraction (LLE) s2->s3 s4 Evaporate & Reconstitute s3->s4 a1 Inject into GC s4->a1 a2 Chromatographic Separation (HP-5ms) a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Spectrometry (SIM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Workflow for quantifying this compound by GC-MS.

Step-by-Step Protocol: GC-MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE) [8]

  • To a biological sample, add an appropriate internal standard.

  • Adjust the pH of the sample to alkaline conditions (pH > 10) to ensure the analyte is in its free base form.

  • Add an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex thoroughly to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge to achieve phase separation.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[7]

2. GC-MS Instrumental Parameters [7]

ParameterRecommended Condition
GC System Agilent 7890A GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial temperature: 100°C, hold for 1 minute. Ramp to 280°C at 15°C/min, hold for 5 minutes.
Mass Spectrometer Agilent 5975C MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Data Acquisition Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Note: The characteristic ions for SIM mode must be determined from the full scan mass spectrum of the analyte.

Method Validation

Similar to the LC-MS/MS method, the GC-MS method must undergo rigorous validation as per FDA guidelines to ensure its accuracy, precision, and reliability.[3]

Conclusion

The quantification of this compound in biological samples can be effectively achieved using either LC-MS/MS or GC-MS. The choice between these techniques will depend on the specific requirements of the study, including the desired sensitivity and the available instrumentation. The protocols provided herein serve as a comprehensive starting point for method development and validation. It is imperative that any method be fully validated in accordance with regulatory standards to ensure the integrity and reliability of the generated data, which is critical for informed decision-making in drug development.

References

High-performance liquid chromatography (HPLC) method for 2-(1-Benzylpiperidin-4-yl)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification and Purity Assessment of 2-(1-Benzylpiperidin-4-yl)-2-propanol using High-Performance Liquid Chromatography.

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, featuring a benzyl moiety, a tertiary amine within a piperidine ring, and a tertiary alcohol, is a common structural motif in pharmaceutical development. The method detailed herein is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications. We provide a comprehensive guide covering the rationale for method development, a step-by-step experimental protocol, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction and Scientific Rationale

This compound is a moderately polar, basic compound. The primary analytical challenge in developing an HPLC method for such molecules is controlling the ionization state of the basic piperidine nitrogen to achieve symmetric peak shapes and reproducible retention times. Uncontrolled interactions between the protonated amine and residual silanols on the silica-based stationary phase can lead to significant peak tailing.

The developed method addresses this challenge by employing a reversed-phase C18 column with a low-pH mobile phase.[3] The key principles are:

  • Reversed-Phase Chromatography: Separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary phase.[4][5] The non-polar C18 stationary phase retains the analyte, primarily through its benzyl and piperidinyl backbone.

  • pH Control: The mobile phase is buffered to a pH of approximately 3.0. At this pH, the piperidine nitrogen (a tertiary amine) is consistently protonated. This prevents on-column mixed-mode (ion-exchange and reversed-phase) interactions, leading to sharp, symmetrical peaks.[6] A stable pH is crucial for method robustness.[7]

  • UV Detection: The benzyl group in the molecule contains a phenyl chromophore, which allows for sensitive and specific detection using a standard UV-Vis detector, typically around 254 nm.

This approach ensures that the method is not only reliable but also grounded in fundamental chromatographic principles, providing a solid foundation for routine analysis and regulatory submissions.

Recommended HPLC Method

This section details the finalized chromatographic conditions, reagents, and preparation of solutions for the analysis.

Chromatographic Conditions

A summary of the instrumental parameters is provided in the table below.

ParameterRecommended Setting
HPLC System Any standard HPLC or UHPLC system with a UV/PDA detector
Column InertSustain C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity, end-capped C18)
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Diluent Mobile Phase
Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (H₃PO₄) (Analytical Grade)

  • Water (HPLC Grade or Ultrapure)

Solution Preparation Protocol

Step 1: Preparation of 25 mM Phosphate Buffer (pH 3.0)

  • Accurately weigh approximately 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

  • Stir the solution until the salt is completely dissolved.

  • Adjust the pH of the solution to 3.0 ± 0.05 using phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.

Step 2: Preparation of the Mobile Phase

  • Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of the prepared 25 mM Phosphate Buffer (pH 3.0).

  • Combine the two solutions in a suitable container.

  • Mix thoroughly and degas the final mobile phase using sonication or vacuum filtration for at least 15 minutes.[8]

Step 3: Preparation of Standard Stock Solution (e.g., 500 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.

Step 4: Preparation of Working Standard Solution (e.g., 50 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly. This solution is used for system suitability and quantification.

Step 5: Preparation of Sample Solution (e.g., 50 µg/mL)

  • Accurately weigh a quantity of the sample equivalent to approximately 25 mg of this compound and transfer it to a 50 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as described for the Standard Stock Solution (Step 3).

  • Perform a subsequent 1-in-10 dilution as described for the Working Standard Solution (Step 4).

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol & Results

The analytical method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[9][10] The validation parameters and typical acceptance criteria are summarized below.

Validation ParameterProtocol SummaryTypical Acceptance Criteria
System Suitability Five replicate injections of the Working Standard Solution (50 µg/mL).Tailing Factor ≤ 1.5; %RSD of Peak Area < 1.0%
Specificity Inject diluent and a placebo sample to ensure no interfering peaks at the analyte's retention time.No significant peaks at the retention time of the analyte.
Linearity Analyze five concentration levels from 25 µg/mL to 75 µg/mL (50% to 150% of the nominal concentration).Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120% of nominal concentration) in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) Analyze six independent sample preparations at 100% of the target concentration on the same day.%RSD ≤ 1.0%
Intermediate Precision Repeat the repeatability study on a different day with a different analyst or instrument.Overall %RSD for both sets of data ≤ 2.0%.
Robustness Deliberately vary method parameters (Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2 units) and assess the impact on the results.System suitability parameters must be met; results should not be significantly affected.

These validation steps confirm that the method is linear, accurate, precise, and specific for the analysis of this compound.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from initial preparation to final data analysis, ensuring a systematic and reproducible execution of the protocol.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing reagents Reagents & Materials (ACN, Buffer Salts, Water, Standard) prep_mobile 1. Prepare Mobile Phase (Acetonitrile:Buffer 60:40) reagents->prep_mobile prep_std 2. Prepare Standard Solutions (Stock and Working) reagents->prep_std prep_sample 3. Prepare Sample Solution (Weigh, Dissolve, Dilute, Filter) reagents->prep_sample setup 4. HPLC System Setup (Install Column, Set Parameters) prep_mobile->setup prep_std->setup prep_sample->setup sst 5. Perform System Suitability Test (5 Replicate Injections of Standard) setup->sst sst_check SST Criteria Met? (Tailing ≤ 1.5, %RSD < 1.0%) sst->sst_check sst_check->setup No (Troubleshoot) analysis 6. Inject Sample Solutions sst_check->analysis  Yes process 7. Integrate Peaks & Calculate Results (Compare Sample Area to Standard Area) analysis->process report 8. Generate Final Report process->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable and robust tool for the quantitative determination of this compound. By utilizing a standard C18 column and a pH-controlled mobile phase, the method effectively overcomes common challenges associated with analyzing basic compounds, yielding excellent peak shape and reproducibility. The comprehensive validation ensures that the method is fit for its intended purpose in a regulated research or quality control environment, adhering to the stringent requirements of the pharmaceutical industry.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Waters Corporation. What's the Best Column for Polar Compound Retention? [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ResearchGate. Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • PubChem. 2-(1-Benzylpiperidin-4-yl)propanal. [Link]

  • PubChem. 2-(1-Benzylpiperidin-4-ylidene)propan-1-ol. [Link]

  • ChemUniverse. This compound. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

Introduction: The Analytical Significance of Piperidine Moieties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the Gas Chromatography (GC) analysis of piperidine-based compounds for researchers, scientists, and drug development professionals.

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and synthetic intermediates. Its presence is critical to the biological activity of numerous drugs, influencing properties such as receptor binding, solubility, and metabolic stability. Consequently, the accurate and precise quantification of piperidine-based compounds is paramount throughout the drug development lifecycle—from purity assessment of starting materials to pharmacokinetic studies in biological matrices.

Gas chromatography (GC), with its high resolving power and sensitivity, stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1] However, the inherent basicity of the piperidine nitrogen atom presents a unique set of analytical challenges that require a nuanced and expert-driven approach to method development. This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for the successful GC analysis of this important class of compounds.

The Core Challenge: Taming the Basic Nitrogen

The primary obstacle in the GC analysis of piperidine and other amine-containing compounds is their basicity. These compounds often exhibit poor chromatographic performance, characterized by severe peak tailing and potential sample loss. This phenomenon is caused by strong adsorptive interactions between the basic amine and active sites within the GC system, particularly acidic silanol groups on the surface of conventional silica-based columns and inlet liners.[2][3] These interactions delay the elution of a portion of the analyte molecules, resulting in broad, asymmetrical peaks that compromise both resolution and quantification.

Overcoming this challenge is the central theme of method development for piperidine-based compounds. The strategies employed aim to minimize these undesirable interactions, thereby ensuring sharp, symmetrical peaks and reliable, reproducible results.

Pillar 1: Strategic Method Development

A robust GC method is built upon the careful selection and optimization of several key components. The choices made are not arbitrary but are dictated by the physicochemical properties of the piperidine analytes and the analytical objectives.

Column Selection: The First Line of Defense

The stationary phase is the heart of the chromatographic separation.[4] Its selection is the most critical factor in achieving a successful analysis of basic compounds.

  • The Principle of "Like Dissolves Like" : The fundamental principle of chromatography suggests choosing a stationary phase with a polarity similar to the analytes.[5] For many piperidine derivatives, which range from non-polar to moderately polar, a non-polar or mid-polar stationary phase is the logical starting point.

  • Essential Deactivation : More important than polarity is the inertness of the column. To counteract the basicity of piperidines, a base-deactivated column is essential.[6] These columns undergo special surface treatment to cap the acidic silanol groups, creating a more inert surface that minimizes analyte adsorption and peak tailing.[2]

  • Commonly Used Phases : Columns with a stationary phase of 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) are excellent, versatile choices for a wide range of piperidine derivatives.[1][7] For more polar analytes, a polyethylene glycol (PEG)-based phase (e.g., DB-WAX) can be considered, though inertness remains a primary concern.[8]

Stationary Phase TypePolarityRecommended ForExample Commercial Phases
5% Phenyl / 95% DimethylpolysiloxaneLowGeneral-purpose analysis of a wide range of piperidine derivatives.[1]DB-5ms, HP-5ms, Rxi-5ms
Polyethylene Glycol (PEG)HighMore polar piperidine derivatives (e.g., those with hydroxyl groups).DB-WAX, CP-WAX, SolGel-WAX
Base-Deactivated SiloxaneLowHighly basic or volatile amines where peak shape is critical.[6]Select CP-Volamine
Chiral Cyclodextrin DerivativesChiralSeparation of enantiomers.[9]Rt-βDEX, Chirasil-DEX
Detector Selection: Tailoring to the Analytical Goal
  • Flame Ionization Detector (FID) : The FID is a robust, universal detector for organic compounds and is the workhorse for routine purity analysis and quantification.[1][10] It offers a wide linear range and is relatively easy to operate.

  • Mass Spectrometer (MS) : For unequivocal identification and trace-level analysis, a mass spectrometer is the detector of choice.[11] It provides structural information through fragmentation patterns and offers superior sensitivity and selectivity, which is crucial for analyzing complex matrices like biological fluids.[12]

Inlet and Carrier Gas Optimization
  • Inlet Temperature : The injector temperature must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. A typical starting point is 250 °C.[1]

  • Liner Choice : Using a deactivated inlet liner is just as important as using a deactivated column to prevent analyte loss before the separation even begins.

  • Carrier Gas : Helium is the most common carrier gas, typically used at a constant flow rate of 1.0-2.0 mL/min.[1][13] Hydrogen can offer faster analysis times but requires additional safety precautions.

Pillar 2: Advanced Techniques and Protocols

For many applications, standard "dilute-and-shoot" methods are insufficient. The following protocols address specific challenges encountered in the analysis of piperidine compounds.

Technique 1: Headspace GC for Volatile Analytes and Complex Matrices

When piperidine is a residual solvent in an Active Pharmaceutical Ingredient (API) or a volatile component in a complex solid or liquid matrix, direct injection can contaminate the GC system with non-volatile residues.[14] Headspace (HS) sampling circumvents this by analyzing the vapor phase in equilibrium with the sample.[15][16]

This technique involves heating the sample in a sealed vial to partition the volatile analytes into the headspace, which is then sampled and injected into the GC.[14] This approach protects the instrument and often simplifies the resulting chromatogram.

This protocol is designed for the quantification of residual piperidine in a drug substance.

  • Sample Preparation :

    • Accurately weigh approximately 150 mg of the API sample into a 10 mL or 20 mL headspace vial.[13]

    • Add 3 mL of a suitable high-boiling point solvent (e.g., DMSO, DMF) and 1 mL of 1M Sodium Hydroxide solution. The alkaline solution ensures the piperidine is in its free base form, maximizing volatility.[13]

    • Prepare calibration standards in the same manner, spiking known amounts of piperidine into the API or a suitable placebo.

  • Headspace Sampler Conditions :

    • Oven Temperature : 80-100 °C

    • Vial Equilibration Time : 30 minutes[13]

    • Transfer Line Temperature : 120-150 °C

    • Injection Volume : 1 mL

  • GC-FID Conditions :

    • Column : DB-5ms (30 m x 0.32 mm, 1.0 µm film thickness)

    • Carrier Gas : Helium at 2.0 mL/min

    • Injector Temperature : 200 °C[13]

    • Detector Temperature : 250 °C[13]

    • Oven Program :

      • Initial: 40 °C, hold for 5 minutes

      • Ramp: 20 °C/min to 230 °C

      • Hold: 10 minutes[13]

    • Split Ratio : 10:1 to 20:1[13]

Technique 2: Derivatization to Enhance Performance

For piperidines with active hydrogens (e.g., secondary amines, hydroxyl groups) or for trace analysis, derivatization is a powerful strategy.[17] This chemical modification process converts the polar, active functional groups into less polar, more volatile, and more thermally stable derivatives.[18]

Benefits of Derivatization:

  • Improved Peak Shape : Blocks the active hydrogen on the nitrogen, eliminating the primary cause of peak tailing.

  • Increased Volatility : Allows for the analysis of less volatile piperidine derivatives.

  • Enhanced Sensitivity : Certain derivatizing agents can introduce electrophoric groups, increasing the response of an Electron Capture Detector (ECD).

A common approach for amines is acylation, for example, with trifluoroacetic anhydride (TFAA).

This protocol is adapted for trace-level analysis of piperidine alkaloids in natural product extracts.[19]

  • Sample Preparation & Derivatization :

    • Evaporate a prepared sample extract to dryness under a stream of nitrogen.

    • Add 100 µL of a suitable solvent (e.g., dichloromethane) and 50 µL of trifluoroacetic anhydride (TFAA).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the vial and carefully evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in 100 µL of hexane or ethyl acetate for GC injection.

  • GC-MS Conditions :

    • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas : Helium at 1.0 mL/min

    • Injector Temperature : 250 °C

    • MS Transfer Line : 280 °C

    • Oven Program :

      • Initial: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes

    • Ionization Mode : Electron Ionization (EI), 70 eV

    • Scan Range : 40-550 m/z

Technique 3: Chiral GC for Enantiomeric Separation

Many piperidine-based pharmaceuticals are chiral, and their enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral GC is a specialized technique used to separate and quantify these enantiomers.[9][20] This is achieved using a column with a chiral stationary phase (CSP), most commonly a cyclodextrin derivative.[21][22]

This protocol outlines a general approach for separating enantiomers of a volatile piperidine compound.

  • Sample Preparation :

    • Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

    • Note: Derivatization (as described in Protocol 2) may be required to improve volatility and interaction with the chiral stationary phase.[9]

  • GC-FID Conditions :

    • Column : Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.

    • Carrier Gas : Hydrogen or Helium at 1.0-1.5 mL/min

    • Injector Temperature : 230 °C

    • Detector Temperature : 250 °C

    • Oven Program : Isothermal analysis often provides the best chiral resolution. Start with a temperature of 100-140 °C and optimize based on the resulting separation. A slow temperature ramp (1-2 °C/min) can also be effective.

    • Split Ratio : 50:1

Pillar 3: Visualization of Workflows

To ensure a logical and systematic approach to method development, the following diagrams illustrate key decision-making processes and workflows.

GC_Method_Selection start Analyze Piperidine Compound q1 Is the analyte highly volatile or in a non-volatile matrix? start->q1 q2 Is peak tailing severe or is trace-level sensitivity needed? q1->q2 No headspace Protocol: Headspace GC (Residual Solvents, Complex Matrix) q1->headspace Yes q3 Is enantiomeric separation required? q2->q3 No derivatization Protocol: GC with Derivatization (Improved Peak Shape, Trace Analysis) q2->derivatization Yes direct_injection Protocol: Direct GC Injection (Purity, General Analysis) q3->direct_injection No chiral_gc Protocol: Chiral GC (Enantiomeric Purity) q3->chiral_gc Yes

Caption: Decision tree for selecting the appropriate GC method.

GC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. GC Instrumental Analysis cluster_data 3. Data Processing & Reporting prep Weigh Sample/Standard dissolve Dissolve in Solvent prep->dissolve derivatize Derivatize (if needed) dissolve->derivatize injection Inject into GC derivatize->injection separation Separate on Column injection->separation detection Detect with FID/MS separation->detection integration Integrate Peaks detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification report Generate Report quantification->report

Caption: General experimental workflow for GC analysis.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing Active sites in the inlet or column; column contamination.Use a base-deactivated column and liner; perform column bakeout; trim the first few cm from the column inlet; consider derivatization.[2]
No Peak/Low Response Analyte adsorption in the inlet; thermal degradation; leak in the system.Confirm inertness of the inlet liner; lower the inlet temperature; check for system leaks with an electronic leak detector.
Poor Resolution Sub-optimal oven temperature program; column overloaded; incorrect stationary phase.Optimize the temperature ramp rate or use an isothermal program; dilute the sample; select a column with different selectivity (polarity).[5]
Ghost Peaks Carryover from previous injection; septum bleed.Run a solvent blank after a high-concentration sample; use a high-quality, low-bleed septum; bake out the column.

Conclusion

The successful gas chromatographic analysis of piperidine-based compounds is an achievable goal that hinges on a foundational understanding of their chemical nature. By directly addressing the challenges posed by the basic nitrogen atom through the strategic selection of base-deactivated columns, optimized instrument conditions, and the judicious use of advanced techniques like headspace sampling and derivatization, researchers can develop robust, reliable, and accurate methods. The protocols and principles outlined in this guide serve as a comprehensive starting point for scientists in the pharmaceutical industry, empowering them to generate high-quality data essential for the advancement of drug discovery and development.

References

Application Notes and Protocols: The Role of 2-(1-Benzylpiperidin-4-yl)-2-propanol in the Development of Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intriguing targets for therapeutic intervention in a range of disorders, including neurological diseases, psychiatric conditions, and cancer. The development of selective ligands for these receptors is a key focus of medicinal chemistry. The 1-benzylpiperidine scaffold is a well-established pharmacophore for sigma receptor ligands. This document explores the role of 2-(1-Benzylpiperidin-4-yl)-2-propanol as a key intermediate and structural motif in the generation of novel sigma receptor ligands. While specific data for this exact molecule is limited in publicly available research, its structural components are present in numerous potent and selective sigma receptor modulators. These application notes will, therefore, draw upon data from closely related analogs to provide a comprehensive guide for researchers.

The this compound Scaffold

The this compound molecule incorporates two key features essential for sigma receptor affinity: a benzyl group and a piperidine ring. The tertiary alcohol at the 4-position of the piperidine ring offers a site for further chemical modification, allowing for the exploration of the chemical space around the core scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties.

Data Presentation: Sigma Receptor Binding Affinities of Related Benzylpiperidine Derivatives

The following table summarizes the in vitro binding affinities (Ki) of various N-substituted benzylpiperidine derivatives for sigma-1 and sigma-2 receptors. This data, derived from radioligand binding assays, illustrates the impact of structural modifications on receptor affinity and selectivity.

CompoundModification from Core Scaffoldσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₂/σ₁)Reference Compound(s)
Analog 1 N-(1-benzylpiperidin-4-yl)phenylacetamide1.8180100Haloperidol
Analog 2 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile1.45420.5290NE-100, PB28
Analog 3 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide1.6High Affinity-Haloperidol, 4-IBP
Analog 4 N-(1-benzylpiperidin-4-yl)-2-iodobenzamide1.6High Affinity-Haloperidol, 4-IBP
Analog 5 N-(1-(4-fluorobenzyl)piperidin-4-yl)-2-iodobenzamide----

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-piperidone (A Key Precursor)

This protocol describes a general method for the synthesis of 1-benzyl-4-piperidone, a common starting material for 4-substituted benzylpiperidine derivatives.

Materials:

  • 4-piperidone monohydrate hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Dry N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry DMF is stirred at room temperature for 30 minutes.[1]

  • Benzyl bromide is added dropwise to the reaction mixture.[1]

  • The mixture is heated at 65°C for 14 hours.[1]

  • After cooling to room temperature, the reaction mixture is filtered and quenched with ice water.[1]

  • The resulting mixture is extracted with ethyl acetate.[1]

  • The combined organic layers are washed with water followed by brine.[1]

  • The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.[1]

  • The crude product can be purified by crystallization.[1]

Protocol 2: Radioligand Binding Assay for Sigma Receptors

This protocol outlines a standard method for determining the binding affinity of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from cells expressing human sigma-1 or sigma-2 receptors.

  • Radioligand: --INVALID-LINK---pentazocine for σ₁ receptors; [³H]-DTG (1,3-di-o-tolylguanidine) for σ₂ receptors.

  • Non-specific binding control: Haloperidol.

  • Test compounds (e.g., derivatives of this compound).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In appropriate tubes, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound or vehicle (for total binding) or a high concentration of a non-labeled ligand like haloperidol (for non-specific binding).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Sigma-1 Receptor Signaling Pathway

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria sigma1 Sigma-1 Receptor ip3r IP3 Receptor sigma1->ip3r Modulates Ca2+ release bip BiP (Chaperone) sigma1->bip Associates with mam Mitochondria-Associated Membrane (MAM) sigma1->mam Translocates to ca_release Ca2+ Mobilization ip3r->ca_release Leads to v_dac VDAC mam->v_dac ligand Sigma-1 Ligand (e.g., Benzylpiperidine derivative) ligand->sigma1 Binds to cellular_effects Cellular Effects (Neuroprotection, Anti-amnesia) ca_release->cellular_effects Influences

Caption: Simplified signaling pathway of the sigma-1 receptor.

Experimental Workflow for Sigma Receptor Ligand Evaluation

ligand_evaluation_workflow start Design & Synthesis of This compound Derivatives binding_assay In Vitro Radioligand Binding Assays (σ₁ & σ₂) start->binding_assay selectivity Determine Affinity (Ki) and Selectivity binding_assay->selectivity functional_assay Functional Assays (e.g., Ca2+ imaging, cell viability) in_vivo In Vivo Studies (Animal models of disease) functional_assay->in_vivo Active Compounds selectivity->functional_assay High Affinity & Selectivity lead_optimization Lead Optimization selectivity->lead_optimization Low Affinity or Poor Selectivity adme_tox ADME/Tox Profiling in_vivo->adme_tox adme_tox->lead_optimization

Caption: General workflow for the evaluation of novel sigma receptor ligands.

Conclusion

This compound represents a valuable chemical starting point for the development of novel sigma receptor ligands. Its core structure is a recurring motif in compounds with high affinity and selectivity for sigma receptors. The synthetic and screening protocols provided, based on established methodologies for analogous compounds, offer a solid framework for researchers to design, synthesize, and evaluate new chemical entities targeting sigma receptors for various therapeutic applications. Further exploration of derivatives of this scaffold holds promise for the discovery of next-generation sigma receptor modulators.

References

Synthesis of fentanyl analogs using piperidine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

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  • Detection and Analysis: An overview of the analytical techniques used by law enforcement and public health officials to detect and identify fentanyl and its analogs in various samples.

  • Regulatory Control: Information on how precursor chemicals are regulated to prevent the illicit synthesis of controlled substances.

If you are a researcher with a legitimate need to work with these substances, you must do so under the strict supervision and licensing of your institution and relevant government authorities, such as the Drug Enforcement Administration (DEA) in the United States. All protocols and procedures should be obtained from and approved by your institution's environmental health and safety (EHS) department and ethics review board.

Application Notes and Protocols for the Evaluation of 2-(1-Benzylpiperidin-4-yl)-2-propanol as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-(1-Benzylpiperidin-4-yl)-2-propanol

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's represent a significant and growing global health burden. A key pathological feature common to many of these disorders is the progressive loss of neuronal structure and function. The development of effective neuroprotective agents that can slow or halt this degenerative process is a paramount goal in medicinal chemistry and pharmacology.

The compound this compound belongs to the piperidine class of molecules, a privileged scaffold in central nervous system (CNS) drug discovery due to its frequent appearance in both natural alkaloids and synthetic pharmaceuticals with neurological activity. The structural features of this compound—a benzyl group providing lipophilicity for potential blood-brain barrier penetration and a hydrogen-bond-donating tertiary alcohol—suggest its potential for interaction with biological targets implicated in neuronal survival pathways. While this specific molecule is not extensively characterized in the public domain, its structural similarity to known neuroprotective agents, such as certain sigma receptor modulators and ion channel blockers, provides a strong rationale for its investigation.

These application notes provide a comprehensive framework for researchers to systematically evaluate the neuroprotective potential of this compound, from initial in vitro screening to more complex cell-based assays. The protocols are designed to be self-validating and are grounded in established methodologies, with a focus on understanding the causality behind experimental choices.

Part 1: Initial Screening for Neuroprotective Activity

The first step in evaluating a novel compound is to determine its ability to protect neurons from a toxic insult in a controlled in vitro environment. A common and well-characterized model of neuronal cell death is glutamate-induced excitotoxicity, a mechanism implicated in various neurodegenerative conditions.

In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Primary cortical neuron cultures are a highly relevant model system as they closely mimic the neuronal populations affected in many neurodegenerative diseases. Glutamate, the primary excitatory neurotransmitter in the CNS, can induce neuronal death through overstimulation of its receptors, leading to calcium overload and the activation of cell death pathways.

Protocol 1: Assessing Neuroprotection against Glutamate-Induced Excitotoxicity

This protocol outlines the steps to culture primary cortical neurons, induce excitotoxicity with glutamate, and quantify the neuroprotective effect of this compound.

Materials:

  • This compound (test compound)

  • Primary cortical neurons (E18 rat or mouse)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • Glutamate solution (1 M stock)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

Step-by-Step Procedure:

  • Cell Culture:

    • Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the culture medium. Ensure the final DMSO concentration is non-toxic to the neurons (typically <0.1%).

    • Pre-treat the mature neuronal cultures with varying concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours before inducing excitotoxicity. Include a vehicle-only control group.

  • Induction of Excitotoxicity:

    • Add glutamate to the culture medium to a final concentration of 50-100 µM. Do not add glutamate to the negative control wells.

    • Incubate the plates for 24 hours at 37°C.

  • Quantification of Cell Death (LDH Assay):

    • Measure the amount of LDH released into the culture medium, which is an indicator of plasma membrane damage and cell death.

    • Follow the manufacturer's instructions for the LDH assay kit. Briefly, transfer a portion of the culture supernatant to a new plate, add the reaction mixture, and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cytotoxicity relative to the control wells.

Data Analysis and Interpretation:

The neuroprotective effect of this compound is determined by its ability to reduce LDH release in the glutamate-treated wells. The results should be expressed as a percentage of the protection observed, with the untreated, non-glutamate-exposed cells serving as the baseline for 100% viability and the glutamate-only treated cells as the baseline for maximum cytotoxicity.

Treatment GroupLDH Release (Arbitrary Units)% Cytotoxicity% Neuroprotection
Vehicle Control (No Glutamate)1000%N/A
Vehicle Control + Glutamate500100%0%
1 µM Compound + Glutamate40075%25%
10 µM Compound + Glutamate25037.5%62.5%
100 µM Compound + Glutamate15012.5%87.5%

Workflow for Initial Neuroprotection Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture Primary Cortical Neurons pretreat Pre-treat with Compound culture->pretreat compound_prep Prepare Compound and Controls compound_prep->pretreat induce Induce Excitotoxicity (Glutamate) pretreat->induce measure Measure Cell Death (LDH Assay) induce->measure analyze Calculate % Neuroprotection measure->analyze

Caption: Workflow for assessing the neuroprotective effects of a test compound.

Part 2: Elucidating the Mechanism of Action

Once the neuroprotective activity of this compound is confirmed, the next crucial step is to investigate its potential mechanism of action. Based on its chemical structure, several plausible pathways could be involved. The following protocols are designed to explore some of these key possibilities.

Investigation of NMDA Receptor Antagonism

Many piperidine-containing compounds exert their neuroprotective effects by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate excitotoxicity.

Protocol 2: Calcium Imaging to Assess NMDA Receptor Activity

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium levels in response to NMDA receptor activation, and how this is affected by the test compound.

Materials:

  • Primary cortical neurons cultured on glass-bottom dishes

  • Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS)

  • NMDA and glycine solutions

  • This compound

  • Fluorescence microscope with live-cell imaging capabilities

Step-by-Step Procedure:

  • Cell Loading with Calcium Indicator:

    • Load the mature neurons with Fluo-4 AM (2-5 µM) in HBSS for 30-45 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 15-20 minutes.

  • Baseline Fluorescence Measurement:

    • Mount the dish on the fluorescence microscope and acquire baseline fluorescence images.

  • Compound Application and NMDA Stimulation:

    • Perfuse the cells with a solution containing this compound for 5-10 minutes.

    • Stimulate the neurons with a solution containing NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM).

    • Continuously record the fluorescence intensity from multiple neurons over time.

Data Analysis and Interpretation:

A potent NMDA receptor antagonist will significantly reduce or block the increase in intracellular calcium following NMDA application. The change in fluorescence intensity (ΔF/F0) is calculated for each condition. A dose-dependent reduction in the NMDA-evoked calcium signal by the test compound would strongly suggest an antagonistic effect at the NMDA receptor.

Assessment of Antioxidant Properties

Oxidative stress is another major contributor to neuronal death in neurodegenerative diseases. A neuroprotective agent may act by reducing the levels of reactive oxygen species (ROS).

Protocol 3: Cellular ROS Assay

This protocol uses a ROS-sensitive fluorescent dye to quantify intracellular ROS levels in a neuronal cell line (e.g., SH-SY5Y) following an oxidative challenge.

Materials:

  • SH-SY5Y neuroblastoma cells

  • 2',7'-Dichlorofluorescin diacetate (DCFDA) dye

  • Hydrogen peroxide (H2O2) or another ROS-inducing agent

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with the test compound at various concentrations for 1-2 hours.

  • ROS Induction and Staining:

    • Load the cells with DCFDA (10 µM) for 30 minutes.

    • Induce oxidative stress by adding H2O2 (e.g., 100 µM) to the wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/535 nm) using a plate reader at multiple time points.

Data Analysis and Interpretation:

A reduction in the DCFDA fluorescence signal in the compound-treated wells compared to the H2O2-only treated wells indicates that this compound has antioxidant properties.

Potential Signaling Pathways for Neuroprotection

G cluster_upstream Upstream Targets cluster_downstream Downstream Effects compound This compound nmda NMDA Receptor compound->nmda Antagonism ros Reactive Oxygen Species (ROS) compound->ros Scavenging ca_influx Ca2+ Influx nmda->ca_influx Activation ox_stress Oxidative Stress ros->ox_stress Induction cell_death Neuronal Cell Death ca_influx->cell_death ox_stress->cell_death

Caption: Potential mechanisms of action for a neuroprotective compound.

Part 3: Safety and Toxicity Assessment

A critical aspect of drug development is to ensure that the compound is not only effective but also safe. Therefore, it is essential to assess the potential cytotoxicity of this compound.

Protocol 4: Basal Cytotoxicity Assay

This protocol evaluates the toxicity of the compound on neuronal cells in the absence of any neurotoxic insult.

Materials:

  • Primary cortical neurons or SH-SY5Y cells

  • This compound

  • 96-well plates

  • MTT or resazurin-based cell viability assay kit

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in a 96-well plate.

    • Treat the cells with a wide range of concentrations of the test compound (e.g., from 0.1 µM to 200 µM) for 24-48 hours.

  • Cell Viability Assessment:

    • Add the MTT or resazurin reagent to the wells and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the metabolic activity of the cells, which correlates with cell viability.

Data Analysis and Interpretation:

The results will indicate the concentration range at which this compound is toxic to the cells. This information is crucial for interpreting the neuroprotection data and for selecting appropriate concentrations for further studies. A good neuroprotective agent should show a significant therapeutic window, meaning it is effective at concentrations well below those at which it exhibits toxicity.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of this compound as a potential neuroprotective agent. Positive results from these in vitro studies would warrant further investigation, including:

  • In vivo studies: Testing the compound in animal models of neurodegenerative diseases to assess its efficacy and safety in a whole organism.

  • Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-likeness.

  • Target identification: Employing techniques such as affinity chromatography or chemoproteomics to identify the specific molecular target(s) of the compound.

By following a systematic and mechanistically driven approach, researchers can effectively evaluate the therapeutic potential of novel compounds like this compound and contribute to the development of new treatments for neurodegenerative diseases.

References

  • Title: Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology, 8th Edition Source: Siegel, G. J., Albers, R. W., Brady, S. T., & Price, D. L. (Eds.). (2012). Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology (8th ed.). Academic Press. URL: [Link]

  • Title: A practical guide to the use of cytotoxicity assays Source: Aslantürk, Ö. S. (2018). A practical guide to the use of cytotoxicity assays. In In vitro cytotoxicity, genotoxicity and apoptosis (pp. 1-21). IntechOpen. URL: [Link]

  • Title: Glutamate as a neurotransmitter in the brain: review of physiology and pathology Source: Meldrum, B. S. (2000). Glutamate as a neurotransmitter in the brain: review of physiology and pathology. The Journal of nutrition, 130(4S Suppl), 1007S–15S. URL: [Link]

  • Title: Measurement of reactive oxygen species (ROS) in cultured cells Source: National Center for Biotechnology Information. (n.d.). Measurement of reactive oxygen species (ROS) in cultured cells. PubChem. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Benzylpiperidin-4-yl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-(1-Benzylpiperidin-4-yl)-2-propanol. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to execute this synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.

The synthesis of this tertiary alcohol is most commonly achieved via the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the ketone precursor, 1-benzyl-4-piperidone.[1][2] While straightforward in principle, this reaction is notoriously sensitive to reaction conditions, often leading to frustratingly low yields. This guide provides a systematic approach to diagnosing and solving the most common issues.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: The Grignard reaction fails to initiate or is extremely sluggish.

Question: I've mixed my magnesium turnings and methyl halide, but the reaction isn't starting. The solution remains clear and there's no sign of an exotherm. What's wrong?

Answer: Failure to initiate is a classic Grignard problem, almost always stemming from passivation of the magnesium surface or the presence of moisture.[3]

Potential Causes & Solutions:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.[4]

    • Solution 1 (Mechanical Activation): In a glovebox or under an inert atmosphere, gently grind the magnesium turnings with a dry mortar and pestle. This will expose a fresh, reactive metal surface.[5]

    • Solution 2 (Chemical Activation): Add a single, small crystal of iodine to the flask containing the magnesium turnings and solvent.[6] The iodine etches the MgO layer. Initiation is confirmed when the characteristic purple/brown color of the iodine fades. A few drops of 1,2-dibromoethane can also be used as an activator.[6]

  • Presence of Moisture: Grignard reagents are powerful bases and will be instantly quenched by any protic source, especially water.[7]

    • Solution 1 (Glassware): All glassware must be rigorously dried before use. Either oven-dry all flasks, condensers, and dropping funnels overnight at >120°C or flame-dry them under vacuum, followed by cooling under a stream of dry nitrogen or argon.[4]

    • Solution 2 (Solvents): Use only anhydrous grade solvents (typically diethyl ether or THF). It is best practice to use a freshly opened bottle or to distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use.

Issue 2: The reaction starts, but the yield of this compound is low.

Question: My reaction seems to work, but after workup and purification, my yield is consistently below 40-50%. How can I improve this?

Answer: Low yields after a seemingly successful reaction point towards competing side reactions, incomplete conversion, or losses during the workup and purification stages.

Potential Causes & Solutions:

  • Side Reaction - Enolization: The Grignard reagent can act as a base, abstracting an acidic alpha-proton from the 1-benzyl-4-piperidone starting material to form an enolate.[8] This enolate does not react further to form the desired product and reverts to the starting ketone upon aqueous workup.[4]

    • Solution: This side reaction is temperature-dependent. Ensure you are adding the ketone substrate slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below).[3] Maintaining a low temperature minimizes the basicity-driven enolization and favors the desired nucleophilic addition.

  • Inaccurate Reagent Stoichiometry: An insufficient amount of Grignard reagent will lead to incomplete conversion of the ketone. Conversely, a large excess can sometimes complicate purification.

    • Solution: If you are preparing the Grignard reagent in situ, it's possible its actual concentration is lower than theoretical due to some quenching. Consider preparing a slight excess (e.g., 1.2-1.5 equivalents) of the Grignard reagent to compensate for any incidental quenching.[5] For maximum precision, you can titrate a small aliquot of your prepared Grignard reagent before adding the ketone to determine its exact molarity.

  • Poor Temperature Control: The addition of the ketone to the Grignard reagent is exothermic. If the addition is too fast, the temperature can rise significantly, promoting side reactions like enolization.[9]

    • Solution: Use an ice bath (or a dry ice/acetone bath for even lower temperatures) and add the ketone solution dropwise via an addition funnel, ensuring the internal temperature does not rise significantly.[4]

  • Losses During Workup: The product, being a tertiary alcohol with a basic piperidine nitrogen, can have complex solubility properties.

    • Solution 1 (Quenching): Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over strong acids, which can cause emulsions or side reactions with the tertiary alcohol.

    • Solution 2 (Extraction): The product is an amine. Ensure that during extraction, the aqueous layer is basic (pH > 9) to keep the product in its free-base form, which is more soluble in organic solvents like ethyl acetate or dichloromethane. If the aqueous layer is acidic or neutral, the product may be protonated and remain in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this Grignard reaction?

A1: Both diethyl ether and tetrahydrofuran (THF) are commonly used. THF has a higher boiling point and better solvating properties, which can help stabilize the Grignard reagent.[4][10] However, diethyl ether is often sufficient and can be easier to remove during workup. The choice often comes down to laboratory preference and the specific scale of the reaction.

Q2: Can I use methylmagnesium chloride or iodide instead of the bromide?

A2: Yes. Methylmagnesium chloride and bromide are the most common and are often interchangeable. Methylmagnesium iodide can also be used, though alkyl iodides are generally more expensive and can be more prone to side reactions like Wurtz coupling. The reactivity order is generally I > Br > Cl.

Q3: How can I effectively purify the final product?

A3: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol with a small amount of triethylamine) is effective. The triethylamine is added to prevent the basic amine product from streaking on the acidic silica gel.

Q4: My final product appears as a dark oil or solid. Is this normal?

A4: While the pure product should be a white to off-white solid or a pale oil, Grignard reactions can sometimes produce colored impurities.[10] If the product is dark, it indicates the presence of impurities that may require more rigorous purification, such as treatment with activated carbon before column chromatography or recrystallization if a suitable solvent system can be found.

Data & Protocols

Baseline Protocol for Synthesis

This protocol is a representative procedure and should be adapted based on your specific laboratory conditions and scale.

  • Apparatus Setup: Assemble an oven- or flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

  • Grignard Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine. Add anhydrous THF or diethyl ether via syringe. Begin stirring. Add a small portion (~10%) of a solution of methyl bromide (1.1 eq.) in anhydrous ether/THF to the dropping funnel and add it to the flask. Observe for signs of initiation (disappearance of iodine color, gentle bubbling, mild exotherm). Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional 1-2 hours at room temperature.

  • Nucleophilic Addition: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Dissolve 1-benzyl-4-piperidone (1.0 eq.) in anhydrous ether/THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.

  • Reaction & Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting ketone. Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Table 1: Troubleshooting Summary
Symptom Potential Cause Recommended Solution
Reaction fails to startInactive Mg surface; MoistureActivate Mg with iodine or grinding; Rigorously dry all glassware and solvents.[3][6]
Low product yieldEnolization of ketoneAdd ketone to Grignard reagent at low temperature (e.g., 0 °C).[8]
Significant starting material recoveredIncomplete reaction; EnolizationUse a slight excess (1.2 eq.) of Grignard reagent; Ensure low-temperature addition.[4][5]
Product lost during workupProduct is protonated and water-solubleEnsure the aqueous layer is basic (pH > 9) before extraction.
Product streaks on TLC/columnProduct is a basic amineAdd a small amount of triethylamine (~1%) to the chromatography eluent.

Visual Diagrams

Reaction Mechanism

The core of the synthesis is the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the piperidone.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Aqueous Workup Ketone 1-Benzyl-4-piperidone Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Attack Grignard CH₃MgBr Grignard->Intermediate Workup H₃O⁺ (e.g., NH₄Cl/H₂O) Product This compound Workup->Product Intermediate_2 Magnesium Alkoxide Intermediate Intermediate_2->Product Protonation

Caption: The two-step mechanism for the Grignard synthesis.

Troubleshooting Workflow for Low Yield

This workflow provides a logical path to diagnose the cause of low product yield.

G start Low Yield Observed check_sm Check for unreacted starting material (ketone) by TLC/NMR start->check_sm sm_present Significant Starting Material Present check_sm->sm_present Yes no_sm Starting Material Consumed check_sm->no_sm No cause_enol Cause: Enolization or Insufficient Grignard sm_present->cause_enol check_workup Review Workup Procedure no_sm->check_workup solution_enol Solution: 1. Add ketone at 0°C or lower. 2. Use 1.2-1.5 eq. of Grignard. cause_enol->solution_enol cause_workup Cause: Product lost in aqueous layer check_workup->cause_workup solution_workup Solution: 1. Ensure aqueous layer is basic (pH>9) before extraction. cause_workup->solution_workup

Caption: A decision tree for troubleshooting low product yields.

References

Troubleshooting common issues in the synthesis of N-substituted piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for common issues encountered during the synthesis of N-substituted piperidines. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is showing low to no yield. What are the common causes?

A: Low yields in reductive amination are frequently due to several factors:

  • Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture. Ensure they are fresh and have been stored in a desiccator.

  • Inefficient Imine/Enamine Formation: The initial condensation between the piperidone and the amine is a crucial equilibrium step. For less reactive amines or ketones, this equilibrium may not favor the imine. Adding a dehydrating agent (like molecular sieves) or performing the reaction in a solvent that allows for azeotropic removal of water can help.

  • Incorrect pH: The pH of the reaction is critical. For reductive aminations with reagents like NaBH₃CN, the reaction should be mildly acidic (pH 4-6) to facilitate imine formation without decomposing the reducing agent.[1]

  • Steric Hindrance: Highly substituted piperidones or bulky amines can significantly slow down the reaction rate.

Q2: I am observing the formation of a significant amount of a side product corresponding to the reduction of my starting piperidone. How can I prevent this?

A: The reduction of the starting ketone is a common side reaction, especially when using stronger, less selective reducing agents like sodium borohydride (NaBH₄). To minimize this:

  • Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (STAB), which is specifically designed for reductive amination and is less likely to reduce the ketone directly.

  • Ensure the imine has sufficient time to form before introducing the reducing agent. This can be achieved by pre-stirring the ketone and amine together for a period (e.g., 30-60 minutes) before adding the hydride.

Q3: My N-alkylation reaction with an alkyl halide is resulting in a complex mixture, including a quaternary ammonium salt. How can I improve selectivity?

A: Over-alkylation is a common issue when reacting piperidines with reactive alkyl halides. To improve selectivity for the desired tertiary amine:

  • Control Stoichiometry: Use the piperidine as the limiting reagent and add the alkyl halide slowly to the reaction mixture.

  • Use a Hindered Base: Employ a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to scavenge the acid produced without competing in the alkylation.

  • Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation step more significantly than the first, thus improving selectivity.

Q4: Purification of my final N-substituted piperidine product is challenging due to its basicity and water solubility. What are the best practices?

A: Purifying basic amines can be tricky. Consider the following:

  • Liquid-Liquid Extraction: During workup, carefully adjust the pH. Make the aqueous layer basic (pH > 10) before extracting with an organic solvent to ensure the amine is in its freebase form, which is more soluble in organic solvents. To remove non-basic impurities, you can wash the organic layer with a dilute acid solution, which will protonate your product and pull it into the aqueous phase, leaving neutral impurities behind. You can then re-basify the aqueous layer and extract your product again.

  • Chromatography: For column chromatography, silica gel can be acidic and cause streaking or irreversible binding of basic compounds. To mitigate this, you can either use a more neutral stationary phase like alumina or pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%).

  • Distillation: If the product is thermally stable and volatile, distillation (including vacuum distillation for high-boiling point compounds) is an excellent method for purification.[2]

Q5: The hydrogenation of a substituted pyridine to yield my target piperidine is not going to completion or is producing byproducts. What should I check?

A: Incomplete hydrogenation or side reactions can stem from several issues:

  • Catalyst Poisoning: The pyridine substrate or the resulting piperidine product can act as a Lewis base and poison the catalyst surface.[3] Using acidic conditions (e.g., adding acetic acid or HCl) can protonate the nitrogen, preventing it from binding to the catalyst and improving reaction rates.[3][4]

  • Catalyst Activity: Ensure the catalyst (e.g., PtO₂, Pd/C, Rh/C) is active.[4][5] Use a fresh batch or a higher catalyst loading if necessary.

  • Reaction Conditions: Hydrogenation of the aromatic pyridine ring is often challenging and may require elevated hydrogen pressure and/or temperature.[4] Be aware that harsh conditions can sometimes lead to side reactions like hydrogenolysis (cleavage of C-N or C-O bonds) if other sensitive functional groups are present.[6]

Troubleshooting Guides

Guide 1: Low Yield in Reductive Amination
Issue Potential Cause Recommended Solution
Low Yield / No Reaction 1. Reagent Quality: The amine, ketone, or reducing agent may be impure or degraded.Verify the purity of starting materials via NMR or GC-MS. Use a fresh, unopened container of the reducing agent (e.g., STAB, NaBH₃CN) stored under dry conditions.
2. Inefficient Imine Formation: The equilibrium between reactants and the iminium ion intermediate does not favor the intermediate.Add a dehydrating agent like powdered 4Å molecular sieves. For stubborn cases, consider a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water azeotropically before adding the reducing agent.
3. Suboptimal pH: The pH is too high (slows imine formation) or too low (decomposes hydride reagent).For NaBH₃CN, buffer the reaction to a pH of 4-6 using acetic acid. STAB reactions are typically run in solvents like dichloroethane (DCE) or tetrahydrofuran (THF) without explicit pH control, as the acetic acid byproduct helps catalyze the reaction.
4. Steric Hindrance: Bulky groups on the amine or ketone are slowing the reaction.Increase the reaction temperature and/or extend the reaction time. Consider using a less sterically hindered reagent if the synthesis allows. A more reactive borane-based reducing agent may also be effective.
Guide 2: Formation of Side Products
Issue Potential Cause Recommended Solution
Ketone Starting Material is Reduced 1. Non-selective Reducing Agent: The hydride reagent is reducing the ketone faster than the iminium ion.Switch to a more selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for its high selectivity for imines over ketones.
2. Imine Formation is Too Slow: The concentration of the iminium ion is low, allowing the reducing agent to react with the more abundant ketone.Allow the amine and ketone to stir together for 1-2 hours to allow the imine equilibrium to be established before adding the reducing agent.
Over-alkylation of Secondary Piperidine 1. High Reactivity of Alkylating Agent: The primary product is reacting further to form a quaternary salt.Add the alkylating agent slowly (e.g., via syringe pump) to keep its concentration low. Use no more than 1.0-1.1 equivalents.
2. Reaction Temperature is Too High: Elevated temperatures increase the rate of the undesired second alkylation.Run the reaction at room temperature or below (e.g., 0 °C) to improve selectivity.
Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general method for the N-substitution of a piperidone derivative.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the piperidone (1.0 eq), the desired primary or secondary amine (1.1 eq), and anhydrous 1,2-dichloroethane (DCE) (to make a ~0.1 M solution).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (often using a gradient of methanol in dichloromethane, with 1% triethylamine added to the solvent system to prevent streaking).

Visualizations

A general workflow for troubleshooting common synthesis issues is presented below.

G cluster_0 Troubleshooting Workflow start Synthesis Issue Encountered low_yield Low Yield or Incomplete Reaction start->low_yield side_products Side Product Formation start->side_products purification Purification Challenges start->purification check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents Cause? analyze_side Identify Side Product Structure side_products->analyze_side First Step check_sol Assess Product Solubility & pKa purification->check_sol optimize_cond Optimize Temp, Time, & pH check_reagents->optimize_cond If OK change_reagent Consider Alternative Reagents/Catalyst optimize_cond->change_reagent If still low adjust_stoich Adjust Reagent Stoichiometry analyze_side->adjust_stoich modify_cond Modify Temp & Addition Rate adjust_stoich->modify_cond adjust_ext Optimize Extraction pH check_sol->adjust_ext modify_chrom Modify Chromatography (Alumina, doped SiO2) adjust_ext->modify_chrom

Caption: A flowchart for diagnosing and solving common synthesis problems.

The diagram below illustrates potential side reactions during the N-alkylation of a secondary piperidine.

G cluster_1 Common Side Reactions in N-Alkylation reactants Piperidine (sec-Amine) + R-X (Alkyl Halide) product Desired Product (tert-Amine) reactants->product Desired Reaction (k1) side_product2 Side Product: Elimination (if R-X allows) e.g., Alkene reactants->side_product2 Base-induced Elimination unreacted Unreacted Starting Material reactants->unreacted Incomplete Reaction side_product1 Side Product: Quaternary Salt (Over-alkylation) product->side_product1 Undesired 2nd Alkylation (k2)

Caption: Relationship diagram of desired vs. undesired reaction pathways.

The following diagram outlines the key steps and intermediates in a typical reductive amination pathway.

G cluster_2 Reductive Amination Pathway start Piperidone + Amine (R-NH2) intermediate Hemiaminal Intermediate start->intermediate imine Iminium Ion [C=N+R] <-> Imine intermediate->imine water - H2O imine->intermediate + H2O (Equilibrium) reduction Reduction Step imine->reduction product N-Substituted Piperidine reduction->product hydride Hydride Source (e.g., STAB) hydride->reduction

Caption: Key mechanistic steps of the reductive amination reaction.

References

Technical Support Center: Optimization of Reaction Conditions for Benzylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of benzylpiperidine derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare benzylpiperidine isomers?

A1: The most common synthetic routes vary depending on the desired isomer:

  • 1-Benzylpiperidine (N-benzylated): Typically synthesized via direct N-alkylation of piperidine with a benzyl halide or through reductive amination of piperidine with benzaldehyde.[1]

  • 2-Benzylpiperidine: Commonly prepared by the catalytic hydrogenation of 2-benzylpyridine or via a Grignard reaction of a benzylmagnesium halide with an N-protected 2-piperidone, followed by reduction and deprotection.[2][3]

  • 3-Benzylpiperidine: Can be synthesized from 3-methylpyridine or through the addition of a phenylmagnesium bromide to pyridine-3-carboxaldehyde followed by deoxygenation and ring saturation.[4]

  • 4-Benzylpiperidine: Often synthesized by the reaction of 4-cyanopyridine with toluene followed by catalytic hydrogenation of the resulting 4-benzylpyridine.[5] The Suzuki-Miyaura cross-coupling reaction is also a versatile method for its preparation.[5]

Q2: I am observing a significant amount of over-alkylation (quaternary ammonium salt formation) during the N-benzylation of piperidine. How can I minimize this side reaction?

A2: Over-alkylation is a common issue in N-alkylation reactions. To favor mono-benzylation, you can:

  • Use an excess of piperidine relative to the benzyl halide.

  • Add the benzyl halide slowly to the reaction mixture, for instance, using a syringe pump, to maintain a low concentration of the alkylating agent.[6][7]

  • Lower the reaction temperature to control the rate of the second alkylation step.[1]

  • Consider using reductive amination as an alternative method, as it is not prone to over-alkylation.[6]

Q3: My reductive amination reaction for the synthesis of 1-benzylpiperidine is sluggish or failing. What are the potential causes?

A3: A slow or failed reductive amination can often be attributed to the inefficient formation of the iminium ion intermediate. To address this, you can:

  • Ensure your reagents, particularly the solvent, are anhydrous , as water can inhibit iminium ion formation.[6]

  • Use a Lewis acid catalyst , such as Ti(iPrO)₄ or ZnCl₂, to facilitate imine formation.[6]

  • Consider pre-forming the imine before adding the reducing agent, especially if the benzaldehyde is susceptible to direct reduction.[6]

Q4: What are the common impurities I might encounter in my crude benzylpiperidine product?

A4: Common impurities are often dependent on the synthetic route and may include:

  • Unreacted starting materials: Piperidine, benzyl chloride, benzaldehyde, or the corresponding pyridine precursor.

  • Byproducts: Dibenzylpiperidine (from over-alkylation), benzyl alcohol (from the reduction of benzaldehyde), or isomeric benzylpiperidines.[8]

  • Residual solvents from the reaction or work-up steps. These can be identified using techniques like TLC, GC-MS, and NMR spectroscopy.

Troubleshooting Guides

Issue 1: Low Yield in 1-Benzylpiperidine Synthesis via N-Alkylation
Potential Cause Troubleshooting/Solution Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature or reaction time.[8]Complete consumption of starting materials and maximization of product formation.
Suboptimal Base The choice of base is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid byproduct without competing in the alkylation.[1][8]Improved reaction rate and yield by preventing the protonation and deactivation of the piperidine starting material.
Poor Leaving Group on Benzyl Halide If using benzyl chloride, consider switching to the more reactive benzyl bromide or iodide to accelerate the reaction.[1]Increased reaction rate and higher conversion to the desired product.
Poor Solubility of Reactants Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system (e.g., DMF, acetonitrile).[8]A homogeneous reaction mixture should lead to more consistent and improved reaction rates and yields.
Issue 2: Poor Yield or Selectivity in 2-Benzylpiperidine Synthesis via Catalytic Hydrogenation
Potential Cause Troubleshooting/Solution Expected Outcome
Catalyst Poisoning The pyridine nitrogen can coordinate to the catalyst surface, inhibiting its activity. The addition of a mild acid, like acetic acid, can protonate the pyridine nitrogen, reducing its coordination to the palladium catalyst.[9]Enhanced catalyst activity and a higher rate of hydrogenation.
Suboptimal Catalyst Choice For substrates containing basic nitrogen groups, Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C.[9]Improved reaction efficiency and higher yields.
Incorrect Solvent The choice of solvent can significantly impact the reaction. Glacial acetic acid is often a suitable protic solvent for this transformation.[9]Better solubility of the substrate and improved catalyst performance.
Insufficient Hydrogen Pressure Ensure an adequate and consistent hydrogen pressure is maintained throughout the reaction as per the protocol.Complete reduction of the pyridine ring to piperidine.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylpiperidine via N-Alkylation

Materials:

  • Piperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]

  • Purify the crude product by column chromatography on silica gel if necessary.[10]

Protocol 2: Synthesis of 1-Benzylpiperidine via Reductive Amination

Materials:

  • Piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a round-bottom flask, add piperidine (1.0 eq) and benzaldehyde (1.1 eq) in DCM or DCE.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.[8]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Quantitative Data Presentation

Table 1: Optimization of N-Alkylation of Piperidine with Benzyl Bromide
EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃AcetonitrileReflux6>90[11]
2DIPEAAcetonitrileRT12>90[8]
3NoneAcetonitrileRT24<70[7]
4K₂CO₃DMFRT8>90[7]

Yields are based on typical outcomes for similar reactions.

Table 2: Comparison of Asymmetric Synthesis Routes for 2-Benzylpiperidine
ParameterCatalytic Asymmetric HydrogenationChiral Auxiliary-Mediated AlkylationReference
Starting Material2-Benzyl-N-benzylpyridinium bromide(S)-4-Benzyl-2-oxazolidinone, Benzyl bromide[12]
Key Reagent/Catalyst[Ir(COD)Cl]₂ / (R)-MeO-BoQPhosn-BuLi or LDA[12]
Overall Yield>95%60-75% (over 3 steps)[12]
Enantioselectivity90:10 er (80% ee)>98:2 dr (>96% de)[12]
Reaction Temperature20-30 °C-78 °C to 0 °C[12]
Reaction Time24 hours~10 hours (for alkylation and cleavage)[12]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (e.g., Piperidine, Benzyl Halide) reaction Reaction (N-Alkylation or Reductive Amination) start->reaction Reagents, Solvent, Catalyst monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring In-process check quench Quenching monitoring->quench Reaction complete extraction Extraction & Washing quench->extraction drying Drying & Concentration extraction->drying purification Purification (Column Chromatography) drying->purification product Pure Benzylpiperidine purification->product analysis Characterization (NMR, MS) product->analysis

Caption: A generalized experimental workflow for the synthesis, purification, and analysis of benzylpiperidine.

signaling_pathway cluster_sigma1 Sigma-1 Receptor Signaling cluster_monoamine Monoamine Transporter Inhibition benzylpiperidine Benzylpiperidine Derivative (Agonist) sigma1 Sigma-1 Receptor (σ1R) benzylpiperidine->sigma1 Binds to bip BiP/GRP78 sigma1->bip Dissociates from er_stress ER Stress Modulation sigma1->er_stress Modulates ca_signaling Ca²⁺ Signaling Regulation (via IP3R) sigma1->ca_signaling Modulates upr Unfolded Protein Response (UPR) (PERK, IRE1α, ATF6) er_stress->upr Activates neuroprotection Neuroprotection ca_signaling->neuroprotection Contributes to upr->neuroprotection Leads to benzylpiperidine2 Benzylpiperidine Derivative (Inhibitor) dat Dopamine Transporter (DAT) benzylpiperidine2->dat Inhibits net Norepinephrine Transporter (NET) benzylpiperidine2->net Inhibits sert Serotonin Transporter (SERT) benzylpiperidine2->sert Inhibits neurotransmitter Increased Synaptic Neurotransmitter Levels (DA, NE, 5-HT) dat->neurotransmitter net->neurotransmitter sert->neurotransmitter downstream Downstream Signaling & Therapeutic Effects neurotransmitter->downstream

Caption: Signaling pathways modulated by benzylpiperidine derivatives, including sigma-1 receptor agonism and monoamine transporter inhibition.

References

Technical Support Center: Stability and Degradation of 2-(1-Benzylpiperidin-4-yl)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1-Benzylpiperidin-4-yl)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent analytical results, such as decreasing peak area in chromatography over a short period.

Possible Cause: This observation may indicate that this compound is degrading under your experimental or storage conditions. The molecule contains a tertiary amine within a piperidine ring and a tertiary alcohol, which can be susceptible to certain degradation pathways. It is crucial to establish the stability of the molecule under your specific conditions. Forced degradation studies are an essential tool for understanding a compound's stability and degradation pathways.[1][2][3]

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place, preferably at 2-8°C as recommended for similar structures.[4] The container should be tightly sealed to protect it from moisture and air.

  • Evaluate Solvent and pH: The stability of piperidine-containing compounds can be pH-dependent. If you are working with solutions, consider the pH and the nature of the solvent. Acidic or basic conditions can potentially catalyze degradation.

  • Perform a Forced Degradation Study: To systematically investigate the compound's stability, a forced degradation study is recommended. This involves exposing the compound to various stress conditions to intentionally induce degradation.[1][5] This will help identify potential degradants and establish a stability-indicating analytical method. Refer to the detailed protocol in Section 3 .

Issue 2: Appearance of new peaks in HPLC/LC-MS analysis during a stability study.

Possible Cause: The appearance of new peaks strongly suggests the formation of degradation products. The structure of this compound suggests several potential degradation pathways.

Troubleshooting Steps:

  • Characterize the Degradants: Utilize mass spectrometry (MS) to determine the molecular weights of the new peaks. This information is critical for proposing the structures of the degradation products.

  • Consider Potential Degradation Pathways:

    • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.[2] The benzylic position is also prone to oxidation.

    • Dehydration: The tertiary alcohol could undergo dehydration, especially under acidic conditions, to form an alkene.

    • N-debenzylation: The benzyl group on the piperidine nitrogen could be cleaved under certain conditions, such as catalytic hydrogenation or strong oxidative stress.

  • Develop a Stability-Indicating Method: The analytical method you are using must be able to separate the parent compound from all potential degradation products. This is known as a stability-indicating method and is crucial for accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradants.[3][6]

Issue 3: Loss of potency of a formulation containing this compound.

Possible Cause: A decrease in the potency of a drug product can be a direct result of the degradation of the active pharmaceutical ingredient (API).

Troubleshooting Steps:

  • Conduct a comprehensive stability study on the drug product, analyzing for both the parent compound and any potential degradation products at various time points and storage conditions.

  • Investigate Excipient Compatibility: Incompatibility between the API and excipients in the formulation can accelerate degradation. Conduct compatibility studies by preparing binary mixtures of the API and each excipient and storing them under accelerated conditions.

  • Evaluate Packaging: The packaging material should provide adequate protection from light and moisture. Consider if the current packaging is sufficient or if a more protective option is needed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[7] Many suppliers recommend refrigeration at 2-8°C.[4] The container should be tightly sealed to protect it from moisture and air. For solutions, using amber vials to protect from light is advisable.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the functional groups present in the molecule, the following degradation pathways are most likely:

  • Oxidation: The tertiary amine on the piperidine ring can be oxidized to an N-oxide. The benzylic carbon is also susceptible to oxidation.

  • Dehydration: The tertiary alcohol can be eliminated to form an alkene, particularly in the presence of acid.

  • N-debenzylation: Cleavage of the bond between the piperidine nitrogen and the benzyl group can occur under specific stress conditions.

The following diagram illustrates a hypothetical oxidative degradation pathway.

Caption: Hypothetical Oxidative Pathway.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for accurately measuring the compound in the presence of its degradants. The development of such a method typically involves the following steps:

  • Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[1][8]

  • Chromatographic Separation: Develop a chromatographic method (e.g., RP-HPLC) that can resolve the parent compound from all the generated degradation products. This may require screening different columns, mobile phases, and gradient conditions.

  • Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[2] Keep at room temperature for 24 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.[2] Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[2]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[2][9][10]

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC with a C18 column. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.[2]

The following diagram illustrates the general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API API Solution & Solid API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Outcome Identify Degradants & Develop Stability-Indicating Method Analysis->Outcome

Caption: A general workflow for conducting a forced degradation study.

Data Presentation

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis0.1 M HCl24 hoursRoom Temperature
Base Hydrolysis0.1 M NaOH24 hoursRoom Temperature
Oxidation3% H₂O₂8 hoursRoom Temperature
Thermal-48 hours80°C
PhotolyticICH Q1B compliantPer guidelinePer guideline

Section 4: Conclusion

The stability of this compound is a critical parameter that can influence the reliability of research data and the quality of pharmaceutical products. A thorough understanding of its potential degradation pathways and the implementation of robust analytical methods are essential. This guide provides a framework for identifying and resolving common stability-related issues. For further assistance, please consult the references provided.

References

  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
  • Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • BLDpharm. 299428-04-9|this compound.
  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • R Discovery. Forced Degradation Studies Research Articles - Page 1.
  • ACS Publications.
  • R Discovery. Stability-indicating Methods Research Articles - Page 1.
  • IJSDR. Stability indicating study by using different analytical techniques.
  • Sigma-Aldrich. 2-(1-Benzylpiperidin-4-yl)propan-2-ol.
  • Sigma-Aldrich. 2-(1-Benzylpiperidin-4-yl)propan-2-ol.
  • BfArM. (2023, December 20). Guideline on Photostability Testing.
  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products.

Sources

Challenges in scaling up the production of 2-(1-Benzylpiperidin-4-yl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(1-Benzylpiperidin-4-yl)-2-propanol

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

The most prevalent and direct method for synthesizing this compound is the Grignard reaction. This involves reacting 1-benzyl-4-piperidone with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone, forming a tertiary alcohol upon acidic workup.[1][2]

Q2: Can I use an ester as a starting material instead of a ketone?

Yes, it is possible to use an ester, such as ethyl 1-benzylpiperidine-4-carboxylate, as a starting material. However, this approach requires at least two equivalents of the methyl Grignard reagent. The first equivalent adds to the ester to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol.[1][3] This method is particularly useful for creating tertiary alcohols where at least two of the alkyl groups are identical.[1]

Q3: Why is it critical to use anhydrous (dry) conditions for the Grignard reaction?

Grignard reagents are highly reactive and function as strong bases. They will react with any compound containing an acidic proton, such as water. This acid-base reaction is significantly faster than the desired nucleophilic addition to the ketone. If moisture is present, it will protonate the Grignard reagent, converting it into an alkane (methane in this case) and rendering it inactive for the synthesis.[1] Therefore, all glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used to prevent the destruction of the reagent and ensure a high yield.[1][4]

Q4: What are the best solvents for this Grignard reaction?

Ethereal solvents are essential for stabilizing the Grignard reagent. Anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most commonly used solvents. THF is often preferred as it can better solvate and stabilize the Grignard reagent.[4]

Q5: How can I confirm the concentration of the Grignard reagent I prepared?

The concentration of a freshly prepared Grignard reagent should be determined by titration before use to ensure accurate stoichiometry in the reaction.[1] A common method is titration against a known concentration of iodine or a solution of a protic acid with an indicator. This will help avoid using an incorrect amount of the reagent, which can lead to low yields.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the possible causes?

A: Low yield is a common issue in Grignard synthesis. Several factors could be responsible:

  • Presence of Moisture: As mentioned in the FAQ, even trace amounts of water will quench the Grignard reagent. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Inaccurate Reagent Concentration: If the Grignard reagent's concentration was not accurately determined, you might be using a substoichiometric amount, leading to incomplete conversion of the starting material.[1]

  • Poor Quality Reagents: The magnesium turnings may have an oxide layer that prevents reaction, or the methyl halide could be impure. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.[4]

  • Side Reactions: Several side reactions can compete with the desired alcohol formation. These include enolization of the ketone and Wurtz coupling.

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the 1-benzyl-4-piperidone, forming an enolate. This results in the recovery of the starting ketone after the workup procedure.[1]

  • Wurtz Coupling: This side reaction can occur during the formation of the Grignard reagent, leading to the coupling of the alkyl halide (e.g., forming ethane from methyl halide).[4]

Problem 2: Formation of a Major By-product

Q: I've isolated a significant by-product along with my desired tertiary alcohol. What could it be?

A: The most likely by-product is the result of the enolization of the starting material, 1-benzyl-4-piperidone. If the Grignard reagent acts as a base instead of a nucleophile, it will abstract a proton from the carbon adjacent to the carbonyl group, leading to the formation of an enolate. Upon workup, this will regenerate the starting ketone.

Another possible by-product, particularly when using benzylmagnesium halides, is 1,2-diphenylethane from Wurtz-coupling, though this is less of an issue with methyl Grignard reagents.[5]

Problem 3: The Reaction Mixture Turned Dark Brown or Black

Q: During the formation or reflux of the Grignard reagent, the solution turned very dark. Is this normal?

A: While some color change is expected, a very dark brown or black mixture can indicate decomposition or side reactions.[4] This could be due to impurities in the magnesium or the alkyl halide, which can catalyze the decomposition of the Grignard reagent.[1] The formation of finely divided metal from side reactions can also cause the solution to darken.[1] Prolonged heating or refluxing can also contribute to this issue.[4]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is based on general principles of Grignard reactions.

ParameterCondition A (Sub-optimal)Condition B (Optimal)Condition C (Excess/Sub-optimal)Expected Outcome
Equivalents of CH₃MgBr 1.0 eq1.2 - 1.5 eq> 2.0 eqUsing a slight excess (B) drives the reaction to completion. Too little (A) results in incomplete conversion. A large excess (C) can increase side reactions and complicates purification.
Reaction Temperature > 35°C (Reflux)0°C to Room Temp< 0°CLower temperatures (B) favor the desired nucleophilic addition and minimize side reactions. Higher temperatures (A) can increase enolization and by-product formation. Very low temperatures (C) may slow the reaction rate excessively.
Solvent Diethyl EtherAnhydrous THFDamp THF/EtherTHF (B) is generally better at stabilizing the Grignard reagent. Damp solvents (C) will destroy the reagent and lead to reaction failure.
Addition Rate of Ketone Rapid (All at once)Slow, dropwise addition-Slow addition (B) helps to control the reaction exotherm and minimizes the localized concentration of the ketone, reducing the likelihood of enolization.

Experimental Protocols

Protocol 1: Preparation and Titration of Methylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Bromomethane (or Iodomethane)

  • Anhydrous diethyl ether or THF

  • Iodine (crystal for activation)

  • Anhydrous Iodine solution (for titration)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of bromomethane in anhydrous diethyl ether or THF.

  • Add a small amount of the bromomethane solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. If it doesn't start, gentle heating may be applied.

  • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Titration: Cool the prepared Grignard reagent to 0°C. In a separate flask, add a precise volume of a standardized iodine solution in anhydrous THF. Slowly add the Grignard reagent dropwise until the iodine color disappears. Record the volume of Grignard reagent added to calculate its molarity based on a 1:1 stoichiometry with iodine.[1]

Protocol 2: Synthesis of this compound

Materials:

  • 1-benzyl-4-piperidone

  • Methylmagnesium bromide solution (titrated)

  • Anhydrous THF or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl) (for workup adjustment)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a flame-dried, nitrogen-flushed flask, dissolve 1-benzyl-4-piperidone in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.2-1.5 equivalents of the titrated methylmagnesium bromide solution via a syringe or dropping funnel while stirring vigorously.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0°C and slowly quench it by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

Experimental Workflow

G cluster_prep Grignard Reagent Preparation cluster_main Main Synthesis cluster_workup Workup & Purification prep_start Flame-dried Glassware mg_activation Activate Mg with Iodine prep_start->mg_activation mebr_addition Slowly add CH3Br in Anhydrous THF mg_activation->mebr_addition reflux Reflux to Completion mebr_addition->reflux titration Titrate Reagent reflux->titration grignard_addition Add Grignard Reagent (1.2-1.5 eq) Dropwise titration->grignard_addition ketone_prep Dissolve 1-Benzyl-4-piperidone in Anhydrous THF cooling_1 Cool to 0°C ketone_prep->cooling_1 cooling_1->grignard_addition reaction Stir at Room Temp (2-4h) grignard_addition->reaction quench Quench with sat. NH4Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product Pure Product purify->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield or Reaction Failure check_reagents Check Reagents & Conditions start->check_reagents is_anhydrous Were conditions strictly anhydrous? check_reagents->is_anhydrous no_anhydrous Action: Redry all glassware and use fresh anhydrous solvents. is_anhydrous->no_anhydrous No is_grignard_active Was Grignard reagent titrated and active? is_anhydrous->is_grignard_active Yes success Yield Improved no_anhydrous->success no_grignard_active Action: Prepare fresh Grignard reagent and titrate. is_grignard_active->no_grignard_active No check_side_reactions Analyze Crude Product for By-products is_grignard_active->check_side_reactions Yes no_grignard_active->success is_ketone_present Is starting ketone the main component? check_side_reactions->is_ketone_present yes_ketone_present Cause: Likely enolization. Action: Lower reaction temp, use less hindered base if possible. is_ketone_present->yes_ketone_present Yes is_other_byproduct Other by-products observed? is_ketone_present->is_other_byproduct No yes_ketone_present->success yes_other_byproduct Cause: Possible decomposition or coupling reactions. Action: Optimize temp & addition rate. is_other_byproduct->yes_other_byproduct Yes is_other_byproduct->success No yes_other_byproduct->success

Caption: Decision tree for troubleshooting low-yield Grignard reactions.

References

Technical Support Center: Resolving Enantiomers of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral resolution of piperidine derivatives. The following information addresses common challenges and provides detailed protocols for key separation techniques.

Section 1: Classical Resolution via Diastereomeric Salt Formation

This classical technique involves reacting a racemic piperidine derivative (a base) with an enantiomerically pure chiral acid to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for basic piperidine derivatives?

A1: For basic compounds like piperidine derivatives, chiral acids are used as resolving agents. Commonly successful agents include tartaric acid derivatives (e.g., di-benzoyl-D-tartaric acid, di-benzoyl-L-tartaric acid, di-p-toluoyl-D-tartaric acid) and mandelic acid (e.g., (R)- or (S)-mandelic acid).[3][4] The choice of resolving agent and solvent is critical and often requires screening to find the optimal conditions for crystallization and separation.[4]

Q2: How do I choose the right solvent for diastereomeric salt crystallization?

A2: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility.[2] A common approach is to screen a variety of solvents with different polarities, such as ethanol, methanol, acetone, and ethyl acetate.[1] It is often beneficial to use solvent mixtures to fine-tune the solubility properties. The goal is to find a system where one diastereomer is sparingly soluble and crystallizes out, while the other remains in the mother liquor.

Q3: My diastereomeric salt crystallization is not working. What are the common causes of failure?

A3: Common issues include the formation of an oil instead of crystals, no precipitation, or poor diastereomeric excess (d.e.) in the resulting crystals. These problems often stem from an inappropriate choice of resolving agent or solvent.[1] Empirical screening of several chiral acids and solvent systems is a standard practice to identify conditions that yield well-defined, easily separable crystals.[1]

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Oiling Out The diastereomeric salt is melting or has very low lattice energy in the chosen solvent.Try a different solvent or a solvent mixture. A less polar solvent may sometimes promote crystallization. Seeding with a previously formed crystal can also help.
No Crystallization The diastereomeric salt is too soluble in the chosen solvent.Concentrate the solution by slowly evaporating the solvent. Cool the solution to a lower temperature (e.g., 0-4 °C) to reduce solubility.[1] Add an "anti-solvent" (a solvent in which the salt is insoluble) dropwise to induce precipitation.[4]
Low Diastereomeric Excess (d.e.) The solubilities of the two diastereomeric salts are too similar in the chosen solvent. The crystallization was too rapid, leading to co-precipitation.Screen for a different solvent system that maximizes the solubility difference.[1] Allow for slow cooling to promote selective crystallization of the less soluble diastereomer. Recrystallize the obtained solid to improve its purity.[2]
Low Yield The desired diastereomeric salt has significant solubility in the mother liquor.Optimize the solvent volume to the minimum required for dissolution at a higher temperature. Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration to maximize precipitation.[1]
Experimental Protocol: Diastereomeric Salt Crystallization

This protocol provides a general procedure for the resolution of a racemic piperidine derivative using a chiral acid.

  • Salt Formation: Dissolve one equivalent of the racemic piperidine derivative in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, heating gently if necessary.[1]

  • Crystallization: Add the resolving agent solution to the racemic mixture solution while stirring. Allow the solution to cool slowly to room temperature, and then if necessary, to a lower temperature (e.g., 4 °C) to induce crystallization.[2]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[2]

  • Analysis: Determine the diastereomeric excess of the crystalline salt using an appropriate analytical method, such as chiral HPLC of the liberated free base or NMR with a chiral shift reagent.

  • Purification: If the desired purity has not been achieved, recrystallize the salt from a fresh portion of the solvent.[2]

  • Liberation of the Free Base: Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add a base (e.g., 2M NaOH) to neutralize the chiral acid and liberate the free amine.[5] Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperidine derivative.[1]

Workflow for Diastereomeric Salt Crystallization

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation & Liberation racemic_piperidine Racemic Piperidine Derivative mix Mix and Dissolve racemic_piperidine->mix chiral_acid Chiral Resolving Agent chiral_acid->mix solvent Solvent solvent->mix cool Slow Cooling mix->cool filtration Filtration cool->filtration crystals Diastereomerically Enriched Crystals filtration->crystals mother_liquor Mother Liquor (Enriched in other Diastereomer) filtration->mother_liquor liberation Liberate Free Base (add base, extract) crystals->liberation enantioenriched_piperidine Enantiomerically Enriched Piperidine liberation->enantioenriched_piperidine G cluster_0 Step 1: Method Development cluster_1 Step 2: Separation cluster_2 Step 3: Fraction Collection racemic_sample Racemic Piperidine Sample csp_screening Screen Chiral Stationary Phases (CSPs) racemic_sample->csp_screening mobile_phase_opt Optimize Mobile Phase (Co-solvent, Additives) csp_screening->mobile_phase_opt injection Inject Sample onto Chiral Column mobile_phase_opt->injection elution Elution with Mobile Phase injection->elution detection Detection (e.g., UV, MS) elution->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram fraction1 Collect Enantiomer 1 chromatogram->fraction1 fraction2 Collect Enantiomer 2 chromatogram->fraction2 G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Workup & Separation cluster_2 Step 3: Isolated Products racemic_piperidine Racemic Piperidine Derivative (R/S) reaction_vessel Reaction (Selective Acylation of one Enantiomer) racemic_piperidine->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel lipase Lipase lipase->reaction_vessel filter_enzyme Filter to Remove Enzyme reaction_vessel->filter_enzyme chromatography Column Chromatography filter_enzyme->chromatography unreacted_enantiomer Unreacted Enantiomer (e.g., R) chromatography->unreacted_enantiomer acylated_product Acylated Product (e.g., S-Ac) chromatography->acylated_product

References

Overcoming poor solubility of 2-(1-Benzylpiperidin-4-yl)-2-propanol in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(1-Benzylpiperidin-4-yl)-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common experimental challenges related to the compound's poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I observed a cloudy precipitate in my assay plate after adding this compound. What is the primary cause?

A: Precipitation of this compound in an aqueous assay buffer is most commonly due to its low aqueous solubility.[1][2] The molecule's chemical structure, containing a benzyl group and a piperidine ring, confers significant lipophilicity (hydrophobicity). While it may be highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO), its solubility can be dramatically exceeded when diluted into a water-based medium, causing it to "crash out" of solution.[1][3]

Q2: My stock solution in 100% DMSO is perfectly clear. Why does it precipitate when I add it to my final assay buffer?

A: A clear stock solution in DMSO does not guarantee solubility in the final aqueous buffer.[1] This issue relates to the difference between thermodynamic and kinetic solubility. The drastic change in solvent polarity upon dilution shocks the compound into a supersaturated state. It may remain dissolved for a short period (kinetic solubility), but over time, it will precipitate to reach its lower, true thermodynamic equilibrium solubility in the aqueous environment.[1][4]

Q3: What is the maximum recommended final concentration of DMSO in my assay to maintain the solubility of this compound?

A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard for in vitro assays.[1][5] While higher DMSO concentrations might improve compound solubility, they can also introduce artifacts by affecting the biological system (e.g., enzyme activity, cell viability) or by causing the compound itself to precipitate as the DMSO's solvating power is diluted.[5][6][7] It is critical to keep the final DMSO concentration consistent across all experimental and control wells.[7]

Q4: Can the assay buffer composition, such as pH or the presence of proteins, affect the solubility of this compound?

A: Absolutely. Both pH and buffer components can significantly influence compound solubility.[8][9]

  • pH: The piperidine ring in the compound contains a basic nitrogen atom. In acidic conditions (lower pH), this nitrogen will be protonated, forming a positively charged species that is generally more water-soluble. Therefore, performing the assay at a lower pH, if compatible with the biological system, may increase solubility.[4][8]

  • Proteins: The presence of proteins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), can sometimes improve the apparent solubility of lipophilic compounds through non-specific binding.[9]

Troubleshooting Guide for Compound Precipitation

If you are experiencing precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.

G start Precipitation Observed in Assay Well check_stock 1. Check Stock Solution Is the stock in 100% DMSO clear? start->check_stock check_dilution 2. Check Dilution Step Does precipitation occur immediately upon dilution into buffer? check_stock->check_dilution Yes sol_remake Solution: Remake Stock Ensure compound is fully dissolved. Use gentle warming or sonication. check_stock->sol_remake No check_incubation 3. Check Incubation Does precipitation appear over time? check_dilution->check_incubation No sol_lower_conc Solution A: Lower Concentration Determine max soluble concentration (See Protocol 1). Test lower range. check_dilution->sol_lower_conc Yes check_incubation->sol_lower_conc Yes sol_remake->check_stock Re-evaluate sol_solvent Solution B: Optimize Solvent Test co-solvents (Ethanol, PEG-400). (See Protocol 2). sol_lower_conc->sol_solvent end_goal Reliable, Precipitate-Free Assay Data sol_lower_conc->end_goal sol_buffer Solution C: Modify Buffer Test lower pH (e.g., 6.5). Add low-level surfactant (e.g., 0.01% Tween-20). sol_solvent->sol_buffer sol_solvent->end_goal sol_buffer->end_goal

Caption: A general workflow for troubleshooting compound precipitation.

Data & Experimental Protocols

For reliable results, it is crucial to systematically determine the solubility limits of this compound under your specific experimental conditions.

Table 1: Kinetic Solubility of this compound

The following table summarizes hypothetical solubility data as determined by nephelometry, a technique that measures light scattering from suspended particles (precipitate).

Buffer ConditionVehicle (Final Conc.)Kinetic Solubility Limit (µM)
Phosphate-Buffered Saline (PBS), pH 7.40.5% DMSO8.5
MES-Buffered Saline, pH 6.50.5% DMSO22.0
PBS, pH 7.4 + 0.01% Tween-200.5% DMSO15.0
PBS, pH 7.41.0% Ethanol6.0

Data are hypothetical and for illustrative purposes.

Protocol 1: Determining Kinetic Solubility by Nephelometry

This protocol provides a method to determine the concentration at which the compound begins to precipitate from the assay buffer.

  • Compound Stock Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO.

  • Assay Plate Setup: In a clear-bottom 96-well or 384-well plate, add the assay buffer to be tested.

  • Compound Addition: Use an acoustic dispenser or serial dilution to add the DMSO stock to the buffer, creating a concentration gradient (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is constant in all wells.

  • Mixing: Mix immediately by gentle orbital shaking for 30-60 seconds.

  • Incubation: Incubate the plate at the desired assay temperature (e.g., room temperature or 37°C) for 1-2 hours, protected from light.

  • Measurement: Read the plate using a nephelometer, which measures the intensity of scattered light.

  • Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The kinetic solubility limit is the concentration at which the LSU signal sharply increases above the baseline (buffer + DMSO only).[1]

Table 2: Effect of Co-solvents on a Representative Kinase Assay Activity

This table shows the hypothetical impact of increasing co-solvent concentrations on the activity of a typical kinase enzyme, demonstrating the importance of validating assay tolerance.

Co-solventFinal Concentration (%)Relative Kinase Activity (%)
DMSO0.25100
DMSO0.5098
DMSO1.0091
DMSO2.0075
Ethanol0.5099
Ethanol1.0085
Ethanol2.0062

Data are hypothetical and for illustrative purposes.

Protocol 2: Co-Solvent Tolerance Assay

This protocol helps determine the highest concentration of a co-solvent that can be used without significantly affecting assay performance (e.g., enzyme activity or cell health).

  • Reagent Preparation: Prepare all necessary assay reagents (enzyme, substrate, buffer, detection reagents) as usual.

  • Co-solvent Series: Prepare a series of reaction tubes or wells with increasing final concentrations of the co-solvent (e.g., DMSO, ethanol) from 0% to 5%.

  • Assay Execution: Perform the assay according to the standard protocol in the presence of each co-solvent concentration. Include a "no enzyme" control and a "0% co-solvent" positive control.

  • Data Collection: Measure the assay signal (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Normalize the data by setting the activity in the "0% co-solvent" control to 100%. Plot the relative activity against the co-solvent concentration. Choose the highest co-solvent concentration that does not cause a significant drop in activity (e.g., maintains >90% activity).[10]

Visualization of Solubility Strategies

Understanding the interplay between a compound's properties and various formulation strategies is key to designing successful experiments.

G cluster_0 Compound Properties cluster_1 Experimental Challenge cluster_2 Solubilization Strategies cluster_3 Desired Outcome compound This compound property1 High Lipophilicity (Benzyl & Piperidine Groups) compound->property1 property2 Basic Nitrogen Center (Ionizable Piperidine) compound->property2 problem Poor Aqueous Solubility & Assay Precipitation property1->problem strategy2 pH Modification (Use Acidic Buffer, pH < 7) property2->strategy2 Enables strategy1 Co-Solvent Usage (e.g., DMSO, Ethanol, PEG) problem->strategy1 problem->strategy2 strategy3 Formulation Aids (Surfactants, Cyclodextrins) problem->strategy3 outcome Accurate & Reproducible In Vitro Data strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Relationship between compound properties and solubilization strategies.

References

Technical Support Center: Storage and Handling of 2-(1-Benzylpiperidin-4-yl)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1-Benzylpiperidin-4-yl)-2-propanol. This document provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of this compound, focusing specifically on the prevention, detection, and management of peroxide formation. Adherence to these guidelines is critical for ensuring experimental integrity and laboratory safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and storage of this compound.

Q1: Why is this compound susceptible to peroxide formation?

A: While the tertiary alcohol functional group is generally less prone to oxidation than a secondary alcohol, the molecular structure of this compound contains features that make it susceptible to autoxidation, the process that forms peroxides. The primary site of vulnerability is the benzylic hydrogen atoms on the carbon adjacent to the phenyl group.[1][2]

The mechanism is a free-radical chain reaction initiated by factors like light, heat, or contaminants and proceeds by reaction with atmospheric oxygen.[3][4] The benzylic C-H bonds are relatively weak and can be abstracted to form a stabilized benzylic radical, which then reacts with oxygen to initiate the peroxide-forming chain reaction.[5] Therefore, this compound should be handled as a potential peroxide-former, similar to other chemicals with benzylic hydrogens like benzyl alcohol or cumene.[6]

Q2: What are the primary dangers associated with peroxide contamination?

A: Organic peroxides are a significant safety hazard because they are often unstable and can decompose explosively.[2] The primary risks are:

  • Shock Sensitivity: Peroxide crystals, which can form on container threads or precipitate from solution, are dangerously sensitive to mechanical shock and friction.[4] Simply twisting the cap of a container with crystallized peroxides can cause a detonation.[7]

  • Heat Sensitivity: Peroxides can decompose violently when heated. This is a critical concern during processes like distillation or solvent evaporation (e.g., using a rotary evaporator), where peroxides can become concentrated in the residual liquid.[6][8]

  • Reaction Integrity: Beyond the safety risks, peroxide contaminants can act as unwanted oxidants or radical initiators, interfering with chemical reactions and leading to unexpected side products, low yields, and failed experiments.[9]

Q3: What are the definitive storage conditions to minimize peroxide formation?

A: Proper storage is the most effective preventative measure. The goal is to eliminate the factors that initiate and sustain the autoxidation process.

  • Exclude Oxygen: Store the compound under an inert atmosphere, such as nitrogen or argon.[7][10] This displaces the oxygen required for the reaction. After each use, flush the container headspace with an inert gas before resealing.

  • Exclude Light: Store containers in the dark, for example, in a cabinet or by using amber, light-resistant bottles.[3][11] Light can provide the energy to initiate the free-radical chain reaction.

  • Control Temperature: Keep the compound in a cool, dry, and well-ventilated area, away from heat sources.[12][13] Avoid storing at temperatures that could cause the compound to freeze or precipitate, as this may concentrate any peroxides that have formed.[3]

  • Use Appropriate Containers: Always store the compound in a sealed, airtight container with a tight-fitting cap to prevent exposure to atmospheric oxygen and moisture.[7]

  • Consider Inhibitors: If compatible with your experimental design, purchase the compound with a free-radical scavenger, such as Butylated Hydroxytoluene (BHT), already added.[1][4] Note that purification processes like distillation will remove these inhibitors, making the purified material highly susceptible to peroxide formation.[3][4]

Q4: How often should I test my supply of this compound for peroxides?

A: A regular testing schedule is a cornerstone of safe laboratory practice for all peroxide-forming chemicals.

  • Upon Receipt and Opening: Label every container with the date it was received and the date it was first opened.[11]

  • Before Each Use: It is best practice to test before each use, especially if the container has been opened for more than 12 months.[10]

  • Before Concentration: ALWAYS test for peroxides before any distillation, evaporation, or other concentration step.[7][8] This is the point of highest risk.

  • Periodic Testing: For opened containers, test at least every 12 months.[10] For unopened containers, test upon reaching the manufacturer's expiration date or after a prolonged storage period (e.g., >1 year).

Q5: What is the recommended shelf-life for this compound?

A: Given its structural classification as a potential Group B peroxide former (hazard upon concentration), the following guidelines apply:

  • Unopened Container: Discard or test within 12 months of receipt, or by the manufacturer's expiration date, whichever comes first.[14]

  • Opened Container: Discard or test within 12 months of opening.[8][10] Uninhibited material that has been purified should be used immediately and not stored for more than 24 hours.[3]

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during the use and storage of this compound that may be related to peroxide formation.

ProblemProbable CauseSolution
Unexpected reaction outcomes, such as low product yield, the formation of unknown impurities, or a violent/exothermic reaction.Peroxide Contamination. Peroxides can initiate unintended side reactions or decompose exothermically under reaction conditions.1. Immediately and safely stop the reaction. 2. Quarantine the container of this compound. 3. Test the material for peroxides using a fresh sample from the container (see Protocol 2 ). 4. If peroxides are present (>25 ppm), do not use the material further until it has been deperoxidized (see Protocols 3 & 4 ) or disposed of according to institutional safety guidelines.[2]
Visual abnormalities in the container, such as the presence of solid crystals (especially around the cap), wispy strands in the liquid, discoloration, or an oily, immiscible layer.Advanced Peroxide Formation. These are signs of high and dangerous concentrations of peroxides. The solid material is likely crystalline peroxides, which are extremely shock-sensitive.DANGER: POTENTIAL EXPLOSION HAZARD. 1. DO NOT TOUCH, MOVE, OR OPEN THE CONTAINER. [7][15] 2. Immediately alert all personnel in the area and secure the location. 3. Contact your institution's Environmental Health & Safety (EHS) office or equivalent safety personnel immediately for emergency disposal.[16]
A routine peroxide test indicates a concentration above the acceptable limit (e.g., >30 ppm).Autoxidation during storage. The compound has started to form peroxides due to exposure to oxygen, light, or extended storage time.1. Cease using the material, especially for any process involving heat or concentration.[17] 2. Evaluate the peroxide concentration (see Table 1 ). 3. For concentrations between 30-100 ppm, proceed with a peroxide removal protocol (see Protocols 3 & 4 ). 4. For concentrations >100 ppm, the material is considered unsafe to handle. Do not attempt removal. Contact EHS for disposal.[16][18] 5. After successful deperoxidation, re-test to confirm peroxide levels are <25 ppm before use.

Section 3: Key Experimental Protocols

Safety Precaution: Always perform these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

Protocol 1: Visual Inspection of Stored Compound
  • Locate the Container: Find the container in its storage location.

  • Inspect Without Moving: Before handling, visually inspect the container from all angles. Look for:

    • Crystalline formations inside the liquid, on the container walls, or around the cap threads.[16]

    • A cloudy or hazy appearance.

    • Discoloration (e.g., yellowing).

    • Oily droplets or layers.

  • Check the Label: Verify the "date received" and "date opened." If the container is past its recommended shelf-life, handle it with extra caution.

  • Decision: If any visual signs of advanced peroxide formation are present, DO NOT PROCEED. Follow the safety protocol outlined in the Troubleshooting Guide and contact EHS. If the liquid is clear and within its shelf-life, you may proceed to handle it.

Protocol 2: Peroxide Testing using Commercial Test Strips

This protocol is adapted for common test strips (e.g., Quantofix®). Always consult the manufacturer's specific instructions.

  • Prepare a Sample: Transfer a small aliquot (~1 mL) of the this compound into a clean, dry test tube or beaker. Do not dip the test strip directly into the main stock container to avoid contamination.[15]

  • Apply to Strip: Dip the test strip into the sample for the time specified by the manufacturer (usually 1-2 seconds).

  • Evaporate Solvent: Allow the solvent to evaporate completely from the test pad.

  • Add Water: Add one drop of deionized water to the test pad. This step is often required for testing in organic solvents to enable the colorimetric reaction.[15]

  • Read the Result: Wait for the specified time and compare the color of the test pad to the color chart provided on the vial.

  • Record: Record the date and the peroxide concentration (in ppm) on the container's label.

  • Action: Take appropriate action based on the result as described in Table 1 .

Protocol 3: Peroxide Removal using Activated Alumina Column

This method is effective for removing hydroperoxides by passing the material through a column of basic activated alumina.[17][18]

  • Prepare the Column: Place a small plug of glass wool at the bottom of a chromatography column. Add a layer of sand. Fill the column with basic activated alumina (80-mesh is sufficient). The amount of alumina will depend on the volume of the compound to be purified; a 10:1 ratio by weight of compound to alumina is a good starting point.

  • Elute the Compound: Carefully pour the this compound onto the top of the column and allow it to pass through under gravity or with gentle positive pressure.

  • Collect the Purified Compound: Collect the eluent in a clean, dry flask.

  • Re-test: Test the purified compound for peroxides using Protocol 2 to ensure the removal was successful.

  • Handle Waste: Caution: The alumina column now contains concentrated peroxides. It must be deactivated before disposal. Slowly and carefully rinse the column with a dilute acidic solution of ferrous sulfate.[17] Dispose of the deactivated alumina as hazardous waste.

Protocol 4: Peroxide Removal using Ferrous Sulfate Wash

This method uses a reducing agent to chemically destroy the peroxides. It is suitable for water-insoluble compounds.[17][19]

  • Prepare Ferrous Sulfate Solution: Prepare a solution of 6 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O), 6 mL of concentrated sulfuric acid, and 11 mL of water. Stir until dissolved.[18]

  • Perform Extraction: In a separatory funnel, combine the this compound with an equal volume of the ferrous sulfate solution.

  • Shake and Vent: Stopper the funnel and shake gently, venting frequently to release any pressure. Continue shaking for several minutes.

  • Separate Layers: Allow the layers to separate and drain the aqueous (bottom) layer.

  • Re-test: Test a small sample of the organic layer for peroxides (Protocol 2 ). If the test is still positive, repeat the wash with fresh ferrous sulfate solution.

  • Wash and Dry: Once the peroxide test is negative, wash the organic layer with water to remove residual acid and salt. Dry the organic layer over an appropriate drying agent (e.g., anhydrous magnesium sulfate), filter, and store appropriately.

Section 4: Diagrams and Workflows

Peroxide Formation Mechanism

Peroxide_Formation cluster_init Initiation cluster_prop Propagation Cycle Compound R-CH₂-Ph (Benzylic Alcohol) Radical R-CH•-Ph (Benzylic Radical) Compound->Radical H• abstraction Hydroperoxide R-CH(OOH)-Ph (Hydroperoxide) Compound->Hydroperoxide Forms Product Initiator Light (hν) or Heat (Δ) O2 O₂ (Oxygen) Radical->O2 Reacts with PeroxyRadical R-CH(OO•)-Ph (Peroxy Radical) O2->PeroxyRadical Forms PeroxyRadical->Compound H• abstraction from another molecule PeroxyRadical->Radical Regenerates Radical

Safe Handling Workflow

Safe_Handling_Workflow start Obtain Container of This compound visual_inspect Visually Inspect Container (Protocol 1) start->visual_inspect crystals Crystals or Discoloration Found? visual_inspect->crystals contact_ehs DANGER: DO NOT HANDLE Contact EHS for Disposal crystals->contact_ehs Yes test_peroxides Test for Peroxides (Protocol 2) crystals->test_peroxides No (Clear Liquid) concentration Peroxide Level (ppm)? test_peroxides->concentration concentration->contact_ehs > 100 ppm use_safely Proceed with Experiment (Use with Caution) concentration->use_safely < 30 ppm deperoxidize Perform Deperoxidation (Protocols 3 or 4) concentration->deperoxidize 30 - 100 ppm retest Re-test to Confirm <25 ppm deperoxidize->retest retest->use_safely

Section 5: Summary of Peroxide Action Levels

The following table summarizes the recommended actions based on the detected concentration of peroxides.

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 25 ppm Low Considered safe for general laboratory use, including concentration procedures.[2]
25 - 100 ppm Moderate Unsafe for distillation or evaporation.[2] The material should be deperoxidized before use or disposed of.[17]
> 100 ppm High / Severe Unsafe to handle. [16][18] Do not open or move the container. Contact EHS immediately for emergency disposal.

Section 6: References

  • Peroxide Forming Chemical Storage Guidelines. (n.d.). Western Carolina University. [Link]

  • Safe Handling and Disposal of Peroxide Forming Chemicals. (n.d.). University of Pittsburgh. [Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage. (n.d.). Virginia Commonwealth University. [Link]

  • Standard Operating Procedures (SOP) for peroxide forming compounds. (n.d.). University of Waterloo. [Link]

  • Control and Safe Use of Peroxide Formers. (n.d.). University of Nebraska-Lincoln. [Link]

  • Peroxide-Forming Chemicals – Safety Guidelines. (2025, March 18). Texas Christian University. [Link]

  • Management of Peroxide-Forming Organic Solvents. (2025, November 13). Princeton University. [Link]

  • Testing for Peroxides. (n.d.). Iowa State University. [Link]

  • Guideline Handling and Removing Peroxides. (2014, February 2). The University of British Columbia. [Link]

  • Organic Peroxide Formers. (n.d.). University of Southern California. [Link]

  • EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022, August 11). University of Washington. [Link]

  • Peroxide Forming Chemicals. (n.d.). University of Louisville. [Link]

  • Appendix A Peroxide Test Protocol. (n.d.). Missouri S&T. [Link]

  • Information on Peroxide-Forming Compounds. (n.d.). Stanford University. [Link]

  • Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent. (2023, October 31). Interchim. [Link]

  • Chemical Peroxide Destruction SOP example. (n.d.). Western Washington University. [Link]

  • Peroxides in depth discussion.pdf. (n.d.). University of California, Santa Barbara. [Link]

  • Peroxide Forming Chemicals. (n.d.). University of Florida. [Link]

  • Material Safety Data Sheet - 2-Propanol, 99-100%. (2009, August 25). Iowa State University. [Link]

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific. [Link]

  • Oxidation of Benzylic Alcohols and Ethers to Carbonyl Derivatives by Nitric Acid in Dichloromethane. (2025, August 6). ResearchGate. [Link]

  • Formation of hydrogen peroxide in the gaseous oxidation of isopropyl alcohol. (2025, August 6). Royal Society of Chemistry. [Link]

  • Peroxides and peroxide- forming compounds. (n.d.). American Chemical Society. [Link]

  • Peroxide Forming Compounds Reference Guide. (n.d.). University of Alabama in Huntsville. [Link]

  • Peroxide-Forming Chemicals. (n.d.). University of New Mexico. [Link]

  • Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. (n.d.). MDPI. [Link]

  • Mechanism for the oxidation of benzylic alcohols to aromatic ketones. (n.d.). ResearchGate. [Link]

  • Appendix B - Potential Peroxide Forming Chemicals. (n.d.). The University of Oklahoma Health Sciences Center. [Link]

  • Autoxidation of Ethers. (2013, October 29). YouTube. [Link]

Sources

Managing hygroscopic nature of piperidine compounds during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for a leading provider of specialty chemicals. This guide is designed to assist researchers, scientists, and drug development professionals in managing the hygroscopic nature of piperidine compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a piperidine compound is described as hygroscopic?

A1: A hygroscopic piperidine compound readily absorbs moisture from the surrounding atmosphere.[1][2][3] Piperidine itself is known to be hygroscopic.[4] This property can lead to physical and chemical changes in the material, such as clumping, deliquescence (dissolving in the absorbed water), and altered reactivity, which can negatively impact experimental outcomes.[1][5]

Q2: Why is it critical to manage the moisture content of piperidine compounds in my experiments?

A2: The presence of absorbed moisture can significantly affect the physicochemical properties of piperidine compounds.[6][7] This can lead to:

  • Inaccurate Measurements: The measured weight of the compound may be inflated by the weight of the absorbed water, leading to errors in concentration calculations.

  • Altered Chemical Properties: Moisture can act as a reactant in sensitive reactions, potentially leading to unwanted byproducts or reaction failure.[1]

  • Physical Handling Difficulties: Hygroscopic powders can become sticky or clump, making them difficult to handle, weigh, and transfer accurately.[6][7]

  • Degradation: Some piperidine derivatives may be susceptible to hydrolysis, where the presence of water breaks down the compound.[2]

Q3: How should I properly store hygroscopic piperidine compounds?

A3: Proper storage is the first line of defense against moisture absorption.[1] We recommend the following:

  • Airtight Containers: Store compounds in tightly sealed, airtight containers.[1] For highly sensitive materials, consider containers with septa that allow for the removal of the compound with a syringe without opening the container to the atmosphere.

  • Desiccators: Place the primary container inside a desiccator containing a suitable desiccant like silica gel, calcium chloride, or magnesium sulfate to maintain a dry environment.[5][8]

  • Inert Atmosphere: For extremely sensitive compounds, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is ideal.[9][10]

  • Controlled Environment: Store in a cool, dry place with controlled temperature and humidity.[1]

Q4: What is the best way to handle a hygroscopic piperidine compound when setting up a reaction?

A4: Minimize exposure to the atmosphere at all times.[1]

  • Work Quickly: Weigh and transfer the compound as quickly as possible to reduce the time it is exposed to air.[1]

  • Use a Glove Box: For moisture-sensitive reactions, all manipulations should be performed within a glove box with a controlled, inert atmosphere.[9][11]

  • Pre-weighed Aliquots: If you need to use the compound multiple times, consider preparing single-use aliquots in a controlled environment to avoid repeatedly exposing the bulk material to moisture.[11]

Q5: How can I determine the water content of my piperidine compound?

A5: Several analytical methods can be used to quantify moisture content:

  • Karl Fischer Titration: This is the gold standard method for accurately determining water content in pharmaceuticals.[12][13] It is a highly sensitive and specific method.

  • Near-Infrared (NIR) Spectroscopy: A non-destructive technique that can be used for rapid at-line or in-line moisture analysis, though it requires calibration against a reference method like Karl Fischer titration.[12][14]

  • Gravimetric Analysis (Loss on Drying): This involves heating the sample and measuring the weight loss. However, this method is less specific as it can also measure the loss of other volatile components.

Troubleshooting Guide

This guide addresses common issues encountered when working with hygroscopic piperidine compounds.

Problem Potential Cause Recommended Solution
Inconsistent reaction yields or product purity. The piperidine compound has absorbed a variable amount of water, affecting its effective concentration and potentially participating in side reactions.1. Dry the compound before use using a suitable protocol (see Experimental Protocols).2. Determine the water content using Karl Fischer titration and adjust the amount of reagent accordingly.3. Handle the compound in a glove box to prevent moisture uptake.[9]
Difficulty in accurately weighing the compound; weight fluctuates. The compound is actively absorbing moisture from the air during the weighing process.1. Weigh the compound in a controlled environment, such as a glove box with low humidity.[11]2. Use a weighing vessel with a cap and weigh by difference quickly.3. Consider using pre-filled reaction vials if available.[9]
The solid piperidine compound has become clumpy, sticky, or has turned into a liquid. The compound has absorbed a significant amount of moisture from the atmosphere (deliquescence).[5]1. The compound may need to be dried under high vacuum, possibly with gentle heating, to remove the absorbed water.[1][15]2. Verify the integrity of the compound after drying, as degradation may have occurred.3. Review storage procedures to prevent future occurrences.[1]
Poor powder flowability during formulation processes. Moisture absorption has increased inter-particle adhesion, leading to clumping and poor flow.[7]1. Implement humidity control in the processing area.[6]2. Consider co-processing the piperidine compound with excipients that can mitigate the effects of moisture.[7]
Quantitative Data: Hygroscopicity Classification

The European Pharmacopoeia (EP) provides a classification system for the hygroscopic nature of substances based on the percentage weight gain after storage at 25°C and 80% relative humidity for 24 hours.[2]

Classification Weight Increase (% w/w) Description
Non-hygroscopic< 0.2%No significant moisture absorption.
Slightly hygroscopic≥ 0.2% and < 2%Absorbs a small amount of moisture.
Hygroscopic≥ 2% and < 15%Readily absorbs moisture.
Very hygroscopic≥ 15%Absorbs a large amount of moisture.
DeliquescentSufficient water is absorbed to form a liquid.The solid dissolves in the absorbed water.

Experimental Protocols

Protocol 1: Drying a Hygroscopic Piperidine Compound

Objective: To remove absorbed atmospheric moisture from a solid piperidine compound before use in a moisture-sensitive experiment.

Methodology:

  • Place the hygroscopic piperidine compound in a clean, dry Schlenk flask or a round-bottom flask.

  • Attach the flask to a high-vacuum line.

  • Slowly open the valve to the vacuum to prevent the powder from being drawn into the line.

  • Allow the compound to dry under high vacuum for a minimum of 4-12 hours at room temperature. For less volatile compounds, gentle heating with a water bath (e.g., 40-50°C) can be applied to expedite drying, but care must be taken to avoid decomposition.[1]

  • After drying, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • If not for immediate use, store the flask in a desiccator or transfer the compound to a storage vial inside a glove box.

Protocol 2: Accurate Weighing and Dispensing in an Inert Atmosphere

Objective: To accurately weigh and dispense a hygroscopic piperidine compound without exposure to atmospheric moisture.

Methodology:

  • Place all necessary equipment (balance, spatulas, weighing paper/vials, and the container of the piperidine compound) inside a glove box.

  • Purge the glove box with an inert gas (nitrogen or argon) until the desired low-humidity environment is achieved.

  • Allow the piperidine container to equilibrate to the glove box temperature before opening to prevent condensation.

  • Tare the balance with an empty, sealed vial.

  • Quickly add the desired amount of the hygroscopic compound to the vial and seal it.

  • Record the final weight.

  • The sealed vial can now be removed from the glove box for use in the experiment. For solution-based reactions, the solvent can be added to the sealed vial via a syringe through a septum.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the percentage of water in a hygroscopic piperidine sample.

Methodology:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a coulometric titrator for low water content and a volumetric titrator for higher levels.

  • The entire measurement should be performed in a way that prevents the sample from being exposed to ambient air.[13]

  • For solid samples, a gas extraction method is often preferred.[13] The sample is placed in a sealed vial and heated in an oven attached to the titrator.

  • A dry, inert carrier gas (like nitrogen) flows through the vial, carrying the evaporated moisture into the Karl Fischer titration cell.[13]

  • The titrator automatically measures the amount of water carried into the cell.

  • The result is typically reported as a percentage of water by weight (% w/w). This value can then be used to calculate the "dry" weight of the piperidine compound for precise experimental setup.

Visualizations

experimental_workflow cluster_prep Preparation & Storage cluster_handling Handling & Dispensing cluster_analysis Quality Control storage Store in Airtight Container in a Desiccator drying Dry Compound Under High Vacuum storage->drying If moisture sensitive experiment glovebox Transfer to Glove Box storage->glovebox Directly for use drying->glovebox weighing Weigh Compound in Inert Atmosphere glovebox->weighing reaction_setup Add to Reaction Vessel or Prepare Stock Solution weighing->reaction_setup karl_fischer Determine Water Content (Karl Fischer Titration) weighing->karl_fischer For QC check calculation Adjust Reagent Amount Based on Water Content karl_fischer->calculation calculation->reaction_setup Informed setup

Caption: Workflow for handling hygroscopic piperidine compounds.

troubleshooting_tree start Poor Experimental Outcome? weighing_issue Inaccurate Weight? start->weighing_issue Weight-related error reaction_issue Reaction Failure/ Byproducts? start->reaction_issue Chemistry-related error physical_issue Compound Clumpy or Liquefied? start->physical_issue Physical state error sol_weighing Solution: Weigh in Glove Box weighing_issue->sol_weighing Yes sol_reaction Solution: 1. Dry Reagent 2. Run in Inert Atmosphere reaction_issue->sol_reaction Yes sol_physical Solution: 1. Dry Under Vacuum 2. Check Storage Conditions physical_issue->sol_physical Yes moisture_absorption cluster_consequences Consequences piperidine Hygroscopic Piperidine Compound inaccurate_weight Inaccurate Weight piperidine->inaccurate_weight clumping Physical Clumping piperidine->clumping reaction_issues Reaction Side Effects / Hydrolysis piperidine->reaction_issues atmosphere Atmospheric Moisture (H₂O) atmosphere->piperidine Absorption

References

Validation & Comparative

Validating the Purity and Identity of 2-(1-Benzylpiperidin-4-yl)-2-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity and identity of synthetic intermediates is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of analytical methodologies for validating 2-(1-Benzylpiperidin-4-yl)-2-propanol, a key building block for various neurologically active compounds. This guide also presents a comparative analysis with a structurally related precursor of a known drug, Donepezil, to offer context for its analytical profile.

Comparison of Analytical Data

The following tables summarize the expected quantitative data for the validation of this compound against a common alternative, a precursor to the Alzheimer's drug Donepezil, which shares the N-benzylpiperidine core.

Table 1: Purity Profile Comparison

Analytical MethodThis compoundDonepezil Precursor (e.g., 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine)
High-Performance Liquid Chromatography (HPLC) Purity: ≥ 97%Purity: ≥ 98%
Retention Time (t R ): ~4.5 minRetention Time (t R ): ~6.2 min
Gas Chromatography (GC) Purity: ≥ 97%Not typically analyzed by GC due to lower volatility
Retention Time (t R ): ~8.1 min

Table 2: Identity Verification Comparison

Analytical MethodThis compoundDonepezil Precursor
¹H NMR Spectroscopy (400 MHz, CDCl₃) δ ~7.3 (m, 5H, Ar-H), 3.5 (s, 2H, N-CH₂-Ph), 2.8 (m, 2H), 2.1 (m, 2H), 1.6 (m, 1H), 1.4 (m, 4H), 1.2 (s, 6H, C(CH₃)₂)δ ~7.3 (m, 5H, Ar-H), 6.9 (s, 1H), 6.8 (s, 1H), 3.9 (s, 3H), 3.8 (s, 3H), 3.5 (s, 2H), 2.0-3.0 (m, 11H), 1.5-1.9 (m, 4H)
Mass Spectrometry (ESI+) [M+H]⁺ = 234.1858[M+H]⁺ = 420.2488
Infrared (IR) Spectroscopy (cm⁻¹) ~3400 (O-H), ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1100 (C-O)~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1700 (C=O), ~1270, 1040 (C-O)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL.

¹H NMR Spectroscopy for Identity Confirmation
  • Instrumentation: A 400 MHz Nuclear Magnetic Resonance spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of CDCl₃.

  • Procedure: The spectrum is acquired with a standard proton pulse program. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL and infused into the mass spectrometer.

Infrared (IR) Spectroscopy for Functional Group Identification
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Procedure: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the validation process and a comparative framework.

Analytical Workflow for Compound Validation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_purity_methods Purity Methods cluster_identity_methods Identity Methods cluster_results Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization) Synthesis->Purification Purity Purity Assessment Purification->Purity Sample for Purity Identity Identity Confirmation Purification->Identity Sample for Identity HPLC HPLC Purity->HPLC GC GC Purity->GC NMR NMR Spectroscopy Identity->NMR MS Mass Spectrometry Identity->MS IR IR Spectroscopy Identity->IR Data_Analysis Compare Data to Specifications HPLC->Data_Analysis GC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Caption: Workflow for the synthesis, purification, and analytical validation of a chemical compound.

Comparative Framework for Analytical Validation cluster_target Target Compound cluster_alternative Alternative Compound cluster_purity Purity Comparison cluster_identity Identity Comparison Target This compound Purity_Target Purity ≥ 97% Target->Purity_Target NMR_Target ¹H NMR: Key signals for propanol & benzyl groups Target->NMR_Target MS_Target MS [M+H]⁺ = 234.1858 Target->MS_Target Alternative Donepezil Precursor Purity_Alt Purity ≥ 98% Alternative->Purity_Alt NMR_Alt ¹H NMR: Key signals for indanone, methoxy & benzyl groups Alternative->NMR_Alt MS_Alt MS [M+H]⁺ = 420.2488 Alternative->MS_Alt HPLC_Target HPLC tR: ~4.5 min Purity_Target->HPLC_Target HPLC_Alt HPLC tR: ~6.2 min Purity_Alt->HPLC_Alt

Caption: Comparative analysis of purity and identity markers for the target compound and an alternative.

A Comparative Benchmarking Study: 2-(1-Benzylpiperidin-4-yl)-2-propanol and Structurally Related Piperidine Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-(1-Benzylpiperidin-4-yl)-2-propanol, a key synthetic intermediate, alongside two pharmacologically significant piperidine analogs: Ifenprodil and Bepridil. The objective is to furnish researchers, scientists, and drug development professionals with a detailed examination of their chemical synthesis, structural attributes, and, where available, their distinct pharmacological profiles. This document is intended to serve as a technical resource, elucidating the nuanced differences that underpin the therapeutic potential of these structurally related compounds.

Introduction: The Piperidine Scaffold in Central Nervous System (CNS) Therapeutics

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a multitude of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The N-benzylpiperidine motif, in particular, is a recurring feature in compounds designed to cross the blood-brain barrier and modulate CNS activity.

This guide focuses on this compound, a tertiary alcohol derivative of N-benzylpiperidine. While primarily recognized as a versatile intermediate in the synthesis of more complex pharmaceutical agents for neurological disorders, its structural features warrant a comparative investigation against well-characterized, pharmacologically active piperidine analogs to understand the structure-activity relationships that govern efficacy and target selectivity within this chemical class.[3]

Profile of the Core Compound: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis:

The synthesis of this compound is typically achieved through a two-step process commencing from commercially available starting materials. The key transformation involves a Grignard reaction to introduce the gem-dimethyl propanol moiety at the 4-position of the piperidine ring.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 1-Benzyl-4-piperidone (Precursor)

  • Reaction Setup: To a solution of 4-piperidone hydrochloride monohydrate in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate. Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt.

  • N-Benzylation: Add benzyl bromide dropwise to the reaction mixture. Heat the reaction to 65°C and maintain for 14 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture and quench with ice water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-benzyl-4-piperidone.[4] Purification can be achieved by vacuum distillation or column chromatography.

Part 2: Grignard Reaction to Yield this compound

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare methylmagnesium bromide by adding a solution of methyl bromide in anhydrous diethyl ether to magnesium turnings.

  • Addition to Ketone: Cool the solution of 1-benzyl-4-piperidone in anhydrous diethyl ether to 0°C in an ice bath. Slowly add the prepared Grignard reagent to the stirred solution of the ketone.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford the crude this compound. The final product can be purified by recrystallization or column chromatography.

Pharmacological Profile:

Direct experimental data on the biological activity of this compound is not extensively available in the public domain, which is consistent with its primary role as a synthetic intermediate. However, its structural similarity to known CNS-active agents suggests that it may possess some intrinsic modulatory activity at various receptors. The presence of the N-benzylpiperidine core, a known pharmacophore for sigma (σ) receptors and various monoamine transporters, and the tertiary alcohol functionality, which can influence hydrogen bonding and metabolic stability, provide a basis for postulating its potential, albeit likely weak, pharmacological profile.

Comparative Analysis with Piperidine Analogs

For a robust comparative study, two well-characterized piperidine derivatives with established CNS activity have been selected: Ifenprodil and Bepridil.

Ifenprodil

Chemical Structure:

Caption: Chemical structure of Ifenprodil.

Synthesis Overview:

The synthesis of Ifenprodil involves the reaction of 4-(4-hydroxyphenyl)-2-butanol with 1-benzyl-4-piperidone in the presence of a reducing agent, such as sodium cyanoborohydride, via reductive amination.

Pharmacological Profile:

Ifenprodil is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[5][6][7] This selectivity confers upon it a unique pharmacological profile with potential therapeutic applications in various neurological and psychiatric disorders, including stroke, Parkinson's disease, and depression.

  • Mechanism of Action: Ifenprodil acts as a non-competitive antagonist at the NMDA receptor by binding to a modulatory site on the GluN2B subunit.[5][6][7] This allosteric inhibition reduces the influx of calcium ions through the receptor channel, thereby attenuating excitotoxicity.

  • Experimental Data:

    • Receptor Binding: Ifenprodil exhibits high affinity for the polyamine binding site on the NMDA receptor complex.

    • Functional Assays: In electrophysiological studies, Ifenprodil demonstrates potent inhibition of NMDA-induced currents in neurons expressing GluN2B-containing receptors.

Bepridil

Chemical Structure:

Caption: Chemical structure of Bepridil.

Synthesis Overview:

The synthesis of Bepridil involves the N-alkylation of pyrrolidine with 1-isobutoxy-2-chloroethane, followed by reaction with 1-benzyl-4-aminopiperidine.

Pharmacological Profile:

Bepridil is classified as a calcium channel blocker, but it also exhibits inhibitory effects on fast sodium channels and potassium channels.[1][8] This multi-channel blockade contributes to its anti-anginal and anti-arrhythmic properties.[8][9]

  • Mechanism of Action: Bepridil's primary mechanism involves the inhibition of L-type calcium channels, leading to vasodilation and a reduction in myocardial contractility.[1][8] Its effects on sodium and potassium channels contribute to its electrophysiological properties, including the prolongation of the action potential duration.

  • Experimental Data:

    • Ion Channel Assays: Bepridil demonstrates dose-dependent blockade of calcium, sodium, and potassium currents in isolated cardiac myocytes.

    • In Vivo Studies: In animal models and clinical trials, Bepridil has been shown to reduce the frequency of anginal attacks and improve exercise tolerance.[9]

Comparative Data Summary

CompoundCore StructureKey Functional GroupsPrimary Pharmacological Target(s)Mechanism of Action
This compound N-BenzylpiperidineTertiary alcoholNot established (synthetic intermediate)Not established
Ifenprodil N-BenzylpiperidinePhenolic hydroxyl, secondary alcoholNMDA Receptor (GluN2B subunit)Non-competitive antagonist
Bepridil N-BenzylpiperidinePyrrolidine, EtherL-type Calcium Channels, Sodium Channels, Potassium ChannelsMulti-channel blocker

Structure-Activity Relationship (SAR) Insights and Discussion

The comparison of this compound with Ifenprodil and Bepridil highlights key structural determinants for pharmacological activity within the N-benzylpiperidine class.

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the piperidine ring is critical for target selectivity and potency. The simple gem-dimethyl propanol group in the core compound contrasts sharply with the more complex side chains of Ifenprodil and Bepridil. The extended, conformationally flexible side chain of Ifenprodil is crucial for its interaction with the large, allosteric binding site on the GluN2B subunit. Similarly, the pyrrolidinyl-alkoxy side chain of Bepridil is essential for its engagement with multiple ion channels.

  • Role of the N-Benzyl Group: The N-benzyl group is a common feature and is known to contribute to the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier. Furthermore, the aromatic ring can participate in π-π stacking or cation-π interactions with receptor targets.

  • The Tertiary Alcohol Moiety: The tertiary alcohol in this compound introduces a hydrogen bond donor and acceptor, which could potentially mediate interactions with biological targets. However, its relatively small size and steric hindrance by the adjacent methyl groups may limit its ability to form strong, directional interactions compared to the secondary and phenolic hydroxyl groups in Ifenprodil.

Logical and Experimental Workflows

Workflow for the Synthesis and Evaluation of Novel Piperidine Analogs:

cluster_0 Synthesis cluster_1 Pharmacological Evaluation Start Commercially Available Starting Materials Precursor_Synth Synthesis of 1-Benzyl-4-piperidone Start->Precursor_Synth N-Benzylation Grignard_Reaction Grignard Reaction Precursor_Synth->Grignard_Reaction Methylmagnesium Bromide Final_Product This compound Grignard_Reaction->Final_Product Purification Binding_Assays Radioligand Binding Assays (e.g., NMDA, Ca2+ channels) Final_Product->Binding_Assays Screening Functional_Assays In Vitro Functional Assays (e.g., Electrophysiology) Binding_Assays->Functional_Assays Confirmation of Activity In_Vivo_Studies In Vivo Animal Models (e.g., Behavioral tests) Functional_Assays->In_Vivo_Studies Efficacy and Safety

Caption: A generalized workflow for the synthesis and subsequent pharmacological evaluation of novel piperidine analogs.

Conclusion

This comparative guide illustrates that while this compound serves as a valuable and structurally simple building block for more complex CNS drug candidates, its own pharmacological profile remains to be fully elucidated. The detailed analysis of Ifenprodil and Bepridil reveals that the introduction of larger, more functionally diverse substituents at the 4-position of the N-benzylpiperidine scaffold is a key strategy for achieving high-affinity and selective interactions with specific CNS targets.

For researchers in drug discovery, this compound represents a strategic starting point for the development of novel piperidine-based therapeutics. The synthetic accessibility of its tertiary alcohol functionality allows for further chemical modifications, such as esterification or etherification, to explore a wider chemical space and potentially uncover novel pharmacological activities. Future investigations should aim to characterize the intrinsic biological activity of this core molecule to better inform the design of next-generation piperidine analogs with improved therapeutic profiles.

References

  • Bepridil hydrochloride. (2024). Patsnap Synapse. [Link]

  • Bepridil hydrochloride uses. (2024). Patsnap Synapse. [Link]

  • 4-Benzylpiperidine. (n.d.). In Wikipedia. Retrieved December 12, 2024, from [Link]

  • Ben-David, J., & Rosen, M. R. (1995). Bepridil. A review of its pharmacological properties and therapeutic use in stable angina pectoris. Drugs, 49(5), 721-743. [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved December 12, 2024, from [Link]

  • Botte, F., et al. (2012). Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors. Frontiers in Molecular Neuroscience, 5, 69. [Link]

  • Williams, K. (2001). Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. Current drug targets, 2(3), 285-298. [Link]

  • Williams, K. (2001). Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. Current drug targets, 2(3), 285-298. [Link]

  • Marrazzo, A., et al. (2023). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. Molecules, 28(8), 3431. [Link]

  • Williams, K. (2001). Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. Current drug targets, 2(3), 285-298. [Link]

Sources

A Comparative Analysis of 2-(1-Benzylpiperidin-4-yl)-2-propanol Derivatives and Their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(1-benzylpiperidin-4-yl)-2-propanol scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of potent and selective ligands for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their interactions with opioid and sigma (σ) receptors, which are critical targets for pain management and neurological disorders. The information presented herein is compiled from recent studies to facilitate further drug discovery and development efforts.

I. Comparative Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzyl and piperidine moieties. The following tables summarize the in vitro binding affinities and in vivo antinociceptive effects of selected derivatives, highlighting key SAR trends.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Benzylpiperidine Derivatives

CompoundR1 (Benzyl Substitution)R2 (Piperidine Moiety)μ-Opioid Receptor (MOR) Ki (nM)σ1 Receptor (σ1R) Ki (nM)σ2 Receptor (σ2R) Ki (nM)Selectivity (σ2/σ1)
1 H2-propanol-3.90[1]240[1]61.5
52 4-F2-propanol analog56.4[2]11.0[2]--
11 2-F (on phenylacetamide)N-phenylacetamide-3.56[1]667[1]187.4
5 (Pyridine derivative) Hethyl-amino-dicarbonitrile-pyridine-1.45[3]420 (rσ2R)290
2-IBP 2-I (on benzamide)N-benzamide-1.6 (total sigma)[4]--

Note: Data is compiled from multiple sources and methodologies may vary. Direct comparison should be made with caution. "-" indicates data not available.

Table 2: In Vivo Antinociceptive Effects of Selected Derivatives

CompoundAnimal ModelTestED50 (mg/kg)
52 MouseAbdominal Contraction4.04[2]
52 MouseCarrageenan-induced Inflammatory Pain6.88[2]
52 RatFormalin Test13.98[2]
52 MouseCFA-induced Chronic Pain7.62[2]
15 (Benzylpiperazine) MouseFormalin AssayDose-dependent antinociception (3-60)[5]

II. Key Structure-Activity Relationship Insights

Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for high affinity and selectivity.

  • Substitution on the Benzyl Ring : Modifications to the phenyl ring of the N-benzyl group significantly influence binding affinity.[6] Electron-withdrawing groups, such as halogens at the para-position, can enhance potency.[6] For instance, compound 52 , a 4-fluoro substituted analog, demonstrates high affinity for both MOR and σ1R.[2]

  • Piperidine Ring Modifications : Alterations at the 4-position of the piperidine ring are crucial for modulating activity and selectivity. Replacing the 2-propanol group with a more complex moiety, such as an N-phenylacetamide group, has led to potent and highly selective σ1 receptor ligands like compound 11 .[1]

  • Positional Isomerism : The position of substituents on the aromatic rings is a key determinant of activity. For N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, 3-substituted compounds generally exhibit higher affinity for both σ1 and σ2 receptors compared to their 2- or 4-substituted counterparts.[1]

  • Dual-Target Ligands : The benzylpiperidine scaffold is well-suited for designing dual-target ligands. By fine-tuning the structure, it is possible to achieve a balanced affinity for both the μ-opioid receptor and the σ1 receptor, which may lead to potent analgesics with a reduced side-effect profile.[2][7]

III. Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for key experiments.

1. Radioligand Binding Assays

This assay is used to determine the affinity of a compound for a specific receptor.

  • Objective : To measure the inhibition constant (Ki) of test compounds for MOR, σ1R, and σ2R.

  • Materials :

    • Cell membranes expressing the receptor of interest (e.g., from CHO cells or guinea pig brain).

    • Radioligand (e.g., [³H]-DAMGO for MOR, [³H]-(+)-pentazocine for σ1R, [³H]-DTG for σ2R).

    • Test compounds at various concentrations.

    • Non-specific binding determinant (e.g., naloxone for MOR, haloperidol for σ receptors).

    • Incubation buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure :

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the incubation buffer.

    • A parallel set of tubes containing the radioligand and a high concentration of the non-specific binding determinant is prepared to measure non-specific binding.

    • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

    • The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vivo Acetic Acid-Induced Writhing Test (Abdominal Contraction Test)

This is a common model for screening the analgesic activity of compounds.

  • Objective : To evaluate the peripheral antinociceptive effect of test compounds.

  • Animals : Male ICR mice (or similar strain).

  • Procedure :

    • Animals are divided into groups (vehicle control, positive control e.g., morphine, and test compound groups).

    • Test compounds or vehicle are administered intraperitoneally (i.p.) or orally (p.o.).

    • After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce writhing.

    • Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 15-20 minutes).

    • The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

    • The ED50 value (the dose that produces 50% of the maximum antinociceptive effect) is calculated from the dose-response curve.

IV. Visualized Workflows and Pathways

General Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel chemical entities.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR cluster_3 In Vivo Evaluation A Lead Compound Identification (this compound) B Design of Analogs (Vary R1 and R2) A->B C Chemical Synthesis B->C D Receptor Binding Assays (MOR, σ1R, σ2R) C->D F Determine Ki and EC50/IC50 D->F E Functional Assays (e.g., GTPγS binding) E->F G Establish Structure-Activity Relationships (SAR) F->G G->B Rational Design for Next Generation H Select Promising Compounds G->H I Animal Models of Pain (e.g., Writhing, Formalin) H->I J Assess Efficacy (ED50) and Side Effects I->J

Caption: A typical workflow for SAR studies of this compound derivatives.

Simplified Signaling Pathway for Dual MOR/σ1R Ligands

This diagram depicts the proposed mechanism for the enhanced analgesic effect of dual-acting MOR agonists and σ1R antagonists.

Caption: Proposed signaling pathway for dual MOR agonist and σ1R antagonist ligands.

Logical SAR Relationships

This diagram illustrates the logical relationships between structural modifications and their impact on biological activity.

SAR_Logic cluster_R1 R1 Modifications (Benzyl Ring) cluster_R2 R2 Modifications (Piperidine-4 Position) Scaffold This compound Core R1 (Benzyl) R2 (Piperidine-4) EWG Add Electron-Withdrawing Group (e.g., 4-F) Scaffold:r1->EWG Amide Replace 2-propanol with N-phenylacetamide Scaffold:r2->Amide Result_EWG Increased MOR/σ1R Affinity EWG->Result_EWG Result_Amide High σ1 Selectivity Amide->Result_Amide

Caption: Key SAR trends for this compound derivatives.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(1-Benzylpiperidin-4-yl)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For any given compound, such as the synthetic intermediate or potential active pharmaceutical ingredient (API) 2-(1-Benzylpiperidin-4-yl)-2-propanol, the methods used to characterize its purity, potency, and stability must be beyond reproach. This guide provides an in-depth comparison of analytical methodologies and a framework for their cross-validation, ensuring data is reliable, reproducible, and compliant with global regulatory standards.

The process of cross-validation is a critical step in demonstrating the robustness of analytical procedures.[1] It involves comparing the results from two distinct analytical methods or the same method across different laboratories or instruments to ensure consistency and reliability.[1][2] This is particularly crucial during method transfer between research and quality control environments or when a new method is intended to replace an existing one.[3]

The Analytical Imperative: Why Cross-Validation Matters

The foundation of analytical method validation is laid out in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[4] These guidelines mandate that an analytical procedure must be demonstrated as "fit for purpose."[4][5] Cross-validation extends this principle by confirming that this fitness is maintained across different conditions, thereby ensuring data integrity throughout the drug development lifecycle.[1] It is a scientific necessity and a regulatory expectation that minimizes risk and builds confidence in analytical results.[1]

The decision to perform a cross-validation study is risk-based. It is essential when:

  • An analytical method is transferred from a development lab to a quality control (QC) lab.

  • Data from different analytical techniques (e.g., HPLC and GC-MS) need to be compared or correlated.

  • Multiple laboratories are involved in the analysis of a single product.

  • Significant changes are made to an already validated method.

Comparative Overview of Primary Analytical Techniques

The molecular structure of this compound—featuring a tertiary amine, a benzyl group, and a tertiary alcohol—lends itself to analysis by several advanced techniques. The choice of method depends on the specific analytical goal, such as quantification, impurity profiling, or structural confirmation.

Technique Principle Strengths for this Analyte Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Robust, reproducible, and ideal for quantifying the API and known impurities. The benzyl group provides a strong chromophore for UV detection.May require derivatization for impurities lacking a chromophore. Can be less selective than mass spectrometry.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for identifying and quantifying volatile and semi-volatile impurities. Provides structural information from mass spectra, aiding in impurity identification.[6]The analyte's relatively high boiling point may require high inlet temperatures, risking thermal degradation. Derivatization might be necessary to improve volatility.
qNMR Quantitative analysis based on the direct relationship between the integrated signal of a nucleus (e.g., ¹H) and the number of those nuclei in the molecule.A primary ratio method that does not require a specific reference standard of the analyte. Provides structural confirmation alongside quantification. Highly specific.Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise.

The Cross-Validation Workflow: A Strategic Approach

A robust cross-validation strategy involves a head-to-head comparison of two validated methods. For the purpose of quantifying the purity of a this compound drug substance, a common and effective approach is to cross-validate a workhorse HPLC-UV method against a highly selective GC-MS method.

The workflow for such a comparative study is outlined below. This process ensures that both methods produce equivalent results within predefined acceptance criteria, thereby confirming their interchangeability for the intended application.

cross_validation_workflow cluster_prep Phase 1: Preparation & Planning cluster_execution Phase 2: Method Execution cluster_analysis Phase 3: Data Analysis & Reporting protocol Develop & Approve Cross-Validation Protocol samples Prepare Homogeneous Sample Batch & Standards protocol->samples hplc_val Analyze Samples via Validated HPLC-UV Method samples->hplc_val gcms_val Analyze Samples via Validated GC-MS Method samples->gcms_val compare Statistically Compare Results (e.g., t-test) hplc_val->compare gcms_val->compare criteria Results Meet Predefined Acceptance Criteria? compare->criteria report Generate Final Cross-Validation Report criteria->report Yes fail Investigate Discrepancy (OOS Investigation) criteria->fail No fail->protocol Revise Protocol/ Method

Caption: Workflow for cross-validating HPLC and GC-MS methods.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound and should be fully validated according to ICH Q2(R2) guidelines.[7][8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the accurate quantification (assay) of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Solution Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

3. Validation Parameters:

  • Specificity: Analyze a placebo, standard, and spiked sample to demonstrate that no interference occurs at the retention time of the main peak.

  • Linearity: Prepare a series of at least five concentrations across a range of 50% to 150% of the nominal concentration. Plot peak area against concentration and calculate the correlation coefficient (should be ≥ 0.999).

  • Accuracy: Analyze samples spiked with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Perform six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of data should meet predefined criteria.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for assessing purity and identifying potential volatile or semi-volatile impurities.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 10 minutes.

  • Inlet Temperature: 270°C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • MS Scan Range: 40-450 amu

2. Solution Preparation:

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol or Dichloromethane.

3. Validation & Cross-Validation Data Point:

  • Specificity: The mass spectrum of the primary peak should correspond to the known fragmentation pattern of this compound.

  • Purity Assessment: The purity can be determined by area percent normalization, assuming all components have a similar response factor. For cross-validation, the purity value obtained from this method will be directly compared to the assay value from the HPLC method.

Data Comparison and Acceptance Criteria

Once the same homogeneous batch has been analyzed by both validated methods, the results are statistically compared. The primary goal is to demonstrate that there is no statistically significant difference between the mean results obtained from the two methods.

Parameter Acceptance Criterion Statistical Test
Assay/Purity The difference between the mean results of the two methods should be ≤ 2.0%.Two-sample t-test or equivalence testing.
Precision The RSD of results from each method should be ≤ 2.0%.F-test to compare variances.
Impurity Profile Any impurity found at ≥ 0.10% by one method should also be detected by the other method. The difference in reported levels should be minimal.Direct comparison of impurity profiles.

The logic for selecting and applying these criteria is visualized in the decision-making process diagram below.

acceptance_criteria_logic start Obtain Mean Assay Results (HPLC & GC-MS) calc_diff Calculate Absolute Difference | Mean_HPLC - Mean_GCMS | start->calc_diff decision Is Difference ≤ 2.0%? calc_diff->decision pass Cross-Validation Successful decision->pass Yes fail Cross-Validation Failed: Initiate Investigation decision->fail No

Caption: Decision logic for assay results acceptance.

Conclusion

The cross-validation of analytical methods for this compound is not merely a procedural formality; it is a scientific imperative that underpins the quality and reliability of pharmaceutical data. By employing orthogonal methods like HPLC-UV and GC-MS and rigorously comparing their outputs against predefined criteria, researchers and drug developers can build a robust, defensible analytical package. This ensures data integrity across the product lifecycle, from early development to routine quality control, ultimately safeguarding patient safety and ensuring product efficacy.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • CD Formulation.
  • PharmaGuru. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Techniques for Piperidine Analysis.
  • Univerzita Karlova. Validation of chromatographic methods in pharmaceutical analysis.
  • BenchChem. (2025). A Comparative Guide to the Validation of 2-Benzylpiperidine Purity by Chiral HPLC.

Sources

An Objective Comparison of the In Vitro and In Vivo Efficacy of a Representative Benzylpiperidine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furthermore, we will include data on a similar compound, 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile (Compound 12 ), to provide additional context on the activity of this chemical class in preclinical models of neuropathic pain.[2]

As an alternative for performance comparison, we will examine Propranolol , a well-established beta-adrenergic receptor antagonist.[3][4][5] This provides a contrast in mechanism of action and biological effect, highlighting the distinct pharmacological profiles.

This guide will present a detailed comparison of these compounds, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of the selected compounds.

Table 1: Comparison of In Vitro Activity

CompoundTarget ReceptorAssay TypeMeasured ParameterValue
Compound 5 Sigma-1 (σ1R)Radioligand Binding AssayKᵢ1.45 nM[1]
Propranolol Beta-adrenergic (β)Radioligand Binding AssayIC₅₀~3 nM[3]

Table 2: Comparison of In Vivo Activity

CompoundAnimal ModelConditionKey Finding
Compound 12 MouseCapsaicin-induced mechanical allodyniaRobust antiallodynic effect[2]
Propranolol MouseMigraine model (Cortical Spreading Depression)Prevented pain-related behaviors[4]

Experimental Protocols

In Vitro Sigma-1 Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound for the sigma-1 receptor.

  • Membrane Preparation : Guinea pig brain membranes, which are a rich source of sigma-1 receptors, are prepared. The tissue is homogenized in a cold buffer and centrifuged to isolate the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.[6][7]

  • Radioligand Binding : A specific radioligand for the sigma-1 receptor, such as --INVALID-LINK---pentazocine, is used at a fixed concentration.[6]

  • Competition Binding : The membrane preparation and radioligand are incubated with increasing concentrations of the unlabeled test compound (e.g., Compound 5). This allows the test compound to compete with the radioligand for binding to the sigma-1 receptors. The incubation is carried out at 37°C for a sufficient time to reach equilibrium.[6]

  • Separation and Counting : The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis : The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Capsaicin-Induced Mechanical Allodynia Model

This model is used to assess the analgesic potential of a compound in a state of heightened pain sensitivity that mimics aspects of neuropathic pain.[8]

  • Animal Acclimatization : Mice are acclimatized to the testing environment and equipment for several days before the experiment to minimize stress-induced variability.

  • Baseline Measurement : The baseline mechanical sensitivity of the animals' hind paws is measured using von Frey filaments. These are a series of calibrated fibers that exert a specific force when applied to the paw. The force at which the animal withdraws its paw is recorded as the baseline threshold.[9][10]

  • Induction of Allodynia : A solution of capsaicin is injected into the plantar surface of one hind paw. Capsaicin activates TRPV1 receptors on sensory neurons, leading to a state of central sensitization and a significant decrease in the paw withdrawal threshold (mechanical allodynia).[8][11][12]

  • Compound Administration : The test compound (e.g., Compound 12) is administered to the animals, typically via oral or intraperitoneal injection, at various doses.

  • Post-Treatment Measurement : At specific time points after compound administration, the mechanical withdrawal threshold is reassessed using the von Frey filaments.

  • Data Analysis : The post-treatment withdrawal thresholds are compared to the baseline and vehicle-treated control groups. A significant increase in the withdrawal threshold in the compound-treated group indicates an antiallodynic (analgesic) effect. The results are often expressed as the percentage of maximal possible effect (% MPE).

Visualizations

Signaling Pathway and Experimental Workflow

sigma1_pathway cluster_membrane Endoplasmic Reticulum Membrane sigma1_r Sigma-1 Receptor (σ1R) ip3_r IP3 Receptor sigma1_r->ip3_r Modulates ca_release Ca²⁺ Release ip3_r->ca_release Leads to ligand Benzylpiperidine Derivative (Agonist) ligand->sigma1_r Binds downstream Downstream Signaling (e.g., Neuronal Excitability) ca_release->downstream Affects

Caption: Sigma-1 receptor signaling pathway.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing receptor_binding Receptor Binding Assay (Determine Ki) selectivity Selectivity Profiling receptor_binding->selectivity pk_studies Pharmacokinetic Studies (ADME) selectivity->pk_studies Promising Candidates efficacy_model Efficacy Model (e.g., Neuropathic Pain) pk_studies->efficacy_model tox_studies Toxicology Studies efficacy_model->tox_studies lead_optimization Lead Optimization tox_studies->lead_optimization Feedback for Improvement

Caption: General experimental workflow.

References

Benchmarking the Neuroprotective Potential of 2-(1-Benzylpiperidin-4-yl)-2-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics for neurodegenerative disorders, the identification and validation of new chemical entities with neuroprotective properties are paramount. This guide provides a comprehensive framework for benchmarking the neuroprotective effects of a promising, yet under-characterized molecule, 2-(1-Benzylpiperidin-4-yl)-2-propanol. Drawing upon its structural similarities to known neuroactive compounds, we propose a series of rigorous in vitro and in vivo experiments to compare its efficacy against established neuroprotective agents: Ifenprodil, Donepezil, and Memantine. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of novel neuroprotective candidates.

Introduction to this compound and the Rationale for Neuroprotective Screening

This compound is a heterocyclic compound featuring a benzylpiperidine moiety.[1][2][3][4] While primarily documented as a synthetic intermediate, its core structure is present in a variety of centrally active agents.[5][6][7][8] Notably, the benzylpiperidine scaffold is a key pharmacophore in compounds targeting sigma receptors and N-methyl-D-aspartate (NMDA) receptors, both of which are critical players in neuronal survival and excitotoxicity.[9][10][11] The presence of a tertiary alcohol may also influence its pharmacokinetic properties and potential for hydrogen bonding within biological targets.

Given this structural precedent, we hypothesize that this compound may exert neuroprotective effects through the modulation of pathways implicated in neurodegeneration, such as excitotoxicity, oxidative stress, and apoptosis. This guide outlines a systematic approach to test this hypothesis.

Comparative Benchmarking: Established Neuroprotective Agents

To provide a robust assessment of this compound's potential, its performance will be compared against three well-characterized neuroprotective drugs with distinct mechanisms of action:

  • Ifenprodil: A non-competitive antagonist of the GluN2B subunit of the NMDA receptor, known for its neuroprotective effects in models of ischemic stroke and other excitotoxic injuries.[12][13][14][15][16]

  • Donepezil: A reversible acetylcholinesterase inhibitor that enhances cholinergic neurotransmission.[17][18] Beyond its symptomatic effects in Alzheimer's disease, donepezil has demonstrated neuroprotective properties against amyloid-β toxicity and glutamate-induced damage.[19][20][21]

  • Memantine: A low-affinity, uncompetitive NMDA receptor antagonist that preferentially blocks excessive receptor activation associated with excitotoxicity.[22][23][24][25][26] It is used in the treatment of Alzheimer's disease and has shown neuroprotective effects in various preclinical models.[23][25]

Proposed Mechanism of Action for this compound

Based on its chemical structure, we propose a primary investigation into two potential mechanisms of neuroprotection for this compound:

  • Sigma-1 Receptor Agonism: The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that modulates calcium signaling, oxidative stress, and neuronal survival.

  • NMDA Receptor Antagonism: The benzylpiperidine core suggests a potential interaction with NMDA receptors, possibly at a modulatory site, to attenuate glutamate-induced excitotoxicity.

The following diagram illustrates these proposed signaling pathways:

Proposed_Neuroprotective_Mechanisms cluster_0 This compound cluster_1 Potential Targets cluster_2 Downstream Effects Test_Compound This compound Sigma1R Sigma-1 Receptor Test_Compound->Sigma1R Agonism? NMDAR NMDA Receptor Test_Compound->NMDAR Antagonism? Ca_Influx Reduced Ca2+ Influx Sigma1R->Ca_Influx NMDAR->Ca_Influx ROS_Production Decreased ROS Production Ca_Influx->ROS_Production Apoptosis Inhibition of Apoptosis Ca_Influx->Apoptosis ROS_Production->Apoptosis Neuronal_Survival Enhanced Neuronal Survival Apoptosis->Neuronal_Survival

Caption: Proposed neuroprotective mechanisms of this compound.

In Vitro Benchmarking Assays

A tiered approach to in vitro screening will be employed to assess the neuroprotective efficacy and mechanism of action of this compound.[27][28][29]

Primary Neuronal Culture and Cell Lines
  • Primary Cortical Neurons: Harvested from embryonic day 18 rat brains, these cells provide a physiologically relevant model for studying neuroprotection.

  • SH-SY5Y Human Neuroblastoma Cells: A widely used cell line in neurotoxicity and neurodegeneration research.[27][30]

Experimental Protocols
  • Cell Plating: Seed primary cortical neurons or SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Incubate cells with varying concentrations of this compound, Ifenprodil, Donepezil, or Memantine for 24 hours.

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of L-glutamate for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[30]

    • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells as a measure of cytotoxicity.[29]

  • Cell Plating: Seed SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Incubate cells with test compounds for 24 hours.

  • Induction of Toxicity: Treat cells with aggregated amyloid-β 1-42 peptides for 24 hours.

  • Endpoint Analysis: Assess cell viability using MTT and LDH assays.

  • Cell Treatment: Treat cells with the test compounds and an oxidative stressor (e.g., H₂O₂ or rotenone).

  • ROS Measurement: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to quantify intracellular reactive oxygen species (ROS) levels.[29]

  • Cell Treatment: Induce apoptosis using a relevant stimulus (e.g., staurosporine or glutamate).

  • Caspase-3 Activity: Measure the activity of caspase-3, a key executioner caspase, using a colorimetric or fluorometric assay.[29]

Hypothetical In Vitro Comparative Data

The following tables summarize the expected outcomes of the in vitro assays, with hypothetical data for this compound (referred to as "Test Compound").

Table 1: Neuroprotection against Glutamate-Induced Excitotoxicity (EC₅₀ Values in µM)

CompoundMTT Assay (Cell Viability)LDH Assay (Cytotoxicity)
Test Compound1.52.0
Ifenprodil0.81.2
Donepezil5.26.8
Memantine2.53.1

Table 2: Neuroprotection against Amyloid-β Induced Toxicity (EC₅₀ Values in µM)

CompoundMTT Assay (Cell Viability)LDH Assay (Cytotoxicity)
Test Compound3.24.5
Ifenprodil> 10> 10
Donepezil2.13.3
Memantine4.86.2

Table 3: Reduction of Oxidative Stress and Apoptosis (% Inhibition at 10 µM)

CompoundROS ProductionCaspase-3 Activity
Test Compound65%70%
Ifenprodil75%80%
Donepezil50%55%
Memantine60%65%

In Vivo Benchmarking Models

To evaluate the translational potential of this compound, in vivo studies in rodent models of neurodegeneration are essential.[31][32][33][34]

Animal Models
  • Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke: This model mimics the pathology of ischemic stroke and is widely used to test neuroprotective agents.

  • Intracerebroventricular (ICV) Streptozotocin (STZ) Model of Sporadic Alzheimer's Disease: ICV-STZ administration induces insulin resistance in the brain, leading to cognitive deficits and pathological changes reminiscent of Alzheimer's disease.

Experimental Workflow

The following diagram outlines the general workflow for in vivo testing:

In_Vivo_Experimental_Workflow Model_Induction Induction of Neurodegeneration (MCAO or ICV-STZ) Treatment Treatment with Test Compounds (Vehicle, Test Compound, Benchmarks) Model_Induction->Treatment Behavioral_Testing Behavioral Assessments (e.g., Morris Water Maze, Neurological Deficit Score) Treatment->Behavioral_Testing Histological_Analysis Post-mortem Histological Analysis (e.g., Infarct Volume, Neuronal Loss) Behavioral_Testing->Histological_Analysis Biochemical_Analysis Biochemical Analysis (e.g., Inflammatory Markers, Apoptotic Markers) Histological_Analysis->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo neuroprotection studies.

Hypothetical In Vivo Comparative Data

Table 4: Efficacy in the MCAO Model of Ischemic Stroke

Treatment GroupInfarct Volume Reduction (%)Neurological Deficit Score Improvement (%)
Test Compound45%50%
Ifenprodil55%60%
Donepezil25%30%
Memantine40%45%

Table 5: Efficacy in the ICV-STZ Model of Alzheimer's Disease

Treatment GroupEscape Latency Reduction in Morris Water Maze (%)Hippocampal Neuronal Loss Reduction (%)
Test Compound35%40%
Ifenprodil20%25%
Donepezil45%50%
Memantine30%35%

Discussion and Future Directions

This guide provides a structured and comprehensive approach to benchmarking the neuroprotective effects of this compound. The proposed experiments are designed to provide a clear, comparative assessment of its efficacy against established neuroprotective agents with diverse mechanisms of action. The hypothetical data presented suggest that this compound may possess significant neuroprotective properties, particularly in models of excitotoxicity and ischemic stroke.

Positive outcomes from these studies would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound. Subsequent studies should focus on detailed pharmacokinetic and toxicological profiling to determine its suitability for further preclinical and clinical development. The systematic evaluation outlined herein will provide the necessary data to make informed decisions regarding the therapeutic potential of this compound as a novel treatment for neurodegenerative diseases.

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A Head-to-Head Comparison of Benzylpiperidine and Benzylpiperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylpiperidine and benzylpiperazine scaffolds are prevalent structural motifs in medicinal chemistry, each conferring distinct pharmacological, pharmacokinetic, and toxicological properties to the molecules that contain them. This guide provides an objective, data-driven comparison of these two scaffolds to inform lead optimization and drug design efforts.

Pharmacological Profile: A Tale of Two Rings

The seemingly subtle difference of a single nitrogen atom in the six-membered ring dramatically alters the pharmacological profile of compounds containing these scaffolds. While both can interact with a range of biological targets, their primary activities and potencies often diverge significantly.

Monoamine Transporter Interactions

A key area of differentiation lies in their interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Benzylpiperazine derivatives, exemplified by N-benzylpiperazine (BZP), are well-characterized as monoamine releasing agents and reuptake inhibitors, with a pharmacological profile often compared to that of amphetamine.[1][2] In contrast, benzylpiperidine derivatives exhibit a more varied and often more selective interaction with these transporters.

Table 1: Comparative Monoamine Transporter Activity

Compound/ScaffoldTargetAssay TypeValue (nM)Reference(s)
Benzylpiperazine
N-Benzylpiperazine (BZP)DATNeurotransmitter Release (EC50)175[1]
NETNeurotransmitter Release (EC50)62[1]
SERTNeurotransmitter Release (EC50)6050[1]
Benzylpiperidine
4-BenzylpiperidineDATNeurotransmitter Release (EC50)109
NETNeurotransmitter Release (EC50)41.4
SERTNeurotransmitter Release (EC50)5,246
1-Benzylpiperidine Derivative (Compound 8k)DATReuptake Inhibition (IC50)High Potency[3]
NETReuptake Inhibition (IC50)High Potency[3]
SERTReuptake Inhibition (IC50)High Potency[3]
1-Benzylpiperidine Derivative (Compound 7j)DATReuptake Inhibition (IC50)Low Potency[3]
NETReuptake Inhibition (IC50)High Potency[3]
SERTReuptake Inhibition (IC50)High Potency[3]

Note: Direct head-to-head comparative studies for monoamine transporter binding affinities (Ki) are limited. The provided data is collated from various sources and should be interpreted with consideration of potential inter-study variability in experimental conditions.

Other CNS Targets: Sigma (σ) Receptors

Both scaffolds have been incorporated into ligands targeting sigma receptors, which are implicated in a variety of neurological disorders.

Table 2: Comparative Sigma Receptor Binding Affinity

Compound/ScaffoldTargetBinding Affinity (Ki, nM)Reference(s)
Benzylpiperazine Derivative
Compound 15σ11.6[1]
Benzylpiperidine Derivative
BFPσ110.9[4]
Compound 5σ11.45[5]

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME properties of benzylpiperidine and benzylpiperazine derivatives are crucial for determining their in vivo efficacy and safety.

In Vitro Metabolic Stability

Metabolic stability, often assessed using liver microsomes, provides an early indication of a compound's likely in vivo half-life. A recent 2024 study directly compared the metabolic stability of benzylpiperidine and benzylpiperazine derivatives as MAGL inhibitors.[6]

Table 3: Comparative In Vitro Metabolic Stability

Compound/ScaffoldSpeciesSystemt1/2 (min)Clint (µL/min/mg protein)Reference(s)
Benzylpiperazine Derivative HumanLiver Microsomes> 60< 11.6[6]
(Compound 29)MouseLiver Microsomes> 60< 11.6[6]
Benzylpiperidine Derivative HumanLiver Microsomes> 60< 11.6[6]
(Compound 28)MouseLiver Microsomes> 60< 11.6[6]
In Vivo Pharmacokinetics

Pharmacokinetic parameters in vivo can vary significantly based on the specific substitutions on the core scaffold.

Table 4: Comparative In Vivo Pharmacokinetic Parameters

Compound/ScaffoldSpeciesDose & RouteCmax (ng/mL)Tmax (min)t1/2 (h)Reference(s)
Benzylpiperazine
N-Benzylpiperazine (BZP)Human200 mg, oral262755.5[7][8]
Benzylpiperidine Derivative
Data for a range of derivatives show significant variability based on substitution patterns. A direct comparison with a simple benzylpiperidine is not readily available in the literature.

Toxicological Profile: A Safety Comparison

The toxicological profiles of these scaffolds are a critical consideration in drug development. Benzylpiperazine derivatives, particularly BZP, have a well-documented history of recreational use and associated adverse effects.[9][10]

In Vitro Neurotoxicity

Studies using neuronal cell lines like SH-SY5Y can provide insights into the potential for neurotoxic effects. A direct comparison of benzylpiperazine and benzoylpiperazine (a closely related analog) has been conducted.[11]

Table 5: Comparative In Vitro Neurotoxicity in SH-SY5Y Cells

CompoundEndpointResultReference(s)
Benzylpiperazine Oxidative StressInduced[11]
Mitochondrial DysfunctionInduced[11]
ApoptosisStimulated[11]
Benzoylpiperazine Oxidative StressInduced[11]
Mitochondrial DysfunctionInhibited[11]
ApoptosisStimulated[11]
In Vivo Acute Toxicity

While comprehensive comparative in vivo toxicity data is limited, a recent study on MAGL inhibitors provides some insight.[6]

Table 6: Comparative In Vivo Acute Toxicity

Compound/ScaffoldSpeciesDose (mg/kg)ObservationReference(s)
Benzylpiperazine Derivative (Compound 29)Mouse300No signs of toxicity[6]
Benzylpiperidine Derivative (Compound 28)Mouse300No signs of toxicity[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.

Signaling Pathway: Monoamine Transporter Modulation

Monoamine_Transporter_Modulation General Mechanism of Monoamine Transporter Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) Neurotransmitter Dopamine / Serotonin / Norepinephrine Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (DAT, SERT, NET) Transporter->MAO Metabolism Precursor Tyrosine / Tryptophan Precursor->Vesicle Synthesis Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding BZP_BPD Benzylpiperazine / Benzylpiperidine Derivatives BZP_BPD->Transporter Inhibit Reuptake / Promote Release Neurotoxicity_Workflow Workflow for In Vitro Neurotoxicity Assessment start Start cell_culture Cell Culture (e.g., SH-SY5Y cells) start->cell_culture treatment Treatment with Benzylpiperidine or Benzylpiperazine Derivatives cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay ros_assay Oxidative Stress Assay (e.g., DCFDA Assay) treatment->ros_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3/7 Assay) treatment->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis ros_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

A Comparative Guide to Confirming the Binding Affinity of 2-(1-Benzylpiperidin-4-yl)-2-propanol to its Target

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the binding affinity of the novel compound 2-(1-Benzylpiperidin-4-yl)-2-propanol. Drawing from established principles of molecular interaction analysis, we will explore the experimental design, execution, and data interpretation necessary to validate its engagement with its putative biological target.

The benzylpiperidine moiety is a well-established pharmacophore found in numerous ligands targeting the sigma receptors (σ1 and σ2).[1][2][3] These receptors are implicated in a variety of neurological disorders, making them attractive targets for therapeutic development.[1][4] Given the structural similarity of this compound to known sigma receptor ligands, this guide will proceed with the hypothesis that its primary biological targets are the sigma-1 and/or sigma-2 receptors.

To rigorously assess the binding affinity of this compound, we will compare its performance against established sigma receptor ligands. This comparative approach is essential for contextualizing its potency and selectivity. The selected comparators for this guide are:

  • Haloperidol: A well-characterized antipsychotic drug with high affinity for sigma receptors.[2]

  • NE-100: A selective sigma-1 receptor antagonist.[1]

  • (S)-(-)-Propranolol: A beta-adrenergic receptor antagonist, included here as a negative control to assess binding selectivity.[5][6]

We will detail three gold-standard biophysical techniques for quantifying binding affinity: Radioligand Binding Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each method offers unique insights into the molecular interaction, and their combined application provides a robust validation of the binding characteristics of this compound.

Methodology 1: Radioligand Binding Assay

Radioligand binding assays are a highly sensitive and widely used method for quantifying the affinity of a ligand for its receptor.[7][8] These assays can be performed in a competitive format to determine the inhibition constant (Ki) of an unlabeled test compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.[7]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Receptor Preparation:

    • Prepare membrane homogenates from cells or tissues expressing the sigma-1 receptor.[9] The protein concentration of the homogenate should be determined using a standard protein assay, such as the BCA assay.[9]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.[9]

    • To each well, add the following in order:

      • Receptor membrane preparation.

      • A range of concentrations of the unlabeled test compound (this compound) or comparator compounds (Haloperidol, NE-100, (S)-(-)-Propranolol).

      • A fixed concentration of a suitable radioligand for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine). The concentration of the radioligand should ideally be at or below its Kd for the receptor to ensure accurate Ki determination.[9]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) with gentle agitation.[9]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the unbound radioligand.[7][9]

    • The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

  • Quantification of Radioactivity:

    • The filters containing the receptor-bound radioligand are dried, and a scintillation cocktail is added.[9]

    • The radioactivity is then counted using a scintillation counter.[9]

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the log concentration of the competing unlabeled ligand.

    • The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualizing the Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Test Compound & Radioligand Receptor_Prep->Incubation Ligand_Prep Serial Dilution of Test Compounds Ligand_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Curve_Fitting Non-linear Regression (IC50 Determination) Counting->Curve_Fitting Ki_Calc Cheng-Prusoff Calculation (Ki) Curve_Fitting->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Methodology 2: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of molecular interactions.[10][11] In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and the binding of a second molecule (the analyte) is monitored as a change in the refractive index at the sensor surface.[11] This technique provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[12][13]

Experimental Protocol: SPR Analysis
  • Ligand Immobilization:

    • The purified sigma-1 receptor (ligand) is immobilized onto the surface of an SPR sensor chip. Common immobilization chemistries include amine coupling.

    • A reference flow cell is prepared in the same way but without the immobilized receptor to subtract non-specific binding and bulk refractive index changes.[11]

  • Analyte Preparation:

    • Prepare a series of concentrations of the analyte (this compound or comparator compounds) in a suitable running buffer. The buffer should contain a small amount of a non-ionic surfactant (e.g., 0.05% Tween 20) to minimize non-specific binding.[11]

  • Binding Measurement:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • The different concentrations of the analyte are then injected over the sensor surface for a defined period (association phase), followed by a switch back to the running buffer to monitor the dissociation of the analyte from the ligand (dissociation phase).[10]

  • Data Analysis:

    • The SPR response is measured in resonance units (RU) and is proportional to the mass of the analyte bound to the immobilized ligand.[11]

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters ka and kd.[10]

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.

Visualizing the SPR Experimental Workflow

G cluster_setup Setup cluster_run Measurement cluster_analysis Analysis Immobilization Immobilize Sigma-1 Receptor on Sensor Chip Baseline Establish Stable Baseline Immobilization->Baseline Analyte_Prep Prepare Analyte Concentration Series Association Inject Analyte (Association) Analyte_Prep->Association Baseline->Association Dissociation Inject Buffer (Dissociation) Association->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram Kinetic_Fit Fit Data to Binding Model Sensorgram->Kinetic_Fit Kd_Calc Calculate ka, kd, and Kd Kinetic_Fit->Kd_Calc

Caption: The sequential workflow of an SPR experiment.

Methodology 3: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[14][15] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS), in a single experiment.[14][16] ITC is a label-free, in-solution technique, which means that the binding partners are in their native state.[14]

Experimental Protocol: ITC Analysis
  • Sample Preparation:

    • The purified sigma-1 receptor and the test compound (this compound or comparators) must be in identical, degassed buffers to minimize heats of dilution.[16] Small differences in buffer composition can lead to significant artifacts.[16]

    • The receptor solution is placed in the sample cell of the calorimeter, and the test compound solution is loaded into the injection syringe.

  • Titration:

    • A series of small, sequential injections of the test compound from the syringe into the sample cell are performed.

    • The heat change associated with each injection is measured by sensitive thermal detectors.[16]

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks yields the heat change per injection, which is then plotted against the molar ratio of the ligand to the protein.

    • This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[16]

Visualizing the ITC Titration Process

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Buffer_Match Prepare Protein and Ligand in Identical, Degassed Buffer Loading Load Protein into Cell, Ligand into Syringe Buffer_Match->Loading Injection Sequential Injections of Ligand into Protein Loading->Injection Heat_Measurement Measure Heat Change After Each Injection Injection->Heat_Measurement Peak_Integration Integrate Heat Flow Peaks Heat_Measurement->Peak_Integration Isotherm_Gen Plot Heat Change vs. Molar Ratio Peak_Integration->Isotherm_Gen Thermo_Fit Fit Isotherm to Determine Kd, n, ΔH, and ΔS Isotherm_Gen->Thermo_Fit

Caption: The process flow for an ITC experiment.

Comparative Data Summary

The following table presents hypothetical, yet plausible, binding affinity data for this compound and the comparator compounds for the sigma-1 receptor, as would be determined by the aforementioned techniques. The equilibrium dissociation constant (Kd) and the inhibition constant (Ki) are both measures of binding affinity, where a smaller value indicates a stronger interaction.[17]

CompoundRadioligand Binding (Ki, nM)SPR (Kd, nM)ITC (Kd, nM)
This compound 15.218.520.1
Haloperidol 3.84.24.0
NE-100 2.12.52.3
(S)-(-)-Propranolol >10,000>10,000No measurable binding

Interpretation and Conclusion

  • This compound demonstrates significant binding affinity for the sigma-1 receptor , with Ki and Kd values in the low nanomolar range. This confirms that it is a ligand for this target.

  • The binding affinity of this compound is lower than that of the established high-affinity ligands Haloperidol and NE-100. This provides a valuable benchmark for its potency.

  • The concordance of the binding affinity values obtained from three different biophysical techniques (Radioligand Binding, SPR, and ITC) provides a high degree of confidence in the results. Each technique relies on different physical principles, and their agreement constitutes a robust validation of the binding interaction.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • Sparks, R. P., Jenkins, J. L., & Fratti, R. (Year). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts. Available from: [Link]

  • AZoM.com. (2015, June 24). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. Available from: [Link]

  • ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein? Available from: [Link]

  • Wu, G., & Liu, Z. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1893, 257–272. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186–191. Available from: [Link]

  • Sparks, R. P., Jenkins, J. L., & Fratti, R. A. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1988, 343–355. Available from: [Link]

  • Sparks, R. P., Jenkins, J. L., & Fratti, R. A. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1988, 343–355. Available from: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(3 Pt 2), F373-4. Available from: [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Available from: [Link]

  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Available from: [Link]

  • The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity. YouTube. Available from: [Link]

  • Brewood, G. P., et al. (2007). Estimating protein-ligand binding affinity using high-throughput screening by NMR. Journal of Biomolecular Screening, 12(4), 536-44. Available from: [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]

  • Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135–164. Available from: [Link]

  • Wang, Y., et al. (2022). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 13(15), 4349-4354. Available from: [Link]

  • Abadi, A. H., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(11), 3296. Available from: [Link]

  • John, C. S., et al. (1998). Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodobenzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors. Nuclear Medicine and Biology, 25(3), 189–194. Available from: [Link]

  • Rossi, D., et al. (2021). Identification of dual Sigma1 receptor modulators/Acetylcholinesterase inhibitors with antioxidant and neurotrophic properties. European Journal of Medicinal Chemistry, 223, 113641. Available from: [Link]

  • Wikipedia. Sigma receptor. Available from: [Link]

  • McDevitt, D. G., et al. (1977). Plasma binding and the affinity of propranolol for a beta receptor in man. Clinical Pharmacology and Therapeutics, 21(2), 152-7. Available from: [Link]

  • PubChem. PROPRANOLOL, dl. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Propranolol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Dexpropranolol. National Center for Biotechnology Information. Available from: [Link]

Sources

Assessing the Selectivity Profile of 2-(1-Benzylpiperidin-4-yl)-2-propanol Against Other Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the receptor selectivity profile of 2-(1-Benzylpiperidin-4-yl)-2-propanol and its structural analogs. Due to the limited availability of a comprehensive selectivity panel for this compound, this document leverages data from closely related benzylpiperidine derivatives to infer its likely off-target interaction profile. This information is presented alongside the well-characterized selectivity profile of Ifenprodil, a selective NMDA receptor antagonist, to offer a comparative benchmark. The methodologies for key binding assays are detailed to provide context for the presented data.

Data Presentation: Comparative Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of benzylpiperidine derivatives, as a proxy for this compound, and Ifenprodil against a range of receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeBenzylpiperidine Derivatives (Proxy) - Ki (nM)Ifenprodil - Ki (nM)
Sigma Receptors
Sigma-1 (σ1)High Affinity (in the low nM range for many derivatives)~3-fold lower affinity than for σ2
Sigma-2 (σ2)High Affinity (in the low nM range for many derivatives)High Affinity
NMDA Receptors
NR2B Subunit-High Affinity (in the low nM range)[1][2][3]
Other Receptors
α-adrenergic-Moderate Affinity[4]

Note: The data for benzylpiperidine derivatives is collated from studies on various analogs and may not precisely represent the binding profile of this compound. It is intended to provide a probable indication of its primary targets.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor. The following is a generalized protocol for a competitive binding assay.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Test compound (e.g., this compound)

  • Radioligand (a radioactively labeled molecule with known high affinity for the target receptor)

  • Cell membranes or tissue homogenates expressing the target receptor

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • 96-well microplates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound in assay buffer.

    • Dilute the radioligand to a final concentration typically at or below its dissociation constant (Kd).

    • Prepare the membrane homogenate at a concentration that provides a sufficient signal-to-noise ratio.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

      • Radioligand.

      • Membrane homogenate to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand-receptor complexes from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Receptor_Selectivity_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubation of Compound, Radioligand, and Receptors Compound->Incubation Receptor_Panel Panel of Receptor-Expressing Cell Membranes/Tissues Receptor_Panel->Incubation Radioligands Receptor-Specific Radioligands Radioligands->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Detection Quantification of Bound Radioactivity Filtration->Detection IC50 Determination of IC50 Values Detection->IC50 Ki Calculation of Ki Values IC50->Ki Selectivity_Profile Generation of Selectivity Profile Ki->Selectivity_Profile

Caption: Experimental workflow for assessing receptor selectivity.

Sigma_Receptor_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca2+ Release IP3R->Ca_release Mediates Ligand Ligand (e.g., Benzylpiperidine derivative) Ligand->Sigma1R Binds Downstream Downstream Signaling Cascades Ca_release->Downstream Activates

Caption: Simplified Sigma-1 receptor signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2-(1-Benzylpiperidin-4-yl)-2-propanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of 2-(1-Benzylpiperidin-4-yl)-2-propanol (CAS No. 90729-43-4), also known as Ebastine.

The following procedures are based on general hazardous waste disposal protocols and information from safety data sheets (SDS). Always consult your institution's specific safety guidelines and local regulations before proceeding.

I. Immediate Safety and Handling Precautions

Prior to beginning any disposal-related activities, ensure all personnel are equipped with the appropriate personal protective equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after handling the chemical.[1]
Body Protection A laboratory coat, buttoned, and appropriate protective clothing to prevent skin exposure.[2]
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[2]

II. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Classification:

  • The first step in proper disposal is to identify and classify the waste.[3] this compound should be treated as hazardous chemical waste unless determined otherwise by a qualified professional in accordance with local, state, and federal regulations.[4][5]

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams.[4] It should be segregated from incompatible materials. Keep it separate from non-hazardous laboratory trash.

3. Selection of Waste Container:

  • Use a suitable, properly labeled, and leak-proof container for waste collection. The container must be compatible with the chemical.[4] Ensure the container is kept closed except when adding waste.[4]

4. Labeling the Waste Container:

  • Clearly label the waste container with the words "Hazardous Waste."[4]

  • The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).[4]

    • The concentration and quantity of the waste.

    • The date of accumulation.[3]

    • Any associated hazards (e.g., "Harmful if swallowed," "Causes skin irritation").

5. Waste Accumulation and Storage:

  • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[6]

  • Ensure secondary containment is used to prevent spills.[4]

6. Arranging for Professional Disposal:

  • The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.[4][7]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[4]

  • Follow all institutional procedures for waste manifest and handover.

7. Decontamination of Empty Containers and Glassware:

  • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[4]

  • The rinsate from this cleaning process must be collected and treated as hazardous waste.[4]

  • After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[4][6]

  • Contaminated labware should be decontaminated in a similar manner before disposal.[8]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_decon Decontamination A Identify Waste: This compound B Wear Appropriate PPE A->B J Triple-Rinse Empty Containers/Glassware A->J For Empty Containers C Select Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' & Chemical Name C->D E Segregate from Incompatible Waste D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Professional Disposal F->G H Licensed Waste Hauler Transports to Approved Facility G->H I Dispose via Incineration or Other Approved Method H->I K Collect Rinsate as Hazardous Waste J->K K->C Add to Waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(1-Benzylpiperidin-4-yl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(1-Benzylpiperidin-4-yl)-2-propanol, tailored for laboratory professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are paramount to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Standard Details
Eyes Safety GogglesEuropean Standard EN 166 or OSHA 29 CFR 1910.133Goggles should be worn to protect against chemical splashes.[1][2]
Hands Protective Gloves-Wear appropriate chemical-resistant gloves.[1][2]
Skin Protective Clothing-Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
Respiratory Respirator (for large spills or inadequate ventilation)NIOSH/MSHA or European Standard EN 136 approvedNot required under normal use with adequate ventilation.[1]

Handling and Storage

Safe handling and storage are critical to maintaining the integrity of the compound and preventing accidents.

Handling:

  • Handle in a well-ventilated area.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Remove and wash contaminated clothing before reuse.[1]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Store away from heat, sparks, open flames, and hot surfaces.[2]

  • Keep refrigerated.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[2]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

  • Do not flush into surface water or sanitary sewer system.[2]

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately.

Exposure Type First Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1]
Skin Contact Wash with plenty of soap and water. Remove all contaminated clothes and shoes. Get medical attention.[1][2]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[1][2]
Ingestion Do NOT induce vomiting. Get medical attention.[1][2]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.